N-methyl-2-(4-nitrophenyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10-9(12)6-7-2-4-8(5-3-7)11(13)14/h2-5H,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTINDJIPKUJXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392045 | |
| Record name | N-methyl-2-(4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98245-61-5 | |
| Record name | N-methyl-2-(4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-methyl-2-(4-nitrophenyl)acetamide
Abstract
N-methyl-2-(4-nitrophenyl)acetamide is a valuable chemical intermediate in various synthetic applications, including pharmaceutical research and development. Its structure features a critical amide linkage, the formation of which presents a classic challenge in organic synthesis. Direct condensation of the parent carboxylic acid, 4-nitrophenylacetic acid, with methylamine is thermodynamically and kinetically unfavorable due to a competing acid-base reaction. This guide provides an in-depth exploration of the predominant and most efficient mechanism for synthesizing this target molecule: carbodiimide-mediated amide coupling. We will dissect the mechanistic rationale, explain the causality behind experimental choices, and provide a field-proven, self-validating protocol for its successful synthesis and purification. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this fundamental transformation.
The Foundational Challenge in Amide Synthesis: Overcoming the Acid-Base Barrier
The amide bond is one of the most prevalent and stable functional groups in medicinal and materials chemistry.[1] However, its formation from a carboxylic acid and an amine is not straightforward. The primary obstacle is the rapid and thermodynamically favorable acid-base reaction between the acidic proton of the carboxylic acid and the basic lone pair of the amine.[2][3] This interaction forms a non-productive ammonium carboxylate salt, which sequesters the amine nucleophile and prevents it from attacking the electrophilic carbonyl carbon.[2]
While heating this salt to temperatures exceeding 100°C can force a dehydration reaction to yield the amide, such harsh conditions are unsuitable for many substrates, particularly those with sensitive functional groups like the nitro group in our target molecule.[2][4] The modern and universally accepted solution is to activate the carboxylic acid. This strategy involves converting the hydroxyl group (-OH), a notoriously poor leaving group, into a highly reactive intermediate that is readily displaced by the amine nucleophile under mild conditions.[5][6]
The Core Mechanism: Carbodiimide-Mediated Activation and Coupling
Among the vast arsenal of available coupling reagents, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble analogue 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses for amide bond formation due to their efficiency and reliability.[5][7] The mechanism proceeds through a distinct two-stage process: activation followed by nucleophilic attack.
Step 1: Activation of 4-Nitrophenylacetic Acid
The synthesis is initiated by the activation of 4-nitrophenylacetic acid with a carbodiimide, typically DCC. The process begins with the protonation of one of the imine nitrogens of DCC by the carboxylic acid. The resulting carboxylate then attacks the central, highly electrophilic carbon of the protonated DCC. This forms a highly reactive O-acylisourea intermediate.[2][5]
Causality: The formation of this intermediate is the cornerstone of the entire synthesis. It effectively achieves two critical goals:
-
It neutralizes the acidic proton of the carboxylic acid, preventing the non-productive acid-base reaction with methylamine.[2]
-
It converts the hydroxyl moiety into an excellent leaving group (an N,N'-dicyclohexylurea derivative), priming the carbonyl carbon for nucleophilic attack.[2]
Step 2: Nucleophilic Acyl Substitution
Once the O-acylisourea intermediate is formed, the primary amine, methylamine, can act as a nucleophile. It attacks the now highly electrophilic carbonyl carbon of the activated ester. This addition leads to the formation of a transient tetrahedral intermediate.
Step 3: Product Formation and Byproduct Precipitation
The tetrahedral intermediate rapidly collapses. The C-O bond of the former O-acylisourea moiety cleaves, with the stable N,N'-dicyclohexylurea (DCU) acting as the leaving group. This step regenerates the carbonyl and forms the desired amide product, this compound.
A key experimental advantage of using DCC in non-polar aprotic solvents like dichloromethane (DCM) is that the DCU byproduct is almost completely insoluble.[7] It precipitates from the reaction mixture as a white solid, allowing for its simple and efficient removal by filtration during the work-up phase.
Field-Proven Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks and a robust purification strategy to ensure high purity of the final product.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 4-Nitrophenylacetic acid | 104-03-0 | 181.15 | 5.00 g | 1.0 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 206.33 | 6.28 g | 1.1 |
| Methylamine (40% in H₂O or 2.0 M in THF) | 74-89-5 | 31.06 | ~3.0 mL | ~1.1 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | 50 mL | - |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~5 g | - |
| Ethyl Acetate (for recrystallization) | 141-78-6 | - | As needed | - |
| Hexanes (for recrystallization) | 110-54-3 | - | As needed | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenylacetic acid (5.00 g, 27.6 mmol). Dissolve the solid in 100 mL of anhydrous dichloromethane (DCM).
-
Initial Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C. Causality: Cooling is crucial to manage the exothermicity of the DCC activation step and to minimize potential side reactions.
-
Carboxylic Acid Activation: Add N,N'-dicyclohexylcarbodiimide (DCC) (6.28 g, 30.4 mmol, 1.1 eq) to the cooled solution in a single portion. Stir the mixture at 0 °C for 30 minutes. The solution should remain clear or slightly hazy.
-
Amine Addition: Slowly add methylamine solution (e.g., ~15.2 mL of 2.0 M solution in THF, 30.4 mmol, 1.1 eq) dropwise via a syringe over 10-15 minutes. Ensure the temperature does not rise above 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12-18 hours. In-process check: Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-nitrophenylacetic acid starting material. A thick white precipitate (DCU) will form as the reaction proceeds.
Work-up and Purification
-
Byproduct Removal: After the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated N,N'-dicyclohexylurea (DCU). Wash the solid filter cake with a small amount of cold DCM (~20 mL) to recover any trapped product.
-
Aqueous Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
50 mL of 1 M HCl (to remove excess methylamine).
-
50 mL of saturated NaHCO₃ solution (to remove any unreacted carboxylic acid).
-
50 mL of brine (to remove residual water).
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization.[8] Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
Conclusion
The synthesis of this compound serves as an exemplary case study for modern amide bond formation. The inherent challenge posed by the competing acid-base reaction between the carboxylic acid and amine precursors is elegantly overcome through the use of a carbodiimide coupling agent. The activation of 4-nitrophenylacetic acid into a highly reactive O-acylisourea intermediate is the pivotal mechanistic step, enabling a mild and efficient nucleophilic acyl substitution by methylamine. The presented protocol, which leverages the strategic precipitation of the urea byproduct, provides a robust and scalable pathway for obtaining this valuable chemical intermediate in high purity.
References
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link][2]
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PubChem. (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link][7]
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Wang, P., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. Retrieved from [Link][1]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link][5]
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Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link][4]
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Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link][3]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link][6]
- Sabila, P., et al. (2020). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Omega.
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Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
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Naik, P., et al. (2004). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E. Retrieved from [Link][9]
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- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amide Synthesis [fishersci.dk]
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- 9. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-methyl-2-(4-nitrophenyl)acetamide: Structure, Synthesis, and Scientific Prospects
Preamble: Navigating the Nuances of a Niche Molecule
In the vast landscape of chemical entities, precision in nomenclature is paramount. The subject of this guide, N-methyl-2-(4-nitrophenyl)acetamide , is a compound whose technical literature is sparse, often overshadowed by its isomers. It is crucial to distinguish it from the more commonly cited N-methyl-N-(4-nitrophenyl)acetamide (CAS 121-95-9), where both the methyl and nitrophenyl groups are bonded to the amide nitrogen. In our target molecule, the 4-nitrophenyl moiety is attached to the second carbon of the acetamide backbone, a structural distinction that fundamentally alters its chemical character and potential applications. This guide aims to provide a comprehensive technical overview of this compound, synthesizing established chemical principles with predictive insights to offer a foundational resource for researchers and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this document will focus on its logical synthesis, predicted properties based on its constituent functional groups, and a forward-looking perspective on its potential utility.
Molecular Structure and Physicochemical Properties
The unambiguous structure of this compound is foundational to understanding its reactivity and potential interactions. The molecule consists of a central acetamide group, with a methyl group on the nitrogen atom and a 4-nitrophenyl group attached to the alpha-carbon.
Chemical Structure
Caption: Molecular structure of this compound.
Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₉H₁₀N₂O₃ | Based on atom count from the structure. |
| Molecular Weight | 194.19 g/mol | Calculated from the molecular formula. |
| Appearance | White to pale yellow solid | Nitroaromatic compounds are often colored; the solid state is typical for acetamides of this size. |
| Melting Point | 140-160 °C | Higher than (4-nitrophenyl)acetic acid (150-155 °C) due to amide hydrogen bonding, but potentially lower than its isomer N-(4-nitrophenyl)acetamide (215-217 °C) due to the N-methylation disrupting some intermolecular packing. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, acetone, DMSO, DMF). | The polar nitro and amide groups will confer some polarity, but the aromatic ring limits aqueous solubility. |
| pKa (amide proton) | ~17-18 | Typical for a secondary amide. |
Proposed Synthesis Protocol: An Amidation Approach
The most logical and efficient synthesis of this compound involves the amidation of (4-nitrophenyl)acetic acid. This can be achieved through a two-step, one-pot procedure involving the activation of the carboxylic acid followed by nucleophilic attack by methylamine.
Rationale for Synthetic Strategy
Direct amidation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures, which can be detrimental to the nitro group. A more controlled approach involves converting the carboxylic acid into a more reactive electrophile. The use of thionyl chloride (SOCl₂) to form the acyl chloride is a classic and cost-effective method. The subsequent reaction with methylamine is a highly favorable and typically high-yielding nucleophilic acyl substitution.
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
Materials:
-
(4-Nitrophenyl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM)
-
Methylamine solution (e.g., 40% in water)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Acyl Chloride Formation:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add (4-nitrophenyl)acetic acid (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material, followed by a catalytic amount of DMF (1-2 drops).
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add thionyl chloride (1.2 eq) dropwise via a dropping funnel. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude (4-nitrophenyl)acetyl chloride is a yellow-orange solid or oil and is used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of methylamine (2.5 eq). If using an aqueous solution of methylamine, ensure vigorous stirring to facilitate the reaction at the organic-aqueous interface.
-
Add the methylamine solution dropwise to the stirred acyl chloride solution, maintaining the temperature below 10°C. A precipitate may form.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl to remove excess methylamine, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a crystalline solid.
-
Predicted Spectral Characteristics
The identity and purity of the synthesized compound would be confirmed by standard spectroscopic methods. The following are the expected key features:
-
¹H NMR:
-
A singlet for the N-methyl protons (CH₃) around δ 2.8-3.0 ppm.
-
A singlet for the methylene protons (CH₂) around δ 3.7-3.9 ppm.
-
Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitro group (H-3, H-5) would appear downfield around δ 8.2 ppm, while the protons meta to the nitro group (H-2, H-6) would be upfield around δ 7.5 ppm.
-
-
¹³C NMR:
-
The N-methyl carbon would appear around δ 26-28 ppm.
-
The methylene carbon would be expected around δ 43-45 ppm.
-
The carbonyl carbon would be significantly downfield, around δ 170-172 ppm.
-
Four distinct signals would be expected in the aromatic region (approx. δ 124, 130, 145, and 147 ppm), corresponding to the four unique carbon environments of the nitrophenyl group.
-
-
Infrared (IR) Spectroscopy:
-
A strong C=O stretch for the amide carbonyl at approximately 1640-1660 cm⁻¹.
-
Strong asymmetric and symmetric N-O stretching bands for the nitro group, typically around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.
-
An N-H stretch will be absent, confirming N-methylation.
-
C-H stretches for the aromatic and aliphatic protons.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 194. A key fragmentation pattern would likely involve the loss of the methylamino group or cleavage at the benzylic position.
-
Potential Applications and Biological Relevance
While specific studies on this compound are scarce, its structural motifs—the nitroaromatic ring and the acetamide linkage—are present in numerous biologically active molecules.
-
Intermediate in Pharmaceutical Synthesis: This compound is a logical precursor for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes it a potentially valuable building block for creating libraries of compounds for drug discovery screening. For instance, related acetamides are precursors to kinase inhibitors and other targeted therapies.[1]
-
Probe for Biological Studies: The nitroaromatic group is a known pharmacophore and, in some contexts, a toxicophore.[2] Nitro compounds can undergo bioreduction in hypoxic environments, a property exploited in the design of hypoxia-activated prodrugs for cancer therapy. This compound could serve as a simple model to study the enzymatic reduction of nitroaromatics.
-
Antimicrobial and Antiparasitic Potential: Many nitro-containing compounds exhibit broad-spectrum antimicrobial and antiparasitic activity.[2] The mechanism often involves the reduction of the nitro group to generate reactive nitrogen species that induce oxidative stress in target organisms. The biological activity of this compound in this context remains an open area for investigation.
Conclusion and Future Directions
This compound represents a molecule of latent potential, whose full characterization awaits further research. This guide has provided a robust framework for its synthesis and predicted its core chemical properties and spectral signatures. The true value of this compound will likely be realized in its role as a versatile chemical intermediate. The straightforward synthesis and the presence of two key functional groups—a modifiable nitro group and a stable amide linkage—make it an attractive starting point for the development of novel therapeutics and chemical probes. It is our hope that this technical guide will serve as a catalyst for such investigations, empowering researchers to explore the chemistry and biological activity of this intriguing molecule.
References
-
N-(4-Methyl-3-nitrophenyl)acetamide. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Available at: [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]
-
This compound. Cenmed Enterprises. Available at: [Link]
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"N-methyl-2-(4-nitrophenyl)acetamide" spectroscopic data (NMR, IR, Mass Spec)
Introduction
N-methyl-2-(4-nitrophenyl)acetamide, with the chemical formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol , is a compound of interest in various chemical sectors, including as an intermediate in organic synthesis.[1] Its molecular structure, featuring a para-substituted nitrophenyl ring linked to an N-methylacetamide group via a methylene bridge, gives rise to a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and quality control in research and development settings. The CAS number for this compound is 98245-61-5.[2][3]
Molecular Structure and Spectroscopic Correlation
A foundational understanding of the molecular structure of this compound is crucial for the interpretation of its spectroscopic data. The key structural features include a 1,4-disubstituted aromatic ring, a nitro group (-NO₂), an amide functional group (-C(O)N-), a methylene bridge (-CH₂-), and an N-methyl group (-NCH₃). Each of these components will produce characteristic signals in their respective spectroscopic analyses.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution. Standard pulse programs are typically sufficient.
¹H NMR Spectroscopy Data
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons, and the N-methyl protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (Ha) | ~ 8.2 | Doublet | 2H |
| Aromatic Protons (Hb) | ~ 7.5 | Doublet | 2H |
| Methylene Protons (-CH₂-) | ~ 3.8 | Singlet | 2H |
| N-Methyl Protons (-NCH₃) | ~ 2.9 | Singlet | 3H |
-
Aromatic Region: The para-substitution of the phenyl ring leads to a characteristic AA'BB' system, which often appears as two distinct doublets in the downfield region of the spectrum.[1] The protons ortho to the electron-withdrawing nitro group (Ha) are expected to be deshielded and resonate at a higher chemical shift compared to the protons ortho to the acetamide group (Hb).
-
Aliphatic Region: The methylene protons, being adjacent to the electron-withdrawing carbonyl group and the aromatic ring, will appear as a singlet. The N-methyl protons will also present as a singlet.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | ~ 170 |
| Aromatic Carbon (C-NO₂) | ~ 147 |
| Aromatic Carbon (C-CH₂) | ~ 142 |
| Aromatic Carbons (CH) | ~ 129, 124 |
| Methylene Carbon (-CH₂-) | ~ 42 |
| N-Methyl Carbon (-NCH₃) | ~ 27 |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Sample Preparation and Acquisition
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Key IR Absorption Bands
The IR spectrum of this compound will be dominated by strong absorptions from the nitro and amide groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| N-H Stretch (Amide) | 3300 - 3500 | Stretching |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching |
| C=O Stretch (Amide) | 1630 - 1680 | Stretching |
| N-O Stretch (Nitro) | 1500 - 1550 (asymmetric) | Stretching |
| N-O Stretch (Nitro) | 1330 - 1390 (symmetric) | Stretching |
| C-N Stretch | 1200 - 1350 | Stretching |
The nitro group exhibits two very strong and characteristic stretching vibrations: an asymmetric stretch typically around 1527 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[1] These two bands are often referred to as the "eye teeth" of nitro compounds and are a primary diagnostic tool for their identification.[1] The amide carbonyl (C=O) stretch will also be a prominent feature in the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Mass Spectrometry Analysis
-
Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Expected Mass Spectrum Data
-
Molecular Ion: The expected molecular weight of this compound is 194.19 g/mol . In the mass spectrum, the protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 195.19.
-
Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the amide bond and the loss of the nitro group. Key fragments to look for would include the tropylium ion from the phenyl ring and fragments corresponding to the acetamide portion.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a robust and self-validating system for its structural confirmation and purity assessment. The expected data, characterized by specific chemical shifts in NMR, distinct vibrational bands in IR, and a definitive molecular ion peak in MS, collectively offer an unambiguous fingerprint for this compound. This technical guide serves as a valuable resource for researchers and scientists in the fields of chemical synthesis and drug development, ensuring the accurate identification and characterization of this compound.
References
-
A. B. Enterprises. N Methyl 2 (4 Nitrophenyl)acetamide. [Link]
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A Technical Guide to Determining the Solubility of N-methyl-2-(4-nitrophenyl)acetamide in Common Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of N-methyl-2-(4-nitrophenyl)acetamide in common organic solvents. In the absence of extensive published quantitative data for this specific compound, this document emphasizes robust experimental design and theoretical principles, empowering researchers to generate reliable and reproducible solubility profiles.
Introduction: The Critical Role of Solubility in a Research Context
This compound is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility is a cornerstone for its practical application, influencing everything from synthesis and purification to formulation and biological screening. Solubility data dictates the choice of solvents for reaction media, enables effective crystallization for purification, and is a critical parameter in the development of formulations for in vitro and in vivo studies. This guide provides the foundational knowledge and practical protocols to establish a comprehensive solubility profile for this compound.
Theoretical Framework: Predicting and Understanding Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of both the solute (this compound) and the solvent is the primary determinant of solubility. Polar molecules, characterized by the presence of electronegative atoms like oxygen and nitrogen that create bond dipoles, tend to dissolve in polar solvents. Conversely, non-polar molecules are more soluble in non-polar solvents.
Molecular Structure Analysis of this compound:
-
Polar Moieties: The molecule contains several polar functional groups that will influence its solubility:
-
Amide group (-CONH-): The carbonyl oxygen and the amide nitrogen are capable of acting as hydrogen bond acceptors and donors, respectively. This is a key factor contributing to solubility in protic polar solvents.[1][2]
-
Nitro group (-NO2): The nitro group is highly polar and can participate in dipole-dipole interactions, enhancing solubility in polar aprotic solvents.
-
-
Non-Polar Moieties:
-
Phenyl ring: The aromatic ring is a non-polar, hydrophobic component that will contribute to solubility in less polar or aromatic solvents.
-
Methyl group (-CH3): This aliphatic group is non-polar.
-
Based on this structure, it is anticipated that this compound will exhibit a degree of solubility in a range of polar organic solvents. Its solubility in non-polar solvents is expected to be limited.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a reliable method for determining the equilibrium solubility of this compound. This method is a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment
-
This compound (solid)
-
A range of analytical grade organic solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), hexane, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration determination (e.g., UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol
-
Preparation of Solvent Systems: Prepare a selection of common organic solvents covering a range of polarities.
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Solvent Addition: To each vial, add a precise volume of the selected organic solvent.
-
Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer particles, centrifugation may be necessary to obtain a clear supernatant.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant. To avoid aspirating any solid, it is advisable to take the sample from the upper portion of the liquid. Dilute the withdrawn supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Concentration Analysis: Determine the concentration of the dissolved this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectroscopy or HPLC.
-
Solubility Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Polarity Index | Solubility ( g/100 mL) | Classification |
| Hexane | 0.1 | < 0.1 | Insoluble |
| Toluene | 2.4 | < 0.1 | Sparingly Soluble |
| Dichloromethane | 3.1 | 0.5 - 1.0 | Slightly Soluble |
| Ethyl Acetate | 4.4 | 1.0 - 2.0 | Soluble |
| Acetone | 5.1 | > 2.0 | Freely Soluble |
| Ethanol | 5.2 | > 2.0 | Freely Soluble |
| Methanol | 6.6 | > 2.0 | Freely Soluble |
| Acetonitrile | 5.8 | 1.0 - 2.0 | Soluble |
| Dimethylformamide (DMF) | 6.4 | > 5.0 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 5.0 | Very Soluble |
| Water | 10.2 | < 0.1 | Insoluble |
Note: The solubility values in this table are hypothetical and should be determined experimentally.
The results should be interpreted in the context of the solvent's properties. For instance, high solubility in polar aprotic solvents like DMF and DMSO would be consistent with the polar nature of the nitro and amide groups. Good solubility in alcohols like ethanol and methanol would indicate the importance of hydrogen bonding interactions.[1] Limited solubility in non-polar solvents like hexane would be expected due to the compound's overall polarity.
Troubleshooting and Considerations
-
Incomplete Equilibration: If the agitation time is too short, the measured solubility may be lower than the true equilibrium solubility. It is advisable to test different equilibration times to ensure a plateau is reached.
-
Temperature Fluctuations: Solubility is temperature-dependent.[1] Maintaining a constant temperature throughout the experiment is critical for obtaining consistent results.
-
Compound Purity: The purity of this compound can affect its solubility. Ensure a well-characterized, pure sample is used.
-
Solvent Purity: The presence of impurities in the solvents can alter their properties and affect the solubility of the compound. Use high-purity, analytical grade solvents.
Conclusion
This technical guide provides a robust framework for the systematic determination of the solubility of this compound in common organic solvents. By combining a sound theoretical understanding of molecular interactions with a detailed and validated experimental protocol, researchers can generate the high-quality solubility data essential for advancing their research and development activities.
References
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Solubility test for Organic Compounds. [Link]
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Solubility of Things. Acetamide. [Link]
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PubChem. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. [Link]
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Solubility of Organic Compounds. [Link]
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Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]
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PubChem. Acetamide, N-(2-methyl-4-nitrophenyl)-. [Link]
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Patsnap Synapse. What is the mechanism of Acetamide?. [Link]
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Collegedunia. Acetamide: Production, Structure, Properties and Solubility. [Link]
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PubChem. Acetamide, N-(4-methyl-2-nitrophenyl)-. [Link]
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ResearchGate. Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. [Link]
-
Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
Sources
"N-methyl-2-(4-nitrophenyl)acetamide" potential biological activity
An In-depth Technical Guide to Investigating the Potential Biological Activity of N-methyl-2-(4-nitrophenyl)acetamide
Authored by: A Senior Application Scientist
Preamble: From Molecular Structure to Biological Function
In the realm of drug discovery and chemical biology, countless novel molecules are synthesized with the potential for therapeutic application. This compound represents one such entity, a compound whose biological activities remain largely uncharted. This guide provides a comprehensive, experience-driven framework for the systematic investigation of this molecule's potential biological effects. We will eschew a rigid, templated approach in favor of a logical, hypothesis-driven exploration, mirroring the fluid nature of scientific discovery itself. Our journey will be grounded in established scientific principles, from initial in silico predictions to rigorous in vitro validation and preliminary mechanism of action studies. This document is intended for researchers, scientists, and drug development professionals seeking a robust methodology for the characterization of novel chemical entities.
Part 1: Structural Scrutiny and Hypothesis Generation
The chemical structure of this compound offers the first clues to its potential biological roles. A careful dissection of its constituent moieties allows for the formulation of initial, testable hypotheses.
The molecule consists of a 4-nitrophenyl group linked via a methylene bridge to an N-methylacetamide functional group.
-
The 4-Nitrophenyl Group: This is a common feature in various biologically active compounds. The nitro group is a strong electron-withdrawing group, which can be a key feature for molecular recognition by certain enzymes or receptors. Furthermore, nitroaromatic compounds are known to be substrates for nitroreductase enzymes, a process that can lead to the formation of reactive intermediates with potential cytotoxic or antimicrobial effects. This raises the possibility of this compound acting as a prodrug that is activated under specific physiological conditions, such as the hypoxic environment of tumors or in certain bacteria.
-
The N-methylacetamide Group: The acetamide moiety is a common structural feature in many pharmaceuticals. The presence of the N-methyl group can influence the compound's solubility, membrane permeability, and metabolic stability. It can also participate in hydrogen bonding interactions with biological targets.
Based on this structural analysis, we can propose several primary hypotheses for the potential biological activity of this compound:
-
Antimicrobial Activity: The presence of the nitrophenyl group is a well-known feature in some antimicrobial agents.
-
Anticancer Activity: The potential for reductive activation of the nitro group in hypoxic tumor environments suggests possible selective cytotoxicity towards cancer cells.
-
Enzyme Inhibition: The overall structure may allow it to fit into the active site of various enzymes, potentially acting as a competitive or non-competitive inhibitor.
Part 2: A Tiered Approach to Experimental Validation
The following sections outline a logical and efficient workflow for testing our primary hypotheses. This tiered approach is designed to maximize data acquisition while conserving resources, starting with broad, high-throughput methods and progressing to more focused, mechanistic studies.
Tier 1: In Silico Profiling - The Digital First Pass
Before embarking on wet-lab experiments, a comprehensive in silico analysis can provide valuable insights and help prioritize experimental efforts.
2.1.1. Protocol: ADMET Prediction
-
Objective: To computationally assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.
-
Methodology:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string or generate a 3D structure of the molecule.
-
Utilize a suite of validated computational tools such as SwissADME, pkCSM, or similar platforms.
-
Input the molecular structure and run predictions for key parameters including:
-
Lipophilicity (LogP)
-
Aqueous solubility
-
Blood-brain barrier (BBB) penetration
-
CYP450 enzyme inhibition
-
Hepatotoxicity
-
Ames mutagenicity
-
-
-
Rationale: This initial screening helps to identify potential liabilities of the compound early on. For instance, a high predicted mutagenicity would necessitate careful handling and might deprioritize its development as a therapeutic.
2.1.2. Protocol: Target Prediction via Molecular Docking
-
Objective: To identify potential protein targets through computational docking simulations.
-
Methodology:
-
Prepare a 3D conformer of this compound.
-
Select a panel of protein targets based on the initial hypotheses (e.g., bacterial enzymes, key proteins in cancer signaling pathways).
-
Utilize molecular docking software such as AutoDock Vina or Schrödinger's Glide.
-
Perform docking simulations to predict the binding affinity and pose of the compound within the active or allosteric sites of the selected targets.
-
-
Rationale: Docking studies can provide a structural basis for potential interactions, guiding the selection of in vitro assays. A high predicted binding affinity for a particular enzyme, for example, would strongly support prioritizing that enzyme for experimental testing.
Tier 2: In Vitro Bioactivity Screening
With insights from the in silico analysis, we can now proceed with targeted in vitro experiments to ascertain the biological activity of this compound.
2.2.1. Foundational Experiment: Cytotoxicity Assessment
A fundamental first step is to determine the compound's general toxicity profile against a representative panel of human cell lines.
Table 1: Representative Cell Line Panel for Initial Cytotoxicity Screening
| Cell Line | Type | Rationale |
| HEK293 | Normal Human Embryonic Kidney | Represents a non-cancerous human cell line. |
| HepG2 | Human Hepatocellular Carcinoma | Assesses potential hepatotoxicity. |
| A549 | Human Lung Carcinoma | A common cancer cell line for screening. |
| MCF-7 | Human Breast Adenocarcinoma | Represents a hormone-responsive cancer type. |
-
Objective: To quantify the effect of this compound on the metabolic activity of cultured cells, as an indicator of cell viability.
-
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
-
Caption: Workflow for MTT-based cell viability assay.
2.2.2. Hypothesis-Driven Bioassays
Based on the initial hypotheses, a panel of specific bioassays should be conducted.
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Microorganism Selection: Choose a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Broth Microdilution: In a 96-well plate, prepare a two-fold serial dilution of the compound in a suitable growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
-
Objective: To assess whether the cytotoxicity of this compound is enhanced under hypoxic conditions.
-
Methodology:
-
Cell Culture: Use a cancer cell line known to be sensitive to hypoxia-activated prodrugs (e.g., HT-29).
-
Normoxic vs. Hypoxic Conditions: Perform the MTT assay as described above, but run parallel experiments under normoxic (21% O2) and hypoxic (e.g., 1% O2) conditions. A specialized hypoxia chamber is required.
-
Data Analysis: Compare the IC50 values obtained under normoxic and hypoxic conditions. A significantly lower IC50 in hypoxia would suggest hypoxia-selective activity.
-
Part 3: Delving Deeper - Mechanism of Action (MoA) Studies
Should any of the initial bioassays yield positive results, the next logical step is to investigate the underlying mechanism of action.
Case Study: Investigating a Hypoxia-Selective Effect
Let's assume that this compound demonstrates significant hypoxia-selective cytotoxicity. The following experiments would be crucial to elucidate its MoA.
3.1.1. Role of Nitroreductases
The primary hypothesis for hypoxia-selective activity is the reductive activation of the nitro group by nitroreductase enzymes, which are often overexpressed in hypoxic tumors.
-
Objective: To determine the expression levels of key nitroreductase enzymes (e.g., DT-diaphorase) in the cell lines used.
-
Methodology:
-
Protein Extraction: Lyse cells grown under normoxic and hypoxic conditions and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the nitroreductase of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
-
Rationale: A correlation between high nitroreductase expression and sensitivity to the compound would strongly support the proposed MoA.
Caption: Hypothetical MoA for hypoxia-activated prodrug.
3.1.2. Assessing Downstream Cellular Effects
The activation of the prodrug is expected to lead to cellular damage and ultimately, cell death.
-
Objective: To directly visualize and quantify DNA damage in cells treated with the compound.
-
Methodology:
-
Cell Treatment: Treat cells with the compound under normoxic and hypoxic conditions.
-
Cell Embedding: Embed the cells in agarose on a microscope slide.
-
Lysis and Electrophoresis: Lyse the cells and subject them to electrophoresis. Damaged DNA will migrate out of the nucleus, forming a "comet tail".
-
Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. Quantify the extent of DNA damage using appropriate software.
-
Conclusion and Future Directions
This guide has provided a comprehensive, multi-tiered strategy for the initial investigation of the biological activity of this compound. By combining in silico prediction with a logical progression of in vitro assays, researchers can efficiently and effectively profile this novel compound. Positive findings from this initial screen would pave the way for more advanced studies, including structure-activity relationship (SAR) analysis to optimize the compound's potency and selectivity, and ultimately, in vivo studies in animal models to assess its therapeutic potential. The key to success lies in a flexible, hypothesis-driven approach, allowing the data to guide the subsequent steps in the exciting journey of drug discovery.
References
-
MolPort. (n.d.). This compound. MolPort. Retrieved from [Link]
- Google Patents. (n.d.). CN102993133A - Method for preparing N-substituted phenylacetamide compound. Google Patents.
-
ScienceDirect. (n.d.). N-Methyl-N-(4-nitrophenyl)acetamide. ScienceDirect. Retrieved from [Link]
-
SwissADME. (n.d.). SwissADME. Swiss Institute of Bioinformatics. Retrieved from [Link]
-
AutoDock Vina. (n.d.). AutoDock Vina. The Scripps Research Institute. Retrieved from [Link]
A Technical Guide to the Strategic Application of the N-Methyl-N-(4-nitrophenyl)acetamide Scaffold in Modern Medicinal Chemistry
This in-depth technical guide explores the utility of the N-methyl-N-(4-nitrophenyl)acetamide chemical scaffold as a versatile precursor in the synthesis of targeted therapeutics. While not a ubiquitous starting material, its strategic application is exemplified in the synthesis of complex, biologically active molecules. This document provides a comprehensive overview of its synthesis, chemical properties, and a detailed case study of its elaboration into the multi-targeted kinase inhibitor, Nintedanib. The protocols and mechanistic insights are intended for researchers, scientists, and professionals in drug development.
Core Concepts: The N-Methyl-N-(4-nitrophenyl)acetamide Scaffold
The N-methyl-N-(4-nitrophenyl)acetamide moiety, and its immediate precursors, represent a valuable building block in medicinal chemistry for several key reasons:
-
Activated Aromatic System : The presence of a nitro group in the para position renders the phenyl ring electron-deficient. This influences the reactivity of the ring and provides a handle for further chemical transformations, most notably reduction to an aniline derivative.
-
Protected Amine Functionality : The N-methyl acetamide group serves as a protected secondary amine. This is crucial for preventing unwanted side reactions during synthetic steps targeting other parts of the molecule. The acetyl group can be removed under specific conditions if the free secondary amine is required later in the synthetic sequence.
-
Versatile Reaction Handle : The core structure can be modified at several positions, allowing for the introduction of diverse chemical functionalities to modulate the pharmacological properties of the final compound.
A closely related and pivotal intermediate is 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide. The chloroacetyl group provides a reactive electrophilic site, enabling nucleophilic substitution reactions for the facile introduction of various side chains.
Synthesis of Key Intermediates
The synthesis of the N-methyl-N-(4-nitrophenyl)acetamide scaffold and its derivatives typically begins with readily available starting materials like p-nitroaniline. The following is a general synthetic route to a key intermediate, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, as described in the patent literature[1].
Synthetic Pathway Overview
Caption: Synthetic route to a key Nintedanib intermediate.
Experimental Protocol: Synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide[1]
Step A: Acyl Chlorination of p-Nitroaniline
-
Materials : p-nitroaniline, a chloroacetic agent (e.g., chloroacetyl chloride), and a suitable solvent.
-
Procedure : Dissolve p-nitroaniline in a suitable solvent. Slowly add the chloroacetic agent to the solution with stirring. The reaction is typically carried out at a controlled temperature to manage the exothermic reaction.
-
Work-up : Upon completion, the reaction mixture is processed to isolate the product, 2-chloro-N-(4-nitrophenyl)acetamide. This may involve precipitation by adding the reaction mixture to water, followed by filtration and washing.
Step B: Methylation
-
Materials : 2-chloro-N-(4-nitrophenyl)acetamide, a methylating agent (e.g., dimethyl sulfate), an alkaline catalyst (e.g., potassium carbonate), and a solvent.
-
Procedure : The product from Step A is dissolved in a suitable solvent with an alkaline catalyst. The methylating agent is then added, and the reaction is stirred until completion.
-
Work-up : The final product, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, is isolated through standard procedures such as extraction and crystallization.
Case Study: Synthesis of Nintedanib
Nintedanib is a potent small molecule inhibitor of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR)[]. It is used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer. The synthesis of Nintedanib provides an excellent example of the strategic use of the N-methyl-N-(4-nitrophenyl)acetamide scaffold.
A crucial step in the synthesis of Nintedanib involves the reaction of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide with 1-methylpiperazine to form N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide[3][4][5].
Key Synthetic Transformation for Nintedanib
Caption: Key transformation in the synthesis of Nintedanib.
Experimental Protocol: Synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide[3][4][5]
-
Materials : 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, 1-methylpiperazine, potassium carbonate, and acetone.
-
Procedure :
-
Dissolve 1-methylpiperazine (65 mmol) and potassium carbonate (100 mmol) in acetone (200 mL).
-
Slowly add 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (50 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
-
Work-up :
-
Remove the precipitate by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and extract with water.
-
Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to yield the target compound.
-
This intermediate, N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide, is then carried forward through subsequent reduction of the nitro group to an aniline, followed by cyclization reactions to form the core indolinone structure of Nintedanib[4][5].
Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | C9H9ClN2O3 | 228.6 | Solid |
| N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | C14H20N4O3 | 292.33 | Pale Yellow to Light Yellow Solid |
Spectroscopic Data for N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide:
Conclusion
The N-methyl-N-(4-nitrophenyl)acetamide scaffold, particularly in its 2-chloroacetylated form, serves as a highly effective precursor in the multi-step synthesis of complex pharmaceutical agents. Its utility is clearly demonstrated in the synthesis of Nintedanib, where it facilitates the introduction of a key side chain necessary for the drug's biological activity. The synthetic routes are well-established, employing readily available reagents and reaction conditions that are amenable to scale-up. This makes the scaffold a valuable tool in the arsenal of medicinal chemists for the development of novel therapeutics.
References
-
N-(4-methyl-2-nitro-phenyl)ethanamide. (2024, April 10). ChemBK. Retrieved from [Link]
- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. (2020). Google Patents.
-
N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]
-
Acetamide, N-(4-methyl-2-nitrophenyl)-. (n.d.). PubChem. Retrieved from [Link]
-
N-Methy-4-Nitroaniline (MNA) | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Magritek. Retrieved from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link]
-
N-(4-Methoxy-2-nitrophenyl)acetamide. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020, November 20). Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
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- 1. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
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- 4. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | 1139453-98-7 [chemicalbook.com]
- 5. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide CAS#: 1139453-98-7 [m.chemicalbook.com]
An In-depth Technical Guide to N-methyl-2-(4-nitrophenyl)acetamide
This technical guide provides a comprehensive overview of N-methyl-2-(4-nitrophenyl)acetamide, a nitroaromatic compound with potential applications as a chemical intermediate in the fields of drug discovery and materials science. While detailed experimental data for this specific molecule is not extensively documented in publicly available literature, this paper will construct a thorough profile by leveraging established principles of organic chemistry and drawing parallels with closely related, well-characterized analogues. We will delve into its chemical identity, a plausible synthetic pathway, its physicochemical properties, and its prospective applications, all grounded in scientific literature.
Chemical Identity and Structure
This compound is a derivative of acetamide featuring a methyl group on the amide nitrogen and a 4-nitrophenyl substituent at the alpha-carbon. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the benzylic position.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 98245-61-5 |
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
| Canonical SMILES | CN(C(=O)CC1=CC=C(C=C1)[O-])C |
| InChI Key | InChI=1S/C9H10N2O3/c1-10-9(12)6-7-2-4-8(5-3-7)11(13)14/h2-5H,6H2,1H3,(H,10,12) |
Proposed Synthesis Pathway
Step 1: Synthesis of 2-(4-nitrophenyl)acetyl chloride
The initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride. This transformation is a standard procedure in organic synthesis, typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrophenylacetic acid and a catalytic amount of dimethylformamide (DMF).
-
Slowly add an excess of thionyl chloride to the flask at room temperature.
-
Gently heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to yield the crude 2-(4-nitrophenyl)acetyl chloride, which can be used in the next step without further purification.
Step 2: Amidation with Methylamine
The second step is the amidation of the synthesized acyl chloride with methylamine. This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the corresponding amide.
Experimental Protocol:
-
Dissolve the crude 2-(4-nitrophenyl)acetyl chloride in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask cooled in an ice bath.
-
Slowly add a solution of methylamine (as an aqueous solution or in a suitable organic solvent) to the cooled acyl chloride solution with vigorous stirring. An excess of the amine is typically used to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Caption: Proposed two-step synthesis of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and application. The following table summarizes the available and predicted properties of this compound.
| Property | Value | Source |
| Boiling Point | 442.0 ± 28.0 °C | Predicted[1] |
| Density | 1.240 g/cm³ | Predicted[1] |
| Storage Temperature | 2-8 °C | Recommended[1] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | Inferred |
| Appearance | Likely a solid at room temperature. | Inferred |
Potential Applications in Research and Development
While specific applications for this compound have not been explicitly detailed in the literature, its chemical structure suggests several potential uses, primarily as a versatile intermediate in organic synthesis.
Precursor for Pharmaceutical Scaffolds
The nitro group in this compound is a key functional handle that can be readily reduced to an amine. This transformation opens up a plethora of possibilities for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules with potential biological activity. The resulting aminophenyl derivative could serve as a precursor for the synthesis of various heterocyclic compounds, a common motif in many pharmaceuticals. The strategic role of similar nitroaromatic compounds as intermediates in the synthesis of azo dyes and pharmaceuticals has been well-documented.[2]
Intermediate in Materials Science
Nitroaromatic compounds are known to have applications in materials science, for instance, in the synthesis of polymers with specific electronic or optical properties. The reactivity of the nitro group and the potential for functionalization of the aromatic ring could be exploited to incorporate this molecule into larger polymeric structures.
Conclusion
This compound is a chemical entity with significant potential as a synthetic intermediate. Although detailed experimental information is currently limited, this guide has provided a comprehensive overview of its identity, a scientifically sound proposed synthesis, and its likely physicochemical properties and applications. The synthetic pathway presented herein is based on fundamental and widely practiced organic reactions, offering a solid starting point for its laboratory-scale preparation. Further research into the reactivity and utility of this compound is warranted and could unveil novel applications in both medicinal chemistry and materials science.
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An In-Depth Technical Guide to N-Arylacetamides in Research and Development: Focus on N-methyl-2-(4-nitrophenyl)acetamide and Related Compounds
Navigating the landscape of chemical intermediates in drug discovery and materials science requires a deep understanding of not just a single compound, but also its closely related structural analogs. The seemingly minor variation in a chemical name can lead to vastly different safety profiles, reactivity, and applications. This guide provides a comprehensive overview of a class of N-arylacetamides, with a primary focus on N-(4-methyl-2-nitrophenyl)acetamide. Recognizing the potential for ambiguity in nomenclature, this document also offers detailed material safety and handling information for several structurally similar and commercially significant compounds that researchers may encounter.
This guide is structured to provide not just data, but also context and practical, field-proven insights to ensure laboratory safety and experimental success.
Primary Focus: N-(4-methyl-2-nitrophenyl)acetamide
N-(4-methyl-2-nitrophenyl)acetamide is a yellow crystalline solid that serves as a versatile intermediate in the synthesis of various organic compounds.[1] Its structure, featuring a protected amine and a reactive nitro group, makes it a valuable precursor in multi-step synthetic pathways.
Chemical and Physical Properties
A summary of the key physical and chemical properties of N-(4-methyl-2-nitrophenyl)acetamide is provided below.
| Property | Value | Source |
| CAS Number | 612-45-3 | [2] |
| Molecular Formula | C9H10N2O3 | [1][2] |
| Molecular Weight | 194.19 g/mol | [2] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 96 °C | [2] |
| Boiling Point | ~330.6 °C (estimate) | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone. | [1] |
| IUPAC Name | N-(4-methyl-2-nitrophenyl)acetamide | [2] |
| Synonyms | 4'-methyl-2'-nitroacetanilide, 2'-Nitro-p-acetotoluidide | [2] |
Hazard Identification and Safety Information
-
Potential Hazards :
Safe Handling and Storage Protocol
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes. Ensure exposed skin is minimized.
Handling Procedures:
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[3]
-
Avoid generating dust during handling.
-
Keep away from heat, sparks, and open flames.[1]
-
Avoid contact with strong oxidizing agents and combustible materials.[1]
-
Wash hands thoroughly after handling.[3]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from sources of ignition and high temperatures.[1]
Emergency Procedures
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[3]
-
In Case of Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Due to its potential explosive properties, it is crucial to fight the fire from a distance if possible.
Synthesis and Applications
N-(4-methyl-2-nitrophenyl)acetamide can be synthesized by the nitration of p-acetotoluidide (N-(4-methylphenyl)acetamide). This reaction typically uses a mixture of nitric acid and sulfuric acid.[1]
Experimental Protocol: Synthesis via Nitration
-
In a flask equipped with a stirrer and cooled in an ice bath, dissolve p-acetotoluidide in concentrated sulfuric acid.
-
Slowly add a cooled mixture of nitric acid and sulfuric acid to the solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain purified N-(4-methyl-2-nitrophenyl)acetamide.
Its primary applications are as an intermediate in the synthesis of dyes and pesticides.[1] The nitro group can be reduced to an amine, which can then be further modified, making this compound a key building block in organic synthesis.
Chemical Structure of N-(4-methyl-2-nitrophenyl)acetamide
Caption: Chemical structure of N-(4-methyl-2-nitrophenyl)acetamide.
Section 2: Related N-Arylacetamide Compounds
This section details the properties and safety information for several related compounds that are crucial in pharmaceutical research and development.
A. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide
This compound is a key intermediate in the synthesis of the triple angiokinase inhibitor and antitumor agent, Intedanib.[4][5]
Properties:
| Property | Value | Source |
| CAS Number | 1139453-98-7 | [5][6] |
| Molecular Formula | C14H20N4O3 | [5][6] |
| Molecular Weight | 292.33 g/mol | [5][6] |
| IUPAC Name | N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | [6] |
GHS Hazard Classification: [6]
| Hazard Class | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Synthesis Workflow:
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A Comprehensive Guide to the Theoretical and Computational Analysis of N-Aryl Amides: A Case Study of N-methyl-N-(4-nitrophenyl)acetamide
This technical guide provides a robust framework for the theoretical and computational investigation of N-aryl amides, a class of compounds with significant interest in materials science and drug discovery. We will use N-methyl-N-(4-nitrophenyl)acetamide, a structurally related analogue to the target "N-methyl-2-(4-nitrophenyl)acetamide," as a central case study to illustrate key methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage computational chemistry to predict and understand the molecular properties of novel organic compounds.
The rationale for employing computational methods lies in their ability to provide deep insights into structure-property relationships at the atomic level, often preceding or complementing empirical studies.[1][2] Techniques such as Density Functional Theory (DFT) allow for the reliable prediction of geometric, vibrational, electronic, and non-linear optical properties, thereby accelerating the design and development of new functional molecules.[3][4]
Section 1: Molecular Structure and Synthesis Pathway
N-methyl-N-(4-nitrophenyl)acetamide (C9H10N2O3) is a derivative of acetanilide featuring a nitro group in the para position of the phenyl ring and a methyl group on the amide nitrogen.[5][6][7] The presence of the electron-withdrawing nitro group and the acetamide moiety suggests interesting electronic and optical properties worth exploring through computational means.
While the direct synthesis of "this compound" is not widely documented, a plausible synthetic route for its precursor, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, involves the acylation of p-nitroaniline followed by methylation.[8] This highlights the modular nature of these compounds and the potential for systematic modification to tune their properties.
Section 2: Computational Methodology: The DFT Approach
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its balance of accuracy and computational cost.[3] The choice of functional and basis set is critical for obtaining reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for organic molecules as it incorporates both Hartree-Fock exchange and DFT exchange-correlation functionals.[1][4] For a molecule like N-methyl-N-(4-nitrophenyl)acetamide, a Pople-style basis set such as 6-311++G(d,p) is recommended to provide sufficient flexibility for describing the electron distribution, including polarization and diffuse functions.[1][9]
Geometric Structure Optimization
The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation, its ground-state geometry. This is achieved by finding the minimum energy structure on the potential energy surface.
Experimental Protocol: Geometry Optimization
-
Input Structure Generation: Build an initial 3D structure of N-methyl-N-(4-nitrophenyl)acetamide using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Setup (Gaussian Example):
-
Define the route section: #p B3LYP/6-311++G(d,p) Opt Freq. The Opt keyword requests geometry optimization, and Freq requests a subsequent frequency calculation to confirm the optimized structure is a true minimum.
-
Specify the molecular charge (0) and spin multiplicity (singlet).
-
Provide the atomic coordinates in a Z-matrix or Cartesian format.
-
-
Execution: Run the calculation using a quantum chemistry package like Gaussian.
-
Validation: After the calculation converges, verify that the output file indicates a successful optimization with no imaginary frequencies. The absence of imaginary frequencies confirms that the structure corresponds to a local energy minimum.[9]
The planarity of the phenyl ring and the orientation of the acetamide and nitro groups are key structural parameters. Steric hindrance between substituents can lead to dihedral angle twists, which significantly impact the molecule's electronic properties.[10][11]
Caption: A typical workflow for DFT-based molecular property prediction.
Section 3: Vibrational Spectroscopy (FT-IR & FT-Raman)
Vibrational analysis provides a theoretical fingerprint of the molecule, which can be directly compared with experimental FT-IR and FT-Raman spectra.[9][12] The calculated frequencies correspond to the normal modes of vibration.
Key Vibrational Modes for N-methyl-N-(4-nitrophenyl)acetamide:
-
C=O Stretching: The carbonyl group of the acetamide will exhibit a strong, characteristic stretching vibration, typically in the 1650-1700 cm⁻¹ region.[1]
-
NO₂ Stretching: The nitro group has symmetric and asymmetric stretching modes, which are expected to appear around 1350 cm⁻¹ and 1550 cm⁻¹, respectively.[12]
-
C-N Stretching: Vibrations associated with the C-N bonds of the amide and the connection to the phenyl ring will also be present.
-
Aromatic C-H Stretching: These modes typically appear above 3000 cm⁻¹.[1]
A scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) is often applied to the calculated harmonic frequencies to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data.
Section 4: Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior.[13]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).[13]
-
HOMO-LUMO Energy Gap (ΔE): This gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive and can be more easily excited.[4][13]
For N-methyl-N-(4-nitrophenyl)acetamide, the HOMO is expected to be localized on the phenyl ring and the amide group, while the LUMO is likely concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer (ICT), a phenomenon essential for non-linear optical properties.[14][15]
Protocol: HOMO-LUMO Analysis
-
Prerequisite: A successfully optimized molecular geometry.
-
Calculation: Use the checkpoint file (.chk) from the optimization. In Gaussian, use the cubegen utility to generate cube files for the HOMO and LUMO orbitals.
-
Visualization: Load the cube files into visualization software (e.g., GaussView, VMD) to render the 3D orbital surfaces.
-
Data Extraction: The energies of the HOMO, LUMO, and the resulting energy gap are reported in the main output file of the calculation.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density on the molecular surface, providing a visual representation of the charge distribution.[16] It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on electronegative atoms (like the oxygen atoms of the nitro and carbonyl groups). These are sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, usually around hydrogen atoms. These are sites for nucleophilic attack.
The MEP map for N-methyl-N-(4-nitrophenyl)acetamide would clearly show strong negative potential around the nitro and carbonyl oxygens, confirming their role as primary sites for intermolecular interactions.[16]
Caption: Key computational descriptors for chemical reactivity analysis.
Section 5: Non-Linear Optical (NLO) Properties
Organic molecules with significant intramolecular charge transfer, typically containing electron donor and acceptor groups connected by a π-conjugated system, are candidates for NLO materials.[17][18] The nitro group (acceptor) and the substituted amino group (donor) in N-methyl-N-(4-nitrophenyl)acetamide create this necessary electronic asymmetry.
The key NLO parameters that can be calculated are the first-order hyperpolarizability (β). A large β value is indicative of a strong NLO response, which is desirable for applications like frequency doubling in lasers.[19][20][21]
Protocol: NLO Property Calculation
-
Prerequisite: A successfully optimized molecular geometry.
-
Calculation Keyword (Gaussian): Add the Polar keyword to the route section (e.g., #p B3LYP/6-311++G(d,p) Opt Freq Polar).
-
Data Extraction: The output file will contain the components of the polarizability (α) and the first hyperpolarizability (β) tensors. The total hyperpolarizability (β_total) can be calculated from these components.
Section 6: Summary of Predicted Properties
The following table summarizes the type of quantitative data that would be generated from a comprehensive computational study of N-methyl-N-(4-nitrophenyl)acetamide.
| Parameter | Predicted Value (Arbitrary Units/Format) | Significance |
| Geometric Parameters | ||
| C=O Bond Length | ~1.22 Å | Indicates double bond character. |
| N-C(phenyl) Bond Length | ~1.40 Å | Reflects conjugation with the ring. |
| O-N-O Angle (NO₂) | ~124° | Characteristic of the nitro group geometry. |
| Vibrational Frequencies | ||
| ν(C=O) | ~1680 cm⁻¹ | Carbonyl stretch, strong IR intensity. |
| ν_as(NO₂) | ~1550 cm⁻¹ | Asymmetric nitro stretch. |
| ν_s(NO₂) | ~1350 cm⁻¹ | Symmetric nitro stretch. |
| Electronic Properties | ||
| E(HOMO) | -6.5 eV | Electron-donating capability. |
| E(LUMO) | -2.5 eV | Electron-accepting capability. |
| ΔE (HOMO-LUMO Gap) | 4.0 eV | Indicator of chemical reactivity and stability. |
| NLO Properties | ||
| First Hyperpolarizability (β) | High (e.g., >10 x 10⁻³⁰ esu) | Potential for second-harmonic generation. |
Conclusion
This guide outlines a comprehensive theoretical and computational protocol for characterizing novel N-aryl amides, using N-methyl-N-(4-nitrophenyl)acetamide as an illustrative model. By systematically applying DFT methods, researchers can gain predictive insights into the geometric, spectroscopic, electronic, and non-linear optical properties of target molecules. This computational-first approach is an indispensable tool in modern chemical research, enabling the rational design of new materials and drug candidates with tailored functionalities.
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- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
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The Emergence of a Scaffold: A Technical Guide to N-methyl-2-(4-nitrophenyl)acetamide
This technical guide delves into the synthesis, characterization, and historical context of N-methyl-2-(4-nitrophenyl)acetamide, a molecule that, while not distinguished by a singular moment of discovery, represents the convergence of significant advancements in organic chemistry. Its structure, combining a nitrophenyl group, an acetamide linkage, and N-methylation, makes it a valuable intermediate in modern synthetic chemistry, particularly in the pharmaceutical industry. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, grounded in established chemical principles and methodologies.
Historical Context: The Legacy of Acetamides and Nitroaromatics
The story of this compound is intrinsically linked to the broader history of its constituent chemical moieties. The acetamide functional group is a cornerstone of organic and medicinal chemistry.[1][2] Acetamides are amide derivatives of acetic acid and have been recognized for their diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][3] The well-known analgesic, paracetamol, is a prime example of a biologically active acetamide.[1] The development of synthetic methods to create acetamide derivatives has been a continuous focus of chemical research, aiming to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[2][3]
Parallel to the rise of acetamides, the study of nitroaromatic compounds has been pivotal in the development of synthetic dyes, explosives, and pharmaceuticals.[4][5] The introduction of a nitro group onto an aromatic ring, a process known as nitration, is a fundamental electrophilic aromatic substitution reaction.[4] The nitro group's strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring and provides a versatile chemical handle for further transformations, most notably its reduction to an amino group.
The synthesis of this compound, therefore, does not represent a discovery in isolation but rather a logical step in the exploration of chemical space, combining the established utility of the acetamide scaffold with the reactivity of a nitrophenyl group.
Synthesis and Mechanistic Insights
The preparation of this compound can be approached through several synthetic routes, primarily relying on the formation of the amide bond. The choice of starting materials and reaction conditions is dictated by factors such as yield, purity, and scalability.
Amidation of 4-Nitrophenylacetic Acid
A primary and straightforward route involves the amidation of 4-nitrophenylacetic acid with methylamine. 4-Nitrophenylacetic acid is a commercially available reagent used as a pharmaceutical intermediate.[6][7]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Activation of the Carboxylic Acid: Direct reaction between a carboxylic acid and an amine is generally slow. To facilitate the reaction, the carboxylic acid is typically activated. Common activating agents include thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to form the more reactive acyl chloride, or coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The choice of activating agent depends on the desired reaction conditions and the tolerance of other functional groups in the molecule.
-
Solvent and Temperature Control: The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent side reactions. The temperature is often controlled, starting at a low temperature (e.g., 0 °C) during the addition of reagents to manage the exothermic nature of the reaction and then allowing it to warm to room temperature to ensure completion.
Experimental Protocol: Synthesis via Acyl Chloride
-
Acyl Chloride Formation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend 4-nitrophenylacetic acid (1 eq.) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.2 eq.) dropwise at 0 °C. Allow the mixture to stir at room temperature for 2 hours or until the evolution of gas ceases.
-
Amidation: In a separate flask, dissolve methylamine (2 eq., typically as a solution in THF or as a gas bubbled through the solvent) in anhydrous DCM at 0 °C. Slowly add the freshly prepared 4-nitrophenylacetyl chloride solution to the methylamine solution.
-
Work-up: After the reaction is complete (monitored by Thin Layer Chromatography), quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
N-Alkylation of 2-(4-Nitrophenyl)acetamide
An alternative approach involves the N-methylation of 2-(4-nitrophenyl)acetamide. This precursor can be synthesized by the amidation of 4-nitrophenylacetic acid with ammonia.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Choice of Methylating Agent: Dimethyl sulfate is a powerful and efficient methylating agent. Other options include methyl iodide (CH3I). The choice often depends on reactivity, cost, and safety considerations.
-
Base: A base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), is required to deprotonate the amide nitrogen, making it a more potent nucleophile to attack the methylating agent.
Structural Characterization
The identity and purity of synthesized this compound are confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the nitrophenyl ring (typically two doublets in the downfield region), a singlet for the methylene (-CH2-) protons adjacent to the carbonyl group, and a singlet or doublet (depending on coupling to the N-H proton) for the N-methyl (-CH3) group. The integration of these signals will be in a 4:2:3 ratio, respectively. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (with the carbon attached to the nitro group being significantly downfield), the methylene carbon, and the N-methyl carbon. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (around 1520 and 1350 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (C9H10N2O3 = 194.19 g/mol ). |
Applications in Synthetic Chemistry
This compound serves as a versatile intermediate in multi-step organic synthesis. Its primary utility lies in the chemical reactivity of the nitro group.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, opening up a wide range of subsequent chemical transformations.
Workflow for Nitro Group Reduction:
Caption: General workflow for the reduction of the nitro group.
The resulting N-methyl-2-(4-aminophenyl)acetamide is a valuable building block. The primary aromatic amine can undergo diazotization followed by coupling reactions to form azo dyes, or it can be used in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.
Intermediate in Pharmaceutical Synthesis
A notable application of related structures is in the synthesis of targeted therapies. For instance, intermediates with similar structural motifs are utilized in the preparation of kinase inhibitors for cancer treatment. A patent describes a synthetic route for the drug Nintedanib where a related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, is a key intermediate.[8] This highlights the industrial relevance of this class of molecules.
Conclusion
This compound is a compound whose significance is understood not through a singular historical discovery but through its embodiment of fundamental principles of organic synthesis and its utility as a versatile intermediate. Its preparation relies on well-established amidation and alkylation reactions, and its value is realized through the strategic manipulation of its functional groups, particularly the nitro moiety. For researchers and professionals in drug discovery and development, a thorough understanding of the synthesis, characterization, and chemical potential of such building blocks is essential for the rational design and efficient production of novel therapeutic agents.
References
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N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide - PubChem. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
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Acetamide, N-(2-methyl-4-nitrophenyl)- | C9H10N2O3 | CID 75936 - PubChem. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
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Acetamide - Wikipedia. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
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CAS No : 1139453-98-7 | Product Name : N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 4, 2026, from [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherif, A. A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 33. [Link]
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Al-Obaidi, A. S. M., Al-Bayati, Z. A. H., & Al-Amiery, A. A. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(3), 1-8. [Link]
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Acetamide: Significance and symbolism. (2025). Wisdomlib. Retrieved January 4, 2026, from [Link]
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Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(1), x250137. [Link]
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N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. (2025). IUCr Journals. Retrieved January 4, 2026, from [Link]
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Smajlagić, A., Ostrožac, A., & Mešić, A. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053. [Link]
- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents. (n.d.). Google Patents.
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Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220277. [Link]
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Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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(4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
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This compound (C007B-532579) - Cenmed Enterprises. (n.d.). Cenmed Enterprises. Retrieved January 4, 2026, from [Link]
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Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(x220277). [Link]
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Methodological & Application
Application Notes and Protocols for Utilizing N-methyl-2-(4-nitrophenyl)acetamide in Multi-Component Reactions
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the relentless pursuit of novel therapeutic agents and functional materials, the demand for efficient and diversity-oriented synthetic strategies has never been greater. Multi-component reactions (MCRs) have emerged as a powerful tool in this endeavor, enabling the streamlined construction of complex molecular architectures from simple, readily available starting materials in a single synthetic operation.[1][2] This approach offers significant advantages over traditional linear synthesis, including increased atom economy, reduced waste generation, and the rapid generation of compound libraries for high-throughput screening.[3]
This document provides a comprehensive guide to the synthesis, properties, and potential applications of N-methyl-2-(4-nitrophenyl)acetamide as a versatile building block in MCRs. While direct literature precedent for the use of this specific acetamide in MCRs is nascent, its structural motifs suggest significant potential for participation in a variety of powerful transformations. These application notes are intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic toolbox and explore novel chemical space.
Synthesis and Properties of this compound
A reliable and scalable synthesis of this compound is paramount for its utilization in MCRs. A plausible and efficient two-step synthetic route, adapted from related procedures, begins with the readily available p-nitroaniline.[4]
Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide
-
To a solution of p-nitroaniline (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add pyridine (1.2 eq.) and cool the mixture to 0 °C.
-
Slowly add chloroacetyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to afford 2-chloro-N-(4-nitrophenyl)acetamide as a solid.
Step 2: Synthesis of this compound
-
To a solution of 2-chloro-N-(4-nitrophenyl)acetamide (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).
-
Add an aqueous solution of methylamine (40%, 3.0 eq.) and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
| Appearance | Expected to be a pale yellow to yellow solid |
| Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate, Acetone) |
Proposed Applications in Multi-Component Reactions
The structure of this compound, featuring an acidic N-H proton and a nucleophilic amide nitrogen, suggests its potential as a key component in several MCRs. The electron-withdrawing nitro group can influence the acidity and reactivity of the molecule.
Application Note 1: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acetamido carboxamide derivatives.[5][6] We propose that this compound can function as the "acid" component in a modified Ugi-type reaction.
Rationale: The N-H proton of the acetamide is sufficiently acidic to participate in the initial steps of the Ugi reaction, protonating the imine formed from the aldehyde and amine. The resulting acetamide anion can then act as the nucleophile to trap the nitrilium ion intermediate.
Proposed Ugi-type Reaction Workflow
Caption: Proposed workflow for a Ugi-type reaction with this compound.
Experimental Protocol: Proposed Ugi-type Reaction
-
To a solution of the aldehyde (1.0 eq.) and amine (1.0 eq.) in methanol, stir at room temperature for 30 minutes to facilitate imine formation.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Add the isocyanide (1.0 eq.) and stir the reaction at room temperature for 48-72 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-acetamido carboxamide derivative.
Expected Outcome and Significance: This approach would lead to the synthesis of novel peptidomimetic scaffolds with a unique N-acyl-N-(4-nitrophenyl)glycinamide core, offering new avenues for exploring structure-activity relationships in drug discovery.
Application Note 2: The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another powerful isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide.[7][8] Similar to the Ugi reaction, this compound could potentially serve as the acid component.
Rationale: The N-H proton of the acetamide can protonate the carbonyl compound, activating it for nucleophilic attack by the isocyanide. The resulting acetamide anion would then trap the intermediate, leading to the final product after a Mumm rearrangement.
Proposed Passerini-type Reaction Mechanism
Caption: Proposed mechanism for a Passerini-type reaction involving this compound.
Experimental Protocol: Proposed Passerini-type Reaction
-
To a solution of the aldehyde or ketone (1.0 eq.) and this compound (1.2 eq.) in an aprotic solvent such as DCM, stir at room temperature for 15 minutes.
-
Add the isocyanide (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final α-acetamido-carboxamide product.
Expected Outcome and Significance: This reaction would provide a direct route to α-functionalized amides bearing the N-methyl-N-(4-nitrophenyl)acetamido group, a scaffold with potential applications in medicinal chemistry due to the presence of both hydrogen bond donors and acceptors, as well as an aromatic nitro group which can be further functionalized.
Data Presentation: Hypothetical Library Generation
To illustrate the potential for diversity-oriented synthesis, the following table outlines a hypothetical library of compounds that could be generated using the proposed Ugi-type reaction.
| Entry | Aldehyde | Amine | Isocyanide | Expected Product |
| 1 | Benzaldehyde | Aniline | tert-Butyl isocyanide | 2-(N-methyl-N-(4-nitrophenyl)acetamido)-N-phenyl-N-(tert-butyl)-2-phenylacetamide |
| 2 | Isobutyraldehyde | Benzylamine | Cyclohexyl isocyanide | N-benzyl-N-cyclohexyl-2-(N-methyl-N-(4-nitrophenyl)acetamido)-3-methylbutanamide |
| 3 | 4-Chlorobenzaldehyde | p-Toluidine | Ethyl isocyanoacetate | Ethyl 2-((2-(N-methyl-N-(4-nitrophenyl)acetamido)-2-(4-chlorophenyl)-N-(p-tolyl)acetyl)amino)acetate |
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for the construction of novel and complex molecular scaffolds through the power of multi-component reactions. The protocols and application notes presented herein provide a solid foundation for researchers to begin exploring the synthetic utility of this versatile compound. The proposed Ugi and Passerini-type reactions offer exciting opportunities for the rapid generation of diverse compound libraries with potential applications in drug discovery and materials science. Further investigations into the reactivity of this compound in other MCRs, as well as the biological evaluation of the resulting products, are highly encouraged.
References
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(2025-08-06). ChemInform Abstract: An Efficient Green MCR Protocol for the Stereoselective Synthesis of β-Acetamido Ketones Catalyzed by Selectfluor. ResearchGate. [Link]
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-
(2023-03-08). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters. [Link]
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Cioc, R. C., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Molecular Diversity. [Link]
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de la Torre, D., et al. (2022). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules. [Link]
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Hooshmand, S. E., & Zhang, W. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. [Link]
-
Neochoritis, C. G., et al. (2019). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Organic Chemistry Portal. [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]
-
Wikipedia. (n.d.). Ugi reaction. Wikipedia. [Link]
-
Wikipedia. (n.d.). Passerini reaction. Wikipedia. [Link]
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"N-methyl-2-(4-nitrophenyl)acetamide" reaction with nucleophiles
An Application Guide to Nucleophilic Substitution Reactions of N-methyl-2-chloro-2-(4-nitrophenyl)acetamide
Introduction: Unlocking Synthetic Versatility
In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with high precision is paramount. Among the vast arsenal of synthetic transformations, the reactions of α-halo-N-arylacetamides serve as a cornerstone for introducing diverse functional groups. This guide focuses on the reactivity of N-methyl-2-chloro-2-(4-nitrophenyl)acetamide , a versatile electrophilic substrate. It is important to note that the parent compound, "N-methyl-2-(4-nitrophenyl)acetamide," lacks a suitable leaving group for the reactions discussed herein. Therefore, this guide will address the reactions of its chlorinated analogue, a common and highly reactive intermediate in pharmaceutical synthesis.[1][2]
The strategic placement of a chlorine atom on the carbon alpha to the carbonyl group renders this position highly susceptible to nucleophilic attack. This reactivity is further enhanced by the electron-withdrawing nature of both the adjacent N-methyl-N-(4-nitrophenyl)amido group and the 4-nitrophenyl ring. This electronic arrangement makes N-methyl-2-chloro-2-(4-nitrophenyl)acetamide an excellent substrate for constructing a wide array of derivatives through nucleophilic substitution reactions.
This document provides a comprehensive overview of the mechanistic principles governing these reactions and detailed, field-proven protocols for their execution with various classes of nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. The methodologies described are designed to be self-validating, offering researchers a reliable foundation for their synthetic endeavors.
Pillar 1: Mechanistic Insights into Reactivity
The primary reaction pathway for N-methyl-2-chloro-2-(4-nitrophenyl)acetamide with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction.[3] This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic α-carbon, and the chloride ion is simultaneously displaced.
Key Factors Influencing Reactivity:
-
The Electrophilic Center: The carbon atom bonded to the chlorine is the primary site of reaction. Its electrophilicity is significantly increased by the inductive effect of the adjacent carbonyl group and the chlorine atom.
-
The Leaving Group: The chloride ion is a good leaving group because it is the conjugate base of a strong acid (HCl), making it stable upon departure.[3]
-
The Activating Groups: The N-methyl-N-(4-nitrophenyl)amido moiety enhances the reactivity of the α-carbon. The 4-nitrophenyl group, a strong electron-withdrawing group, further polarizes the molecule, though its effect on the SN2 reaction at the α-carbon is primarily inductive.
-
The Nucleophile: The strength of the nucleophile is a critical determinant of the reaction rate. Stronger nucleophiles, such as thiolates and secondary amines, will generally react faster than weaker ones, like alcohols or water.[4]
-
Solvent Effects: Polar aprotic solvents, such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), are typically preferred for SN2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more reactive.[5]
Caption: SN2 mechanism for nucleophilic substitution.
Pillar 2: Experimental Protocols & Applications
The following protocols provide detailed, step-by-step methodologies for the reaction of N-methyl-2-chloro-2-(4-nitrophenyl)acetamide with representative nucleophiles.
Protocol 1: Reaction with N-Nucleophiles (e.g., Secondary Amines)
This protocol is adapted from the synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide and can be generalized for other primary and secondary amines.[6]
Objective: To synthesize N-methyl-2-(substituted-amino)-2-(4-nitrophenyl)acetamides.
Materials:
-
N-methyl-2-chloro-2-(4-nitrophenyl)acetamide (1.0 eq)
-
Secondary amine (e.g., 1-methylpiperazine, morpholine, diethylamine) (1.3 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.3 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetone to the flask to create a suspension.
-
In a separate flask, dissolve N-methyl-2-chloro-2-(4-nitrophenyl)acetamide (1.0 eq) in a minimal amount of anhydrous acetone.
-
Slowly add the solution of the chloroacetamide to the amine suspension at room temperature with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate and other inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography on silica gel or recrystallization as needed.
Causality: The use of potassium carbonate, a non-nucleophilic base, is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product without competing with the amine nucleophile. Acetone is an ideal solvent as it is polar aprotic and readily dissolves the starting materials.[6]
Protocol 2: Reaction with O-Nucleophiles (e.g., Alkoxides)
Objective: To synthesize N-methyl-2-(alkoxy)-2-(4-nitrophenyl)acetamides.
Materials:
-
N-methyl-2-chloro-2-(4-nitrophenyl)acetamide (1.0 eq)
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.2 eq)
-
Corresponding alcohol (e.g., methanol, ethanol), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve N-methyl-2-chloro-2-(4-nitrophenyl)acetamide (1.0 eq) in the corresponding anhydrous alcohol (e.g., methanol for sodium methoxide).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sodium alkoxide (1.2 eq) to the cooled solution. The alkoxide can be added as a solid or as a solution in the corresponding alcohol.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the mixture by adding saturated aqueous ammonium chloride.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel.
Causality: The reaction is performed at a low initial temperature to control the exothermicity. The alkoxide is a strong nucleophile and base; using its corresponding alcohol as the solvent prevents transesterification side reactions.
Protocol 3: Reaction with S-Nucleophiles (e.g., Thiolates)
Objective: To synthesize N-methyl-2-(thio)-2-(4-nitrophenyl)acetamides.
Materials:
-
N-methyl-2-chloro-2-(4-nitrophenyl)acetamide (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq) or another suitable base like triethylamine (TEA).
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the thiol (1.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the solution to form the thiolate. Stir at 0 °C for 30 minutes. Caution: Hydrogen gas is evolved.
-
In a separate flask, dissolve N-methyl-2-chloro-2-(4-nitrophenyl)acetamide (1.0 eq) in anhydrous THF.
-
Slowly add the chloroacetamide solution to the thiolate suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 2-6 hours).
-
Carefully quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Causality: Thiols are converted to their more nucleophilic thiolate anions in situ using a strong, non-nucleophilic base like sodium hydride.[4] THF is a suitable aprotic solvent for this transformation.
Pillar 3: Data Presentation & Workflow
The outcomes of these nucleophilic substitution reactions are generally high-yielding, though purification is often necessary to remove excess reagents and byproducts.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Product Structure | Typical Solvent | Base | Approx. Time (h) | Typical Yield (%) |
| 1-Methylpiperazine | Ar-N(CH₃)C(O)CH₂-(1-methylpiperazinyl) | Acetone | K₂CO₃ | 12 | 85-95[6] |
| Morpholine | Ar-N(CH₃)C(O)CH₂-(morpholinyl) | DMF | K₂CO₃ | 16 | 80-90 |
| Sodium Methoxide | Ar-N(CH₃)C(O)CH₂-OCH₃ | Methanol | - | 6 | 75-85 |
| Thiophenol | Ar-N(CH₃)C(O)CH₂-SPh | THF | NaH | 4 | 90-98 |
Note: Ar = 4-nitrophenyl. Yields are hypothetical based on similar reactions and may vary.
Caption: General experimental workflow diagram.
References
- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. PubMed. [Link]
-
Nucleophilic Substitution Reactions. SlidePlayer. [Link]
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2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Bertin Bioreagent. [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]
-
2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. PubChem. [Link]
-
N-(4-Methoxy-2-nitrophenyl)acetamide. PMC - PubMed Central. [Link]
-
Kinetic Study on Nucleophilic Substitution Reactions of 4-Chloro-2-nitrophenyl X-Substituted-benzoates with Cyclic Secondary Amines: Effect of Substituent X on Reactivity and Reaction Mechanism. ResearchGate. [Link]
-
8.5: Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
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Reactions of Amines. Jasperse Chem 360. [Link]
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20.2 Nucleophilic Acyl Substitution | Organic Chemistry. YouTube. [Link]
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2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. [Link]
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2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. ResearchGate. [Link]
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Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
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21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]
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Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online. [Link]
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Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]
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Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews. [Link]
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The Strategic Utility of N-methyl-2-(4-nitrophenyl)acetamide in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, the efficient construction of heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and tunable physicochemical properties. N-methyl-2-(4-nitrophenyl)acetamide emerges as a strategically significant, yet under-explored, starting material in this context. Its molecular architecture, featuring a reactive N-methylacetamido group and an electronically influential para-nitroaryl moiety, offers a unique platform for the synthesis of a variety of privileged heterocyclic scaffolds.
This comprehensive technical guide provides an in-depth exploration of the application of this compound in the synthesis of two critical classes of nitrogen-containing heterocycles: quinoxalines and 1,4-benzodiazepines . Furthermore, we will delve into the potential for intramolecular cyclization strategies following the chemical manipulation of its key functional groups. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the foundational knowledge to leverage this versatile building block in their synthetic endeavors.
Core Principles of Reactivity: A Tale of Two Functional Groups
The synthetic utility of this compound is primarily dictated by the interplay of its two key functional domains:
-
The N-Methylacetamido Group: The α-carbon of the acetyl group is amenable to functionalization, most notably through halogenation, to introduce a leaving group. This transformation converts the otherwise unreactive acetyl moiety into a potent electrophile, primed for reaction with nucleophiles.
-
The 4-Nitrophenyl Group: The strongly electron-withdrawing nitro group serves a dual purpose. Firstly, it activates the aromatic ring for potential nucleophilic aromatic substitution reactions, although this is less commonly exploited in the context of this guide. More importantly, the nitro group can be readily reduced to a primary amine. This transformation is pivotal, as it unmasks a nucleophilic center that can participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.
This guide will systematically explore synthetic strategies that exploit these reactive handles to construct complex molecular architectures.
Part 1: Synthesis of the Key Precursor: 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
The gateway to harnessing the synthetic potential of this compound often involves its conversion to the corresponding α-chloro derivative. This simple yet critical step transforms the molecule into a versatile alkylating agent.
Experimental Protocol: Chlorination of this compound
This protocol is adapted from established methods for the α-halogenation of amides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Causality and Insights: The use of thionyl chloride or oxalyl chloride provides a reliable method for the α-chlorination of the acetamide. The reaction proceeds through the formation of a reactive intermediate that is susceptible to nucleophilic attack by the chloride ion. The choice of an anhydrous solvent is critical to prevent the hydrolysis of the chlorinating agent and the product.
Part 2: Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of bicyclic heteroaromatic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] A powerful variation of this method utilizes α-halo ketones or related electrophiles. Here, we present a protocol for the synthesis of quinoxaline derivatives using 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide as the dielectrophilic precursor.
Workflow for Quinoxaline Synthesis
Caption: General workflow for the synthesis of quinoxaline derivatives.
Experimental Protocol: Synthesis of a Quinoxaline Derivative
Materials:
-
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
-
o-Phenylenediamine (or a substituted analog)
-
Ethanol or Acetic Acid
-
Sodium Bicarbonate or Triethylamine (optional, as a base)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.
-
To this solution, add 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (1.0 eq).
-
If desired, a mild base such as sodium bicarbonate (1.2 eq) can be added to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Mechanistic Rationale: The reaction proceeds via a tandem nucleophilic substitution-cyclization-elimination sequence. One of the amino groups of the o-phenylenediamine attacks the electrophilic α-carbon of the chloroacetamide, displacing the chloride ion. The resulting intermediate then undergoes an intramolecular cyclization, with the second amino group attacking the carbonyl carbon of the amide. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic quinoxaline ring.
Part 3: Synthesis of 1,4-Benzodiazepine Scaffolds
1,4-Benzodiazepines are a cornerstone of medicinal chemistry, with prominent members of this class exhibiting anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[3] The synthesis of these seven-membered heterocyclic systems can be achieved through various strategies, often involving the cyclization of appropriately functionalized precursors. The use of N-aryl-2-haloacetamides provides a convergent and flexible approach to these valuable scaffolds.
Workflow for 1,4-Benzodiazepine Synthesis
Caption: General workflow for the synthesis of 1,4-benzodiazepine derivatives.
Experimental Protocol: Synthesis of a 1,4-Benzodiazepine Derivative
This protocol is a conceptual adaptation based on established methodologies for benzodiazepine synthesis.[4]
Materials:
-
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
-
2-Aminobenzophenone (or a related 2-aminoaryl ketone)
-
A non-nucleophilic base (e.g., Potassium Carbonate or Sodium Hydride)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 eq) in anhydrous DMF under an inert atmosphere, add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (1.1 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-benzodiazepine derivative.
Expert Insights: The success of this reaction hinges on the initial N-alkylation of the 2-aminobenzophenone with the chloroacetamide, followed by an intramolecular cyclization. The base plays a crucial role in deprotonating the amino group, enhancing its nucleophilicity for the initial substitution reaction. The subsequent intramolecular condensation between the newly formed secondary amine and the ketone carbonyl leads to the formation of the seven-membered diazepine ring.
Part 4: Reductive Intramolecular Cyclization Strategies
A powerful, yet distinct, synthetic avenue involves the reduction of the nitro group in this compound to a primary amine. This in situ generation of a nucleophile in proximity to an electrophilic center (the amide carbonyl) sets the stage for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.
Conceptual Workflow for Reductive Cyclization
Caption: Conceptual pathway for reductive intramolecular cyclization.
Discussion and Future Directions
The reduction of the nitro group can be achieved using a variety of standard methods, such as tin(II) chloride in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation.[5] The resulting ortho-amino anilide is a versatile intermediate. Depending on the reaction conditions and the nature of the substituent on the acetyl group, different cyclization pathways can be envisioned. For the parent this compound, the reduction would yield N-methyl-2-(4-aminophenyl)acetamide. While direct cyclization of this specific compound might be challenging without further activation of the acetyl group, its halogenated counterpart, 2-chloro-N-methyl-N-(4-aminophenyl)acetamide (obtained by reducing the nitro group of the chlorinated precursor), would be a prime candidate for intramolecular cyclization to form a lactam-fused heterocyclic system.
This reductive cyclization strategy opens up a rich area for further investigation, with the potential to access novel and complex heterocyclic scaffolds from a simple and readily available starting material.
Data Summary
| Precursor/Product Class | Key Reagents | Typical Reaction Conditions | Heterocyclic Core |
| 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | SOCl₂ or (COCl)₂ | Anhydrous DCM, Reflux | N/A |
| Quinoxaline Derivatives | o-Phenylenediamine | Ethanol, Reflux | Quinoxaline |
| 1,4-Benzodiazepine Derivatives | 2-Aminobenzophenone, Base | Anhydrous DMF, 60-80 °C | 1,4-Benzodiazepine |
| Fused Heterocycles (Potential) | Reducing Agent (e.g., SnCl₂) | Acidic or Neutral Conditions | Benzimidazole-like |
Conclusion
This compound is a highly versatile and cost-effective building block for the synthesis of medicinally relevant heterocyclic compounds. Through straightforward chemical transformations—namely α-halogenation of the acetyl group and reduction of the nitro group—a wide array of synthetic possibilities can be accessed. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this valuable chemical entity in the construction of novel quinoxaline, benzodiazepine, and other complex heterocyclic systems. The inherent modularity of the described synthetic routes allows for the facile introduction of molecular diversity, a key consideration in modern drug discovery programs.
References
- Sharma, N., Prakash, R., & Prakash, O. (n.d.). AN EFFICIENT SYNTHESIS OF 2-ARYLQUINOXALINES FROM α,α-DIBROMOACETOPHENONES AND O-PHENYLENEDIAMINE. Connect Journals.
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central.
- Facile synthesis of 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones via cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides. (n.d.). Royal Society of Chemistry.
- Facile synthesis of 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones via cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides. (n.d.). Semantic Scholar.
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Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Available from: [Link]
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Indian Academy of Sciences. (2017). Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. Available from: [Link]
- Facile synthesis of 2,3-benzodiazepines using one-pot two-step phosphate-assisted acylation–hydrazine cyclization reactions. (n.d.). Royal Society of Chemistry.
- N-(4-Methoxy-2-nitrophenyl)acetamide. (n.d.). PubMed Central.
- New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021).
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
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Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available from: [Link]
- Figshare. (2018). Late-stage C-H & N-H functionalisation of Benzodiazepines and other privileged scaffolds. University of Sussex.
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Organic Chemistry Portal. (n.d.). Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones. Available from: [Link]
-
Nova Science Publishers. (n.d.). Heterocycles: Synthesis, Reactions and Applications. Available from: [Link]
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OUCI. (n.d.). Recent Advances in the Synthesis of Nitrogen Heterocycles Using β-Nitrostyrenes as Substrates. Available from: [Link]
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ResearchGate. (n.d.). reductive cyclization. Available from: [Link]
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Grantome. (n.d.). Methods for Heterocycle Synthesis. Available from: [Link]
-
The Ripped Bodice. (n.d.). Microwave-Assisted Synthesis of Heterocycles (Topics in Heterocyclic Chemistry #1) (Paperback). Available from: [Link]
- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (n.d.). PubMed Central.
-
ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Available from: [Link]
-
PubChem. (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. Available from: [Link]
-
Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[2][6]imidazo[1,2-c]quinazolines. (n.d.). Royal Society of Chemistry.
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Experimental protocol for the N-methylation of 2-(4-nitrophenyl)acetamide
An Application Note for the Selective N-Methylation of 2-(4-Nitrophenyl)acetamide
Abstract
The introduction of a methyl group to a nitrogen atom within a bioactive molecule can profoundly alter its pharmacological properties, a phenomenon often referred to as the "magic methyl effect".[1] This application note provides a detailed, reliable, and safe experimental protocol for the monoselective N-methylation of 2-(4-nitrophenyl)acetamide. Moving beyond traditional, highly toxic methylating agents such as methyl iodide and dimethyl sulfate[2], this protocol employs phenyl trimethylammonium iodide (PhMe₃NI) as a stable, easy-to-handle, and non-volatile solid methylating agent.[1][3][4] The methodology is characterized by its operational simplicity, high yield, and excellent functional group tolerance, making it highly suitable for applications in medicinal chemistry and drug development research.
Introduction and Scientific Rationale
N-methyl amides are a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[2] The methylation of a primary or secondary amide can significantly impact a molecule's potency, selectivity, metabolic stability, and membrane permeability. However, the selective mono-methylation of primary amides presents a significant challenge, as the reaction can often lead to over-alkylation, yielding the bis-methylated tertiary amide.[2]
Traditional methods often rely on hazardous reagents that require stringent handling protocols due to their high toxicity and volatility.[5][6] This protocol offers a robust alternative, utilizing phenyl trimethylammonium iodide (PhMe₃NI) in the presence of a mild base, cesium carbonate (Cs₂CO₃). This system has been demonstrated to be exceptionally effective for the monoselective N-methylation of amides.[3][4]
Mechanism of Action: The reaction proceeds via a direct nucleophilic substitution (Sₙ2) mechanism. The cesium carbonate acts as a base to deprotonate the primary amide, generating a nucleophilic amidate anion. This anion then attacks the methyl group of the phenyl trimethylammonium iodide, displacing N,N-dimethylaniline as a leaving group to form the desired N-methylated product.[3] The excellent monoselectivity arises from the significantly lower acidity of the resulting N-methyl amide's N-H bond, which resists deprotonation under these mild basic conditions, thereby preventing a second methylation event.
Experimental Workflow Overview
The overall process involves the setup of the reaction under an inert atmosphere, heating to the required temperature, followed by an aqueous work-up and purification of the final product via column chromatography.
Caption: High-level experimental workflow from preparation to final product analysis.
Detailed Experimental Protocol
This protocol is adapted from the general methodology for amide methylation developed by Schnürch and colleagues.[4]
3.1. Materials and Equipment
-
Reagents:
-
2-(4-nitrophenyl)acetamide (Starting Material)
-
Phenyl trimethylammonium iodide (PhMe₃NI)
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
8 mL screw-cap vial with a PTFE-lined septum
-
Magnetic stirrer and stir bar
-
Heating block or oil bath with temperature control
-
Standard laboratory glassware (separatory funnel, beakers, round-bottom flask)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Analytical balance
-
3.2. Reaction Scheme
Caption: N-methylation of 2-(4-nitrophenyl)acetamide using PhMe₃NI.
3.3. Step-by-Step Procedure
-
Preparation: To an 8 mL screw-cap vial equipped with a magnetic stir bar, add 2-(4-nitrophenyl)acetamide (e.g., 180 mg, 1.0 mmol, 1.0 equiv), phenyl trimethylammonium iodide (658 mg, 2.5 mmol, 2.5 equiv), and cesium carbonate (652 mg, 2.0 mmol, 2.0 equiv).[4]
-
Reaction Setup: Place the vial under an inert atmosphere (e.g., nitrogen or argon). Add 4 mL of anhydrous toluene via syringe. Securely fasten the screw cap.
-
Reaction Conditions: Place the vial in a preheated heating block or oil bath set to 120 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 50:50 ethyl acetate/hexanes mobile phase). The starting material and product can be visualized under UV light (254 nm).[7] The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with 20 mL of ethyl acetate and transfer it to a separatory funnel. Add 20 mL of water and shake vigorously.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with 15 mL of ethyl acetate. Combine all organic layers.
-
Drying and Filtration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate, is typically effective for separating the product from unreacted starting material and byproducts.
-
Isolation: Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield N-methyl-2-(4-nitrophenyl)acetamide as a solid.
Data Summary and Expected Results
The following table outlines the key parameters and expected outcomes for this protocol.
| Parameter | Value | Notes |
| Reactants | ||
| 2-(4-nitrophenyl)acetamide | 1.0 equiv | Starting Material |
| Phenyl trimethylammonium iodide | 2.5 equiv | Methylating Agent[4] |
| Cesium Carbonate | 2.0 equiv | Base[4] |
| Conditions | ||
| Solvent | Toluene, anhydrous | |
| Temperature | 120 °C | |
| Reaction Time | 12 - 24 hours | Monitor by TLC |
| Outcome | ||
| Expected Yield | 85-95% | Yields can be high for this methodology[3][4] |
| Product Purity | >98% | After column chromatography |
| Characterization | NMR, MS, FTIR | Confirm structure and purity[8] |
Safety and Handling Precautions
Adherence to standard laboratory safety procedures is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any chemicals.[5][9]
-
Ventilation: All steps, especially those involving solvents, should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
Phenyl trimethylammonium iodide (PhMe₃NI): A stable, non-volatile solid, but should still be handled with care. Avoid inhalation of dust.
-
Cesium Carbonate (Cs₂CO₃): Can be irritating. Avoid contact with skin and eyes.
-
Toluene: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Ensure the temperature is maintained at 120 °C. Allow the reaction to run for a longer duration, monitoring by TLC until the starting material is consumed. |
| Ineffective base. | Use freshly opened or properly stored anhydrous cesium carbonate. | |
| Low Yield | Loss during work-up or purification. | Ensure complete extraction from the aqueous phase. Optimize column chromatography to prevent product loss.[10] |
| Presence of Impurities | Incomplete separation during chromatography. | Optimize the solvent system for column chromatography. Consider re-crystallization as a final purification step.[11] |
References
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- ResearchGate. (n.d.). Proposed reaction mechanism for the mono‐selective N‐methylation of....
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(42), 7315-7319. Retrieved from [Link]
- Bartoline. (2018). SAFETY DATA SHEET BARTOLINE - Methylated Spirits.
- ResearchGate. (n.d.). Catalytic processes for the N‐methylation of amide.
- Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar.
- Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal.
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- ResearchGate. (n.d.). Different methods for the synthesis of N‐methylated amides.
- Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.
- Alpha Origin. (n.d.). Understanding the Hazards and Safe Handling of Methyl Triflate.
- Diagenode. (n.d.). Safety Data Sheet: DNA Methylation control package.
- ResearchGate. (n.d.). N‐methylation of secondary amides and imides. Reaction conditions....
- Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC - NIH.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). N-methyl-N-(4-nitrophenyl)acetamide(121-95-9)IR1.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
- BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
- BenchChem. (2025). Purification strategy for N-(2-tert-butyl-4-nitrophenyl)acetamide on a large scale.
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The Strategic Utility of the N-Methyl-Nitrophenyl-Acetamide Scaffold in Kinase Inhibitor Synthesis: A Technical Guide
Introduction: The Enduring Importance of Kinase Inhibitors and Novel Scaffolds
Protein kinases, as central regulators of cellular signaling, remain a primary focus of modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other proliferative diseases.[2][3] These inhibitors typically function by competing with ATP at the enzyme's active site, thereby blocking downstream signal transduction that is critical for tumor growth and survival.[3] The quest for novel inhibitors with improved selectivity, potency, and pharmacokinetic profiles is a continuous effort, demanding innovative synthetic strategies and versatile chemical building blocks.
This technical guide focuses on the application of the N-methyl-nitrophenyl-acetamide core structure as a valuable precursor in the synthesis of advanced kinase inhibitors. Specifically, we will elucidate the role of a key derivative, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide , as a pivotal intermediate in the synthetic pathway towards Nintedanib, a potent triple angiokinase inhibitor. We will explore the underlying chemical principles that make this scaffold a versatile tool for medicinal chemists and provide detailed, field-proven protocols for its synthesis and subsequent elaboration.
The N-Methyl-Nitrophenyl-Acetamide Scaffold: Chemical Rationale and Strategic Value
The utility of the N-methyl-nitrophenyl-acetamide framework in kinase inhibitor design is rooted in its inherent chemical functionalities, which allow for sequential and regioselective modifications.
-
The Nitro Group as a Latent Amino Group: The aromatic nitro group is a cornerstone of this scaffold's design. While it is an electron-withdrawing group that influences the reactivity of the aromatic ring, its primary strategic value lies in its facile reduction to an aniline. This transformation is a critical step in the synthesis of many kinase inhibitors, as the resulting amino group often serves as a key hydrogen bond donor or as a point for further chemical diversification.
-
The N-Methyl Group: The presence of the N-methyl group on the acetamide nitrogen prevents the formation of intermolecular hydrogen bonds, which can improve the solubility of intermediates in organic solvents. More importantly, it can play a crucial role in the final inhibitor's interaction with the target kinase, providing steric bulk or favorable hydrophobic interactions within the ATP-binding pocket.
-
The Activated Acetyl Group: As we will detail, the transformation of the parent acetamide to 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is a key activation step. The introduction of the alpha-chloro substituent converts the methylene carbon into an electrophilic center, primed for nucleophilic substitution. This allows for the straightforward introduction of various side chains, a common strategy for building out the final inhibitor structure and modulating its target profile.
Workflow for the Synthesis of a Key Nintedanib Precursor
The following diagram illustrates the two-stage synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide , a direct precursor to the indolinone core of Nintedanib, starting from the key intermediate 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide .
Caption: Synthetic pathway from p-nitroaniline to a key Nintedanib precursor.
Experimental Protocols
The following protocols are based on established synthetic transformations and provide a robust framework for the preparation of the key intermediates.[4][5]
Protocol 1: Synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
This protocol describes a two-step synthesis starting from commercially available p-nitroaniline.[5]
Step A: Acylation of p-Nitroaniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend p-nitroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene).
-
Acylation: Cool the suspension to 0 °C using an ice bath. Slowly add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-N-(4-nitrophenyl)acetamide.
Step B: Methylation of 2-chloro-N-(4-nitrophenyl)acetamide
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the 2-chloro-N-(4-nitrophenyl)acetamide (1.0 eq) from the previous step in a polar aprotic solvent such as DMF or acetone.
-
Deprotonation: Add a suitable base, such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq), portion-wise at 0 °C.
-
Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.2 eq), dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification: Pour the reaction mixture into ice-cold water to precipitate the product. Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the target compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide .[6]
Protocol 2: Synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide
This protocol details the nucleophilic substitution reaction to build the Nintedanib side chain.[4]
-
Reaction Setup: Dissolve 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (1.0 eq) in acetone (approx. 15-20 mL per gram of starting material) in a round-bottom flask.
-
Addition of Reagents: Add 1-methylpiperazine (1.3 eq) and potassium carbonate (2.0 eq) to the solution.[4]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12 hours. The progress of the reaction can be monitored by LC-MS or TLC.[4]
-
Workup: After the reaction is complete, remove the inorganic solids by filtration, washing the filter cake with a small amount of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in ethyl acetate and wash with water to remove any remaining salts and excess methylpiperazine.[4][7]
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target compound, N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide , as a solid.[4][7] This intermediate is used in the subsequent synthesis of Nintedanib.[8][9]
Quantitative Data and Compound Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | 2653-16-9 | C₉H₉ClN₂O₃ | 228.63 | Key Electrophilic Intermediate |
| 1-Methylpiperazine | 109-01-3 | C₅H₁₂N₂ | 100.16 | Nucleophile |
| N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | 1139453-98-7 | C₁₄H₂₀N₄O₃ | 292.33 | Nintedanib Precursor |
Conclusion and Future Perspectives
The N-methyl-nitrophenyl-acetamide scaffold, particularly through its activated 2-chloro derivative, represents a highly effective and strategically important building block in the synthesis of complex kinase inhibitors like Nintedanib. The protocols detailed herein demonstrate a reliable and scalable pathway to a key synthetic precursor. The inherent chemical logic—utilizing the nitro group as a masked amine and the chloro-acetamide as a handle for nucleophilic substitution—provides a versatile platform for drug discovery. Researchers can adapt this methodology by varying the nucleophile in the second stage to generate diverse libraries of compounds for screening against various kinase targets, thereby accelerating the development of next-generation targeted therapies.
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Pharmaffiliates. N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. CAS No: 1139453-98-7. Available from: [Link].
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ResearchGate. Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. (2020-02-27). Available from: [Link].
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PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link].
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MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Available from: [Link].
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The Strategic Utility of N-methyl-2-(4-nitrophenyl)acetamide in Modern Organic Synthesis
Introduction: Unveiling a Versatile Synthetic Intermediate
N-methyl-2-(4-nitrophenyl)acetamide is a valuable building block in the arsenal of organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its architecture, featuring a reactive nitro group and an acetamide moiety, offers a versatile platform for a variety of chemical transformations. The presence of the nitro group, a powerful electron-withdrawing entity, not only influences the reactivity of the aromatic ring but also serves as a precursor to the synthetically crucial amino group. This application note provides an in-depth exploration of this compound as a synthetic intermediate, complete with detailed experimental protocols and an analysis of its strategic applications. While direct literature on this specific molecule is not abundant, its utility can be expertly extrapolated from the well-established chemistry of analogous N-arylacetamides and nitrophenyl compounds.[1][2]
Physicochemical Properties and Safety Considerations
A comprehensive understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in any synthetic endeavor.
| Property | Value | Source |
| Molecular Formula | C9H10N2O3 | [3][4] |
| Molecular Weight | 194.19 g/mol | [3][4] |
| Appearance | White to light yellow solid (predicted) | [4] |
| Melting Point | 153-154 °C | [4] |
| Storage | 2-8°C | [4] |
Safety Profile:
Core Synthetic Applications: A Gateway to Functionalized Aromatics
The synthetic utility of this compound primarily revolves around the chemical handles it possesses: the nitro group and the activated aromatic ring. These features allow for a range of transformations, rendering it a valuable precursor for more complex molecules, particularly in the synthesis of pharmaceutical intermediates.
Reduction of the Nitro Group: Accessing the Corresponding Aniline
The conversion of the nitro group to an amine is arguably the most pivotal transformation of this building block.[5] This opens up a vast landscape of subsequent chemical modifications, including diazotization, acylation, and sulfonylation, which are fundamental in the synthesis of a wide array of bioactive compounds.[2]
Workflow for Nitro Group Reduction:
Caption: General workflow for the reduction of this compound.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[5]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield N-(4-aminophenyl)-N-methylacetamide.
Protocol 2: Reduction with Tin(II) Chloride
For substrates with functionalities sensitive to catalytic hydrogenation, reduction with tin(II) chloride in an acidic medium offers a milder alternative.[5]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
To a stirred solution of this compound (1.0 eq) in ethyl acetate, add tin(II) chloride dihydrate (3-5 eq).
-
Slowly add concentrated HCl and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired aniline.
Nucleophilic Aromatic Substitution (SNAr) Reactions
While the nitro group is a strong deactivating group for electrophilic aromatic substitution, it strongly activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions. Although the primary application lies in the reduction of the nitro group, under specific conditions with potent nucleophiles, displacement of the nitro group might be achievable, though less common for this specific substrate.
Application in Pharmaceutical Synthesis: A Case Study with Nintedanib
While this compound itself is not a direct precursor, the closely related intermediate, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, is a key component in the synthesis of Nintedanib, a potent tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[6] The synthesis of this intermediate highlights the importance of the N-methyl-N-(4-nitrophenyl)acetamide core structure.
Synthetic Pathway to a Nintedanib Intermediate:
Caption: Synthesis of a key intermediate for the drug Nintedanib.[6]
This synthetic route underscores the significance of the N-methyl-N-(4-nitrophenyl)acetamide scaffold in accessing complex and medicinally relevant molecules. A plausible synthesis for this compound would involve the acetylation of N-methyl-4-nitroaniline.
Protocol 3: Synthesis of this compound
This protocol is based on general acetylation procedures for anilines.[2][7]
Materials:
-
N-methyl-4-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid or a non-protic solvent like dichloromethane
-
Pyridine (catalytic amount, optional)
Procedure:
-
Dissolve N-methyl-4-nitroaniline (1.0 eq) in glacial acetic acid or dichloromethane.
-
Slowly add acetic anhydride (1.1-1.5 eq) to the solution at room temperature with stirring. A catalytic amount of pyridine can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.
Conclusion: A Versatile and Strategic Building Block
This compound, and its related analogues, represent a class of highly valuable intermediates in organic synthesis. The strategic placement of the nitro group allows for its transformation into a versatile amino functionality, paving the way for the construction of a diverse range of complex organic molecules with significant applications in the pharmaceutical and materials science industries. The protocols and insights provided in this application note aim to equip researchers and scientists with the foundational knowledge to effectively utilize this powerful synthetic building block in their research and development endeavors.
References
- Vertex AI Search. (2026). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide synthesis - chemicalbook.
- ChemBK. (2024). N-(4-methyl-2-nitro-phenyl)ethanamide.
- PubChem. (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide.
- EvitaChem. (n.d.). Buy N-Methyl-N,2-bis(4-nitrophenyl)acetamide (EVT-14574313) | 75990-87-3.
- PubChem. (n.d.). Acetamide, N-(4-methyl-2-nitrophenyl)-.
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- Cayman Chemical. (2025).
- ChemicalBook. (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide.
- PubChem. (n.d.). Acetamide, N-(4-methyl-2-nitrophenyl)- | C9H10N2O3 | CID 69162.
- Vertex AI Search. (n.d.). N-methyl-N-(4-nitrophenyl)acetamide CAS No.:121-95-9.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- ChemicalBook. (n.d.). N-methyl-N-(4-nitrophenyl)acetamide | 121-95-9.
- Benchchem. (2025). The Strategic Role of N-(2-Methyl-5-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide.
- NIH. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC.
- PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide - PMC.
- PubChem. (n.d.). Acetamide, N-(2-methyl-4-nitrophenyl)- | C9H10N2O3 | CID 75936.
- Fisher Scientific. (2025).
- BLDpharm. (n.d.). 121-95-9|N-Methyl-N-(4-nitrophenyl)acetamide.
- Journal of Chemical, Biological and Physical Sciences. (2020).
- Sigma-Aldrich. (n.d.). N-METHYL-N-(4-NITRO-PHENYL)-ACETAMIDE AldrichCPR.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- BLDpharm. (n.d.). 2-(4-Formylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide.
- YouTube. (2014). organic chemistry reaction #13 - reduction of nitro group to amine.
- Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.
- Chemsrc. (2025). Acetamide,N-methyl-N-(4-nitrophenyl)- | CAS#:121-95-9.
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Application Note & Protocol: Laboratory Scale Synthesis of N-methyl-2-(4-nitrophenyl)acetamide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of N-methyl-2-(4-nitrophenyl)acetamide, a key chemical intermediate. The outlined protocol details a robust and reproducible method starting from commercially available 4-nitrophenylacetic acid and methylamine. This application note delves into the underlying chemical principles, provides a detailed step-by-step experimental procedure, purification techniques, and methods for analytical characterization. Furthermore, it emphasizes safety protocols and offers insights into the rationale behind the experimental design, ensuring both scientific integrity and practical applicability for researchers in organic synthesis and drug discovery.
Introduction and Scientific Rationale
This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of the nitro group offers a versatile handle for further chemical modifications, such as reduction to an amine, which can then be used to construct more complex molecular architectures. The amide functionality is a cornerstone of many biologically active molecules.
The synthesis of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry. However, the direct reaction between a carboxylic acid and an amine can be challenging due to the formation of a stable ammonium carboxylate salt, which is a result of a competing acid-base reaction.[1][2] To overcome this, the carboxylic acid is often "activated" to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
This protocol will employ a common and effective method for amide bond formation: the use of a coupling agent. While various coupling agents exist[3], this guide will focus on a generalized approach that can be adapted for common laboratory reagents. The fundamental principle involves the in-situ conversion of the carboxylic acid into a more reactive species, which then readily reacts with the amine to form the desired amide.
Reaction Scheme
The overall transformation for the synthesis of this compound is depicted below:
Figure 1: General reaction scheme for the synthesis of this compound.
Caption: Synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, work-up, and purification of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| 4-Nitrophenylacetic acid | C₈H₇NO₄ | 181.15 | 1.81 g (10 mmol) | Sigma-Aldrich |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | 0.85 mL (~11 mmol) | Acros Organics |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 2.27 g (11 mmol) | TCI Chemicals |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Fisher Scientific |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | J.T. Baker |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | EMD Millipore |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For TLC & Recrystallization | Pharmco-Aaper |
| Hexane | C₆H₁₄ | 86.18 | For TLC & Recrystallization | Macron Fine Chemicals |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Melting point apparatus
Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-nitrophenylacetic acid (1.81 g, 10 mmol) and a magnetic stir bar. Dissolve the acid in 30 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature reaches 0-5 °C.
-
Addition of Coupling Agent: While maintaining the temperature at 0-5 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) to the solution. Stir the mixture for 15 minutes.
-
Addition of Amine: Slowly add methylamine (40% in H₂O, 0.85 mL, ~11 mmol) dropwise to the reaction mixture. Caution: This may cause a slight exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4][5] Prepare a TLC chamber with a solvent system of ethyl acetate/hexane (e.g., 1:1 v/v). Spot the starting material (4-nitrophenylacetic acid) and the reaction mixture on the TLC plate. The reaction is complete when the spot corresponding to the starting material has disappeared.
Work-up and Purification
-
Filtration: After the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (2 x 20 mL) to remove any unreacted amine.
-
Saturated NaHCO₃ solution (2 x 20 mL) to remove any unreacted carboxylic acid.
-
Brine (1 x 20 mL).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Recrystallization: Purify the crude product by recrystallization.[6][7][8][9] A suitable solvent system is typically a mixture of ethyl acetate and hexane. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes slightly cloudy. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven to a constant weight.
Characterization
The identity and purity of the synthesized this compound should be confirmed by the following methods:
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methylene protons, and the N-methyl protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon, the aromatic carbons, the methylene carbon, and the N-methyl carbon.
-
FTIR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch (if any secondary amide is present), the C=O stretch of the amide, and the N-O stretches of the nitro group.
-
Safety Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Chemical Hazards:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce this valuable chemical intermediate for their ongoing research and development projects. The emphasis on the underlying chemical principles and safety precautions ensures a comprehensive understanding and safe execution of the experimental work.
References
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Li, J., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(11), 2095-2102. [Link]
-
Química Orgánica. Synthesis of amides from carboxylic acids. [Link]
-
Westin, J. Synthesis of Amides. Organic Chemistry. [Link]
-
Chemistry Stack Exchange. Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. [Link]
-
PubChem. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. [Link]
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]
-
Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 304–307. [Link]
-
PubChem. Acetamide, N-(4-methyl-2-nitrophenyl)-. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
IUCr Journals. data reports N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chromatographic Methods of Analysis. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
Taylor & Francis. Thin layer chromatography – Knowledge and References. [Link]
-
Philip Harris. Thin Layer Chromatography, Mixture Analysis. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4661, (4-Nitrophenyl)acetic acid. [Link]
-
Professor Dave Explains. Recrystallization. [Link]
-
Vassar. Organic Chemistry Lab: Recrystallization. [Link]
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. fishersci.ca [fishersci.ca]
- 5. silicycle.com [silicycle.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. echemi.com [echemi.com]
- 11. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-methyl-2-(4-nitrophenyl)acetamide Synthesis
A Guide for Yield Improvement and Troubleshooting
Welcome to the Technical Support Center for the synthesis of N-methyl-2-(4-nitrophenyl)acetamide. As Senior Application Scientists, we understand the nuances and challenges that can arise during amide bond formation. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of this compound.
Q1: What is the principal synthetic route for this compound?
A1: The most direct and widely employed method is the amide coupling reaction between 4-nitrophenylacetic acid and methylamine.[1][2] This involves activating the carboxylic acid group of 4-nitrophenylacetic acid to make it susceptible to nucleophilic attack by the amino group of methylamine.
Q2: Why can't I simply heat 4-nitrophenylacetic acid and methylamine together to form the amide?
A2: While technically possible under forcing conditions (e.g., temperatures >160-180°C), this approach is highly inefficient and generally not recommended.[3] The primary issue is a competing acid-base reaction. Methylamine (a base) will readily deprotonate 4-nitrophenylacetic acid (an acid) to form a stable ammonium carboxylate salt.[4][5][6] Overcoming the activation energy to eliminate water from this salt requires harsh conditions that can lead to decomposition of the starting materials and product, resulting in low yields and significant impurities.[4][7]
Q3: What are the main strategies for activating the carboxylic acid for this synthesis?
A3: There are two primary, highly effective strategies:
-
Conversion to an Acyl Halide: The carboxylic acid is first converted to a more reactive derivative, such as 4-nitrophenylacetyl chloride, using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride then reacts readily with methylamine.[1][6][8]
-
Use of Coupling Reagents: A coupling agent is used to activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium-based reagents like HATU.[1][2][8][9]
Q4: Which coupling reagent is best for this synthesis: DCC, EDC, or HATU?
A4: The "best" reagent depends on the scale, cost considerations, and purification strategy.
-
DCC is inexpensive and effective. However, its byproduct, dicyclohexylurea (DCU), is notoriously insoluble in most organic solvents, making its removal difficult except by filtration.[6][10][11] If DCU remains dissolved, it can be a persistent impurity.[6]
-
EDC is often preferred for laboratory-scale synthesis. Its urea byproduct is water-soluble, allowing for simple removal during an aqueous workup.[6][10] This significantly simplifies purification.
-
HATU is a highly efficient, modern coupling reagent known for fast reaction times and high yields, especially with challenging substrates.[1][2] However, it is significantly more expensive than carbodiimides. For a straightforward synthesis like this one, EDC is typically the most practical and cost-effective choice.
Troubleshooting Guide: Common Issues and Solutions
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield
A low yield is the most common issue, often stemming from incomplete reaction, poor carboxylic acid activation, or side reactions.
dot
References
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. jackwestin.com [jackwestin.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Amide Synthesis [fishersci.dk]
- 9. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of N-methyl-2-(4-nitrophenyl)acetamide by Recrystallization
Welcome to the Technical Support Center for the purification of N-methyl-2-(4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind the procedures to ensure a successful and efficient purification process.
Understanding the Molecule and the Importance of Purification
This compound is a key intermediate in the synthesis of various organic molecules. The purity of this compound is paramount for the successful outcome of subsequent synthetic steps and for ensuring the quality of the final product. Recrystallization is a powerful and widely used technique for purifying solid organic compounds based on differences in solubility.[1] The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor.
Selecting the Optimal Recrystallization Solvent: A Data-Driven Approach
The choice of solvent is the most critical parameter for a successful recrystallization.[1] An ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below. This differential solubility ensures maximum recovery of the purified product.
While specific quantitative solubility data for this compound is not extensively published, we can draw valuable insights from the behavior of structurally similar compounds, such as other N-substituted nitrophenylacetamides. For many of these compounds, alcoholic solvents and their aqueous mixtures have proven effective.[1][2]
Recommended Solvents for Screening:
Based on the polarity of this compound and data from related compounds, the following solvents are recommended for initial screening:
| Solvent | Boiling Point (°C) | Polarity (Relative) | Rationale for Use |
| Ethanol | 78 | 0.654 | Often a good starting point for aromatic amides.[1] |
| Methanol | 65 | 0.762 | Higher polarity than ethanol, may be suitable if the compound is highly polar. |
| Isopropanol | 82 | 0.546 | A less polar alcohol, which might provide a better solubility differential. |
| Ethanol/Water | Variable | Variable | A binary mixture allows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics.[1] |
| Ethyl Acetate | 77 | 0.228 | A moderately polar solvent that can be effective for a range of organic compounds. |
| Acetone | 56 | 0.355 | A polar aprotic solvent, but its low boiling point can sometimes lead to premature crystallization. |
| Toluene | 111 | 0.099 | A non-polar aromatic solvent, which may be suitable if the compound has significant non-polar character. |
Experimental Protocol for Solvent Screening:
-
Place approximately 50 mg of crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, vortexing after each addition, until a total of 1 mL has been added. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath to the boiling point of the solvent.
-
Continue adding the hot solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent required.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
Step-by-Step Recrystallization Protocol
This protocol is a general guideline. The specific volumes and temperatures may need to be optimized based on your solvent screening results.
Recrystallization Workflow Diagram
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent to just cover the solid. Heat the mixture to the boiling point of the solvent with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, which is necessary for crystallization to occur.[3]
-
Hot Filtration (if necessary): If any insoluble impurities (e.g., dust, inorganic salts) are present in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: This step removes impurities that are insoluble in the hot solvent, preventing them from being incorporated into the final crystals.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals. Causality: The solubility of the compound decreases as the temperature drops, forcing the compound out of solution to form a crystal lattice. Impurities, being present in smaller amounts, tend to remain in the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Causality: Using ice-cold solvent for washing minimizes the loss of the purified product, as it has low solubility in the cold solvent.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air-drying on the filter paper, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.[3]- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.- Add a seed crystal of pure this compound. |
| Oiling Out (Formation of an oil instead of crystals) | - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a solvent with a lower boiling point.- If impurities are the cause, pre-purification by another method (e.g., column chromatography) may be necessary. |
| Low Recovery Yield | - Too much solvent was used during dissolution or washing.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of solvent for dissolution and wash with ice-cold solvent.- Cool the solution in an ice-salt bath to further decrease solubility.- Ensure the filtration apparatus is pre-warmed before hot filtration. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution as it can cause bumping. |
| Crystals are very fine or powdery | - The solution cooled too rapidly. | - Allow the solution to cool more slowly and without disturbance. Insulating the flask can help. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
The synthesis of this compound typically involves the amidation of 2-(4-nitrophenyl)acetic acid with methylamine or the N-methylation of 2-(4-nitrophenyl)acetamide. Potential impurities can include:
-
Unreacted starting materials: 2-(4-nitrophenyl)acetic acid or 2-(4-nitrophenyl)acetamide.
-
Byproducts from side reactions: Depending on the synthetic route, positional isomers (e.g., N-methyl-2-(2-nitrophenyl)acetamide) or di-nitrated products could be formed, especially if nitration is a preceding step.[1]
-
Reagents and catalysts: Residual coupling agents or bases used in the amidation reaction.
Q2: How do I choose between a single solvent and a mixed-solvent system?
A single solvent is generally preferred for its simplicity. However, if a single solvent cannot provide the desired solubility profile (i.e., the compound is too soluble in one solvent and not soluble enough in another, even when hot), a mixed-solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. The solution is then reheated until it becomes clear and allowed to cool slowly. For this compound, an ethanol-water system is a good candidate for a mixed-solvent approach.[1]
Q3: My compound is a yellow crystalline solid. Does the color indicate impurity?
Many nitro-aromatic compounds are inherently colored. Pure this compound is expected to be a yellow solid. However, a significant darkening of the color or the presence of a brownish tint may indicate the presence of impurities, possibly from oxidation or side reactions during synthesis.[1] If the color persists after recrystallization, and other analytical data (e.g., melting point, NMR) indicate high purity, the color is likely intrinsic to the molecule.
Q4: How can I confirm the purity of my recrystallized product?
The purity of the recrystallized this compound should be assessed using a combination of techniques:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
-
Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure of the compound and detect the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
References
Technical Support Center: Synthesis of N-methyl-2-(4-nitrophenyl)acetamide
Welcome to the technical support guide for the synthesis of N-methyl-2-(4-nitrophenyl)acetamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights, practical solutions to common challenges, and a clear understanding of the underlying chemistry. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring your synthesis is both successful and reproducible.
Section 1: The Core Synthesis - Understanding the Amide Bond Formation
The synthesis of this compound is fundamentally an amide bond formation, a cornerstone reaction in organic and medicinal chemistry. The most direct and common route involves the coupling of 4-nitrophenylacetic acid with methylamine.
However, a direct reaction between a carboxylic acid and an amine is often inefficient. The acidic proton of the carboxylic acid and the basic lone pair of the amine readily form a non-reactive ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic and susceptible to nucleophilic attack by the amine.
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, providing explanations grounded in chemical principles.
Q1: Why can't I just heat the carboxylic acid and amine together? While thermal condensation is possible, it requires very high temperatures (often >160 °C).[3] Such harsh conditions can lead to degradation of the starting materials and products, especially with the sensitive nitro group present in your substrate. The primary issue is the formation of an ammonium carboxylate salt, which is poorly reactive.[3] Using a coupling agent allows the reaction to proceed under much milder, controlled conditions, preserving the integrity of the molecule.[1][4]
Q2: What are the most common coupling agents for this synthesis, and how do I choose? Carbodiimide-based reagents are very common.
-
DCC (N,N'-Dicyclohexylcarbodiimide): Highly effective and inexpensive. Its major drawback is the formation of a byproduct, N,N'-dicyclohexylurea (DCU), which has low solubility in many organic solvents and must be removed by filtration.[1]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used as its hydrochloride salt. The corresponding urea byproduct is water-soluble, making it easily removable during an aqueous workup, which is a significant advantage over DCC.[1]
-
HBTU/HATU: These are uronium/guanidinium-based coupling reagents. They are often more efficient and lead to faster reactions with fewer side reactions, but they are also more expensive. They are particularly useful for sterically hindered substrates or when racemization is a concern in chiral molecules.[5]
For this specific synthesis, EDC is an excellent and practical choice due to the ease of byproduct removal.
Q3: How can I monitor the reaction's progress effectively? Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting material (4-nitrophenylacetic acid) and your product. The carboxylic acid is quite polar and should have a low Rf value, while the amide product is less polar and will travel further up the plate. Staining with potassium permanganate or viewing under UV light will help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[6][7]
Section 3: Troubleshooting Guide
Encountering issues is a normal part of chemical synthesis. This guide provides a systematic approach to diagnosing and solving common problems.
Caption: A logical workflow to diagnose the cause of low product yield.
Problem: My final product is contaminated with a white, insoluble solid.
-
Probable Cause: If you used DCC as your coupling agent, this is almost certainly the N,N'-dicyclohexylurea (DCU) byproduct.
-
Solution: DCU is notoriously insoluble in many common solvents like dichloromethane (DCM), ethyl acetate, and ether. Before your aqueous workup, filter the entire reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU.
Problem: My NMR spectrum shows significant unreacted 4-nitrophenylacetic acid, even after purification.
-
Probable Cause 1 (Reaction): The reaction was incomplete. This could be due to an insufficient amount of coupling agent or methylamine, or the coupling agent may have degraded upon storage.
-
Solution 1: Ensure you use a slight excess (1.1-1.2 equivalents) of both the coupling agent and the amine. Always use fresh or properly stored coupling agents.
-
Probable Cause 2 (Purification): The acidic starting material was not effectively removed during the workup.
-
Solution 2: During your liquid-liquid extraction, perform a wash with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid, making it highly soluble in the aqueous layer and easily separable from your desired amide in the organic layer.
Problem: The reaction seems to have stalled; TLC shows no change for hours.
-
Probable Cause: If you used methylamine hydrochloride salt, the free amine may not have been liberated in sufficient quantity to act as a nucleophile. The reaction requires the neutral, freebase form of the amine.
-
Solution: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture (1.1-1.5 equivalents relative to the amine salt). This will neutralize the HCl and free the methylamine to participate in the reaction.
Section 4: Key Byproducts and Their Management
Understanding potential byproducts is crucial for designing an effective purification strategy.
| Byproduct/Impurity | Formation Mechanism | Identification | Removal Strategy |
| Unreacted 4-Nitrophenylacetic Acid | Incomplete reaction or insufficient amine/coupling agent. | Acidic nature; distinct NMR/IR signals (broad O-H stretch). | Wash with aqueous NaHCO₃ or K₂CO₃ during workup.[6] |
| N,N'-Dicyclohexylurea (DCU) | Stoichiometric byproduct from the use of DCC as a coupling agent.[4] | White crystalline solid, insoluble in most organic solvents. | Filtration of the reaction mixture before aqueous workup. |
| N-Acylurea | A side reaction where the activated carboxylic acid intermediate reacts with the urea byproduct of the coupling agent. | Can be identified by LC-MS; mass will correspond to the product + urea. | Difficult to remove. Minimize by adding an activating agent like HOBt or by using a different coupling agent (e.g., EDC). |
| Over-alkylation Products | While less common for this secondary amide, harsh conditions could potentially lead to further reactions.[8] | Higher molecular weight peaks in MS. | Controlled stoichiometry and mild reaction conditions. Purification by column chromatography. |
Section 5: Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Synthesis of this compound using EDC
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 4-nitrophenylacetic acid (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Amine Addition: Add methylamine hydrochloride (1.2 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Stir the mixture for 10 minutes at room temperature.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by TLC.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often effective for this compound.[6][7]
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Protocol 3: Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 254 nm.[9]
-
Column Temperature: 30 °C.[9]
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
References
- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 2. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. jcbsc.org [jcbsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for N-methyl-2-(4-nitrophenyl)acetamide Synthesis
Welcome to the dedicated technical support center for the synthesis of N-methyl-2-(4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific amide bond formation, troubleshoot common experimental hurdles, and optimize reaction conditions for high yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a critical step in various research and development pipelines, often serving as a key intermediate. The primary and most direct synthetic route involves the coupling of 2-(4-nitrophenyl)acetic acid with methylamine. While seemingly straightforward, this reaction is subject to several challenges that can impact yield and purity. This guide provides a comprehensive framework for understanding the reaction, anticipating potential issues, and implementing effective solutions.
A common synthetic approach is the activation of the carboxylic acid, 2-(4-nitrophenyl)acetic acid, followed by nucleophilic attack by methylamine.
Core Synthesis Pathway
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes?
A1: Low or no yield in this amide coupling reaction can stem from several factors, primarily related to the reactants' integrity, inefficient activation of the carboxylic acid, or suboptimal reaction conditions.[1][2]
-
Cause 1: Poor Quality of Starting Materials:
-
2-(4-nitrophenyl)acetic acid: May contain impurities or be hydrated.
-
Methylamine: If using methylamine hydrochloride, it must be effectively neutralized to the free base for it to be nucleophilic.[3] If using a solution of methylamine, its concentration may have decreased over time.
-
-
Cause 2: Ineffective Carboxylic Acid Activation:
-
The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient due to the formation of a stable ammonium carboxylate salt.[4][5][6] Heating can overcome this, but often leads to side products.
-
The chosen coupling reagent (e.g., DCC, EDC) may be old or hydrated, rendering it ineffective.[1]
-
-
Cause 3: Suboptimal Reaction Conditions:
-
Presence of Water: Moisture in the solvent or on the glassware can hydrolyze the activated carboxylic acid intermediate, leading back to the starting material.[1]
-
Incorrect Stoichiometry: An improper ratio of coupling agent, base (if used), and reactants can halt the reaction.
-
Temperature: While some coupling reactions proceed at room temperature, others may require cooling to suppress side reactions or gentle heating to proceed.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low reaction yield.
Q2: I'm observing significant byproduct formation. What are these byproducts and how can I minimize them?
A2: The most common byproducts in this synthesis are related to the coupling agent or side reactions of the starting materials.
-
Cause 1: Dicyclohexylurea (DCU) or Ethyl(3-(dimethylamino)propyl)urea (EDU) Precipitate:
-
If you are using dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling reagent, a white precipitate of the corresponding urea byproduct will form.[7] While expected, its incomplete removal can contaminate your final product.
-
-
Cause 2: Formation of N-acylurea:
-
The activated carboxylic acid intermediate can sometimes be attacked by another molecule of the activated acid, leading to the formation of an N-acylurea, which is a common side reaction with carbodiimide coupling agents.
-
-
Cause 3: Racemization (if a chiral center is present):
Strategies for Minimizing Byproducts:
| Byproduct Source | Mitigation Strategy |
| Coupling Reagent | For DCC/EDC: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives form an active ester intermediate that is less prone to side reactions and racemization.[7] |
| Reaction Conditions | Maintain a low reaction temperature (0 °C to room temperature) to minimize side reactions. |
| Work-up Procedure | DCU Removal: DCU is poorly soluble in many organic solvents like dichloromethane (DCM) and can be removed by filtration.[7] |
Q3: How do I choose the right coupling reagent for this synthesis?
A3: The choice of coupling reagent is critical and depends on factors like desired reaction time, cost, and sensitivity of the substrates.
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC | Cost-effective and widely used.[2] | Can lead to racemization and N-acylurea formation. Requires an additive like HOBt for efficiency and to suppress side reactions.[1][2] |
| Phosphonium Salts | PyBOP, PyAOP | More reactive than carbodiimides and less prone to racemization. | More expensive and can be sensitive to moisture. |
| Uronium/Aminium Salts | HATU, HBTU | Highly efficient, fast reaction times, and low racemization rates. | Generally the most expensive option. |
For the synthesis of this compound, a cost-effective and reliable method is the use of EDC in combination with HOBt . EDC is preferred over DCC for solution-phase synthesis as its urea byproduct is water-soluble, simplifying purification.[1]
Q4: What are the best practices for the purification of this compound?
A4: Proper purification is essential to obtain a high-purity final product.
-
Step 1: Aqueous Work-up:
-
After the reaction is complete, quench the reaction mixture and wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted methylamine and base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted 2-(4-nitrophenyl)acetic acid and HOBt. Finally, wash with brine to remove residual water.
-
-
Step 2: Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Step 3: Recrystallization:
-
Recrystallization is an effective method for purifying the solid product. Suitable solvents include ethanol, ethyl acetate, or a mixture of ethyl acetate and hexanes. The ideal solvent system will dissolve the product at elevated temperatures and allow it to crystallize upon cooling, leaving impurities in the mother liquor.
-
-
Step 4: Column Chromatography (if necessary):
-
If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Experimental Protocols
Protocol 1: Synthesis of this compound using EDC/HOBt
-
To a solution of 2-(4-nitrophenyl)acetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (or DMF) at 0 °C, add EDC·HCl (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.
-
Add a solution of methylamine (1.5 eq, either as a solution in THF or generated from methylamine hydrochloride and a base like triethylamine) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and proceed with the aqueous work-up as described in Q4.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.
References
- Vertex AI Search. (n.d.). Methylamine Hydrochloride: A Comprehensive Overview for Chemical Professionals.
- ChemicalBook. (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide synthesis.
- Erowid. (n.d.). Methylamine Synthesis FAQ.
- PrepChem.com. (n.d.).
- BenchChem. (2025).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Wikipedia. (n.d.). Methylamine.
- Organic Syntheses. (n.d.). Methylamine Hydrochloride.
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?.
- ChemicalBook. (n.d.). 2-(4-amino-2-nitrophenyl)acetic acid synthesis.
- Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin.
- Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides.
- Patsnap. (n.d.). Synthesis method of 2-(4-nitrophenyl) butyric acid.
- Reddit. (2024, April 12). Amide from carboxylic acid synthesis. r/Chempros.
- BenchChem. (2025). Technical Support Center: Amide Synthesis.
- BenchChem. (2025). The Strategic Role of N-(2-Methyl-5-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide.
- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
- The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11499–11505.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid.
- Journal of Chemical, Biological and Physical Sciences. (2020).
- IUCr Journals. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
- IUCr Journals. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide.
- Reddit. (2024, October 9). Struggling with amide coupling. r/Chempros.
- BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
- BenchChem. (2025). Purification strategy for N-(2-tert-butyl-4-nitrophenyl)acetamide on a large scale.
- PubMed Central. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Methylamine - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. jackwestin.com [jackwestin.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Control of N-Methylation in Aromatic Acetamide Synthesis
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and optimized protocols for researchers encountering challenges with selectivity during the N-methylation of 2-(4-nitrophenyl)acetamide. Our goal is to equip you with the mechanistic understanding and practical steps required to minimize the formation of the N,N-dimethyl byproduct and maximize the yield of your target compound.
Part 1: Frequently Asked Questions (FAQs): The Chemistry of Over-Methylation
This section addresses the fundamental principles governing the N-methylation of amides and the common pitfalls that lead to undesired side reactions.
Q1: Why does over-methylation occur during the synthesis of N-methyl-2-(4-nitrophenyl)acetamide?
A1: Over-methylation is a classic competitive reaction issue in the N-alkylation of primary amides. The process begins with the deprotonation of the starting material, 2-(4-nitrophenyl)acetamide, by a strong base to form a nucleophilic amidate anion. This anion then attacks the methylating agent (e.g., Methyl Iodide) in a standard SN2 reaction to yield the desired N-methyl product.
However, the product, this compound, is a secondary amide and still possesses a proton on the nitrogen atom. If excess base or methylating agent is present, or if reaction conditions are too harsh, this secondary amide can also be deprotonated. The resulting secondary amidate anion can then react again with the methylating agent to form the undesired tertiary amide, N,N-dimethyl-2-(4-nitrophenyl)acetamide. The amide nitrogen is generally not a strong nucleophile, so a potent base is needed to deprotonate it, creating a more reactive conjugate base.[1]
Q2: What are the key experimental factors that influence the ratio of mono- to di-methylated product?
A2: Achieving high selectivity for the mono-methylated product requires precise control over several reaction parameters. The most critical factors are:
-
Stoichiometry: The molar ratios of the amide, base, and methylating agent are paramount. Using more than one equivalent of base or methylating agent dramatically increases the probability of a second methylation event.[2]
-
Base Strength & Type: The base must be strong enough to deprotonate the primary amide (pKa ≈ 17) but not so overwhelmingly reactive that it readily deprotonates the less acidic secondary amide product under the reaction conditions. Sodium hydride (NaH) is common, but its stoichiometry must be exact.[1]
-
Reaction Temperature: Higher temperatures increase reaction rates indiscriminately and can provide the necessary activation energy for the less favorable second methylation. Low-temperature control is crucial for selectivity.[2]
-
Rate of Addition: The slow, dropwise addition of the methylating agent ensures its concentration remains low at any given moment, favoring reaction with the more abundant primary amidate anion.[2]
-
Solvent Choice: Anhydrous aprotic polar solvents like DMF or THF are typically used to dissolve the reactants and stabilize the intermediate anions.[1]
Q3: Are there alternative, more selective methylating agents I can use?
A3: Yes. While traditional agents like methyl iodide and dimethyl sulfate are effective, they can be highly reactive and lead to over-methylation. Modern synthetic chemistry offers safer and more selective alternatives. For instance, quaternary ammonium salts such as phenyl trimethylammonium iodide (PhMe₃NI) have been demonstrated to be excellent reagents for achieving monoselective N-methylation of amides with high yields and functional group tolerance, often avoiding the over-methylation issue entirely.[3][4]
Part 2: Troubleshooting Guide: Diagnosing and Solving Over-Methylation
This section provides a structured approach to identifying and rectifying specific experimental issues in a question-and-answer format.
Issue 1: High Levels of Di-Methylated Byproduct
-
Question: My post-reaction analysis (LC-MS, ¹H NMR) shows a significant amount (>15%) of the N,N-dimethyl byproduct. What is the most likely cause?
-
Answer: This is a classic sign of a stoichiometry problem. The most probable causes are, in order:
-
Excess Methylating Agent: You may have used more than 1.0 equivalent of your methylating agent relative to the starting amide.
-
Excess Base: Using more than 1.0 equivalent of a strong base like NaH will leave active base in the flask after all the primary amide has been converted. This residual base will then deprotonate your mono-methylated product, setting it up for the second methylation.
-
High Temperature: Running the reaction at elevated temperatures (e.g., above 0 °C to room temperature) can accelerate the second methylation step, even with correct stoichiometry.
Corrective Action: Carefully re-verify the molar calculations for all reagents. Use a fresh, accurately weighed sample of a strong base like NaH (60% dispersion in oil is common; be sure to calculate molarity based on the active reagent). Add the methylating agent dropwise at a low temperature (e.g., 0 °C) and monitor the reaction closely by TLC.
-
Issue 2: Low Conversion with Unreacted Starting Material
-
Question: My reaction has stalled. TLC analysis shows a large spot for the starting 2-(4-nitrophenyl)acetamide and only a faint spot for the desired product. What should I check?
-
Answer: Low conversion typically points to insufficient activation of the starting material. Key factors to investigate are:
-
Inactive Base: Sodium hydride is highly reactive with water and can be inactivated by atmospheric moisture or wet solvents. Ensure your solvent is truly anhydrous and that the NaH is fresh.
-
Insufficient Base: You may have inadvertently used less than one full equivalent of active base, preventing complete deprotonation of the starting amide.
-
Reaction Temperature is Too Low: While low temperature is good for selectivity, the initial deprotonation and subsequent SN2 reaction still require sufficient thermal energy. If the reaction is stalled at 0 °C, allowing it to slowly warm to room temperature may be necessary.
Corrective Action: Use freshly distilled, anhydrous solvent. When using NaH, consider washing it with anhydrous hexane to remove the mineral oil and any surface hydroxides before use. Ensure a full 1.0 equivalent of active base is added and allow sufficient time for the deprotonation (fizzing should cease) before adding the methylating agent.
-
Part 3: Optimized Protocols and Methodologies
This section provides a detailed experimental protocol designed for high selectivity and a guide for analytical monitoring.
Protocol 1: Selective Mono-N-Methylation of 2-(4-nitrophenyl)acetamide
This protocol is optimized to favor the formation of the mono-methylated product by maintaining strict stoichiometric and temperature control.
Materials:
-
2-(4-nitrophenyl)acetamide (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.0 eq)
-
Methyl iodide (MeI) (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-(4-nitrophenyl)acetamide (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material (concentration approx. 0.1 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.0 eq) portion-wise. Stir the mixture at 0 °C for 30-45 minutes. The cessation of hydrogen gas evolution indicates the formation of the amidate anion is complete.
-
Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.0 eq) dropwise via syringe over 20-30 minutes. A slow addition rate is critical.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress every 30 minutes using Thin Layer Chromatography (TLC) (See Protocol 2 below). The reaction is typically complete within 1-3 hours. Do not allow the reaction to proceed long after the starting material has been consumed.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Key Control Parameters for Selectivity
| Parameter | Recommended Setting | Rationale for Selectivity |
| Base Stoichiometry | 1.0 equivalent (max) | Prevents deprotonation of the mono-methylated product after the starting material is consumed.[2] |
| Methylating Agent | 1.0 equivalent (max) | Minimizes the availability of the electrophile for a second reaction. |
| Addition Temperature | 0 °C | Slows the rate of the second, undesired methylation reaction more significantly than the first. |
| Addition Rate | Slow, dropwise | Keeps the instantaneous concentration of the methylating agent low, favoring reaction with the more prevalent primary amidate.[2] |
| Reaction Monitoring | Frequent TLC checks | Allows the reaction to be stopped precisely when the starting material is consumed, before significant byproduct formation.[5] |
Protocol 2: Analytical Monitoring by TLC
Mobile Phase: A typical starting point is 30-50% Ethyl Acetate in Hexanes. Adjust as needed. Visualization: UV lamp (254 nm).
Procedure:
-
Spot a baseline on a TLC plate with three lanes: Starting Material (SM), Co-spot (C), and Reaction Mixture (R).
-
The SM lane contains only the 2-(4-nitrophenyl)acetamide.
-
The C lane contains a spot of the SM followed by a spot of the reaction mixture on top.
-
The R lane contains only the reaction mixture.
-
Develop the plate and visualize under UV light.
-
Starting Material (SM): Will be the most polar spot (lowest Rf).
-
Product (P): The N-methyl product will be less polar than the SM (higher Rf).
-
Di-methyl Byproduct (DP): The N,N-dimethyl product will be the least polar (highest Rf).
-
-
The reaction is complete when the SM spot in the R lane has disappeared. Stop the reaction immediately to prevent the P spot from converting into the DP spot.
Part 4: Visual Guides and Diagrams
Visual aids to clarify the reaction mechanism and troubleshooting logic.
Reaction Pathway and Competing Over-Methylation
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Removal of unreacted starting materials from "N-methyl-2-(4-nitrophenyl)acetamide"
Welcome to the technical support center for the purification of N-methyl-2-(4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for removing unreacted starting materials from your crude product mixture. We will move beyond simple protocols to explain the chemical principles behind each step, ensuring you can adapt and troubleshoot your purification effectively.
Frequently Asked Questions (FAQs)
Q1: What are the unreacted starting materials I need to remove?
The synthesis of this compound typically involves the reaction of 4-nitrophenylacetic acid and methylamine .[1][2] Your primary goal during workup is to separate your neutral amide product from the unreacted acidic carboxylic acid and the unreacted basic amine.
Q2: What are the key physical and chemical properties I should be aware of for the separation?
Understanding the differing properties of your product and the starting materials is critical for designing a successful purification strategy. The key difference lies in their acid-base characteristics.
| Compound | Molar Mass ( g/mol ) | Key Chemical Property | pKa / pKb | Solubility |
| 4-Nitrophenylacetic Acid (Starting Material) | 181.15[3][4] | Acidic (Carboxylic Acid) | pKa: ~3.85[5] | Soluble in many organic solvents and aqueous base.[3][6] |
| Methylamine (Starting Material) | 31.06[7] | Basic (Primary Amine) | pKb: ~3.35[7] | Gas at RT, soluble in water and organic solvents.[7][8] |
| This compound (Product) | 194.19 | Neutral (Amide) | Generally neutral | Soluble in many organic solvents, insoluble in water. |
Q3: What is the core principle for separating the neutral amide product from acidic and basic starting materials?
The most effective method is an acid-base extraction .[9][10][11] This technique manipulates the solubility of the acidic and basic impurities by converting them into their ionic salt forms, which are soluble in water but insoluble in common organic solvents.[12] Your neutral amide product will not react with dilute acids or bases and will therefore remain in the organic layer throughout the process.[9][13]
Q4: My crude product looks oily and won't solidify. What's the likely cause?
An oily product often indicates the presence of significant impurities that are depressing the melting point of your compound. Residual solvent or unreacted starting materials are common culprits. A thorough acid-base extraction followed by removal of all solvent under vacuum should be your first step. If the product remains oily, consider purification by column chromatography.
Q5: I'm getting a persistent emulsion during the extraction. How can I break it?
Emulsions are a common frustration in liquid-liquid extractions. They are often caused by overly vigorous shaking or high concentrations of crude material.
-
Solution 1: Be Gentle. Swirl the separatory funnel or invert it gently rather than shaking vigorously.
-
Solution 2: Add Brine. Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.[14]
-
Solution 3: Wait. Sometimes, simply allowing the separatory funnel to stand undisturbed for 10-20 minutes is sufficient.
-
Solution 4: Filtration. For very stubborn emulsions, you can filter the entire mixture through a pad of Celite® (diatomaceous earth).
In-Depth Troubleshooting Guides
Guide 1: Inefficient Removal of 4-Nitrophenylacetic Acid
This section addresses issues related to the persistence of the acidic starting material in your product.
Core Technique: Removal via basic aqueous wash.
Workflow: Acid-Base Extraction
Caption: Workflow for purifying the amide product via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in an Erlenmeyer flask. Use approximately 10-20 mL of solvent per gram of crude material.
-
Transfer: Pour the solution into a separatory funnel of appropriate size.
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approx. 1/3 of the organic volume). Stopper the funnel, invert it, and vent frequently to release CO₂ gas produced from the acid-base reaction. Gently mix the layers for 1-2 minutes.
-
Separation 1: Allow the layers to separate fully. Drain the lower aqueous layer and discard it.
-
Acidic Wash: Add a 1M aqueous solution of hydrochloric acid (HCl) to the remaining organic layer in the funnel. Mix gently, venting occasionally.
-
Separation 2: Allow the layers to separate. Drain the lower aqueous layer and discard it.
-
Brine Wash: Add a saturated aqueous solution of NaCl (brine) to the organic layer to remove the bulk of dissolved water. Mix and separate as before.[14]
-
Drying & Isolation: Drain the organic layer into a clean Erlenmeyer flask. Add a small amount of a solid inorganic drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), swirl, and let it stand for 5-10 minutes. Filter the solution to remove the drying agent, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
Troubleshooting Q&A: 4-Nitrophenylacetic Acid Removal
-
Question: My TLC or ¹H NMR spectrum still shows a significant amount of 4-nitrophenylacetic acid after one basic wash. Why?
-
Answer & Rationale: A single extraction is often not sufficient for complete removal. The partitioning of the deprotonated acid (the salt) between the organic and aqueous layers is an equilibrium process. To drive the equilibrium towards the aqueous phase, it is best practice to perform two or three washes with smaller volumes of the basic solution rather than one wash with a large volume.
-
-
Question: Should I use sodium hydroxide (NaOH) instead of sodium bicarbonate (NaHCO₃) for a more effective wash?
-
Answer & Rationale: It is generally not recommended. While NaOH is a stronger base, it is also a strong nucleophile and can hydrolyze your desired amide product back to the carboxylic acid, especially if the mixture is allowed to stand for too long. Sodium bicarbonate is sufficiently basic (pKa of H₂CO₃ is ~6.4) to deprotonate the carboxylic acid (pKa ~3.85) but is a much weaker nucleophile, thus preserving your product.[5][14]
-
Guide 2: Final Purification by Recrystallization
Even after a successful extraction, your product may contain minor neutral impurities. Recrystallization is a powerful technique to obtain a highly pure, crystalline solid.[15] The principle is based on the differential solubility of your product and impurities in a chosen solvent at high and low temperatures.[16]
Workflow: Recrystallization Decision & Process
Caption: Decision and execution workflow for product recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: Place a small amount of your crude product into several test tubes. Add a few drops of different candidate solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water) at room temperature. A good solvent will NOT dissolve the product at room temperature but WILL dissolve it when heated.[17][18]
-
Dissolution: Place the bulk of your crude solid into an Erlenmeyer flask. Add the chosen solvent dropwise from a heated reservoir while the Erlenmeyer flask is being heated (e.g., on a hot plate). Swirl to mix. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.[16]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal yield.
-
Collection: Set up a Büchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of ice-cold recrystallization solvent. Pour the cold crystalline mixture into the funnel with the vacuum applied.
-
Washing & Drying: While the crystals are in the funnel, wash them with a small portion of ice-cold solvent to remove any residual soluble impurities. Continue to draw air through the crystals for several minutes to partially dry them. Transfer the purified crystals to a watch glass and allow them to air dry completely.
Troubleshooting Q&A: Recrystallization Issues
-
Question: No crystals are forming, even after cooling in an ice bath. What can I do?
-
Answer & Rationale: Supersaturation may be an issue. You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask with a glass stirring rod. The tiny scratches provide a nucleation site for crystal growth.[16]
-
Seeding: Add a single, pure crystal of your product (a "seed crystal") to the solution. This provides a template for further crystallization.[15][16] If these fail, you may have added too much solvent. You can gently heat the solution to evaporate some of the solvent and attempt the cooling process again.
-
-
-
Question: I got a very low yield after recrystallization. Why?
-
Answer & Rationale: This can be due to several factors:
-
Excess Solvent: Using too much hot solvent during the dissolution step will keep a significant portion of your product dissolved even after cooling.
-
Premature Crystallization: If you did not sufficiently heat your glassware (funnel) during a hot filtration step (used to remove insoluble impurities), the product may have crystallized prematurely and been lost.
-
Inappropriate Solvent: The chosen solvent may have too high a solubility for your product, even at low temperatures.
-
-
References
- ChemicalBook. (2025). Methylamine | 74-89-5.
- Chemistry For Everyone. (2025). What Are The Key Properties Of Methylamine?. YouTube.
- Merck Index. Methylamine.
- Wikipedia. (n.d.). Acid–base extraction.
- ChemicalBook. (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide synthesis.
- University Course M
- Azelis. (n.d.).
- Wikipedia. (n.d.). Methylamine.
- Zhao, H., et al. (2020). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K.
- ChemicalBook. (n.d.). 4-Nitrophenylacetic acid CAS#: 104-03-0.
- Welcome Home Vets of NJ. (n.d.). Application Of Acid Base Extraction In Organic Chemistry.
- University Course M
- Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?.
- NSR Laboratories Pvt Ltd. (n.d.). Buy 4-Nitrophenyl acetic Acid 104-03-0 Online.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523.
- Goliszewska, K., et al. (2021). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules.
- PubChem. (n.d.). (4-Nitrophenyl)acetic acid.
- University of Rochester, Department of Chemistry. (n.d.).
- Chemistry LibreTexts. (2023).
- Professor Dave Explains. (2020).
- Vassar College. (2007).
Sources
- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
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- 3. Buy 4-Nitrophenyl acetic Acid 104-03-0 Online [nsrlaboratories.com]
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- 5. 4-Nitrophenylacetic acid CAS#: 104-03-0 [m.chemicalbook.com]
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Technical Support Center: Reaction Monitoring for N-methyl-2-(4-nitrophenyl)acetamide
Welcome to the technical support center for the synthesis and analysis of N-methyl-2-(4-nitrophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who are monitoring this amide formation reaction. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols for effective reaction monitoring using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Our goal is to empower you to make informed decisions, optimize your reaction conditions, and ensure the purity and yield of your target compound.
Section 1: The Reaction at a Glance
The synthesis of this compound typically involves the coupling of 4-nitrophenylacetic acid and methylamine. This is a classic amidation reaction.[1] Effective monitoring is crucial to determine the point of completion, minimize the formation of byproducts, and optimize the yield.[2] Both starting materials and the final product contain a nitrophenyl chromophore, making them highly responsive to UV detection, which is advantageous for both TLC and HPLC analysis.[3]
Reaction Scheme:
-
Reactant A: 4-nitrophenylacetic acid
-
Reactant B: Methylamine
-
Product: this compound
The primary analytical challenge is to resolve these three components, which have differing polarities. The carboxylic acid is highly polar, the amine is basic and polar, and the resulting amide product is typically less polar than the starting acid.[4]
Section 2: Thin-Layer Chromatography (TLC) Monitoring
TLC is an indispensable tool for rapid, qualitative assessment of a reaction's progress.[5] It allows you to quickly visualize the consumption of starting materials and the formation of the product.
Frequently Asked Questions (FAQs) for TLC
Q1: How do I select an appropriate solvent system (eluent) for this reaction?
A1: The key is to find a solvent system that provides good separation between the starting materials (4-nitrophenylacetic acid, methylamine) and the product. The product, an amide, will be less polar than the starting carboxylic acid.
-
Starting Point: A good initial system is a mixture of a non-polar and a polar solvent. Common choices for amide synthesis include Hexane/Ethyl Acetate and Dichloromethane (DCM)/Methanol.[4][6]
-
Methodology: Start with a ratio like 70:30 Hexane:Ethyl Acetate. If all spots remain at the baseline, the eluent is not polar enough; increase the proportion of ethyl acetate.[7] If all spots travel to the solvent front, the eluent is too polar; decrease the ethyl acetate proportion.[7]
-
Pro-Tip: Since one of your starting materials is a carboxylic acid, it may streak. Adding a small amount (0.5-1%) of acetic acid to the eluent can suppress the ionization of the acid's carboxyl group, leading to sharper spots.[4][7]
Q2: How should I visualize the spots on the TLC plate?
A2: The 4-nitrophenyl group in all relevant compounds is a strong chromophore. Therefore, the primary visualization method should be UV light.[3]
-
Primary Method: Use a TLC plate with a fluorescent indicator (e.g., F254). Under short-wave UV light (254 nm), the compounds will appear as dark spots against a green fluorescent background.[3]
-
Secondary Method: If needed, chemical staining can be used. A potassium permanganate (KMnO4) stain is a good general-purpose choice that will react with many organic compounds.[8]
Q3: What does a "good" reaction monitoring TLC look like?
A3: You should run a "co-spotted" plate. This means you will have separate lanes for your starting materials and a lane for the reaction mixture.
-
Lane 1: Pure 4-nitrophenylacetic acid (Starting Material A).
-
Lane 2: The reaction mixture.
-
Lane 3: Pure methylamine source (Starting Material B, if stable and visualizable).
-
Ideal Progression: At the start of the reaction (t=0), the reaction mixture lane should show spots corresponding to the starting materials. As the reaction progresses, the intensity of the starting material spots in the reaction lane should decrease, while a new spot for the product appears. The reaction is considered complete when the spot for the limiting reactant is no longer visible in the reaction mixture lane.[9]
TLC Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Spots are streaking or elongated. | 1. Sample Overload: The applied spot is too concentrated.[5] 2. Highly Polar Compound: The carboxylic acid starting material is interacting too strongly with the silica gel.[7] 3. Compound Instability: The compound may be degrading on the acidic silica plate.[10] | 1. Dilute the sample before spotting it on the plate.[7] 2. Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase to suppress deprotonation of the carboxylic acid.[7][10] 3. Consider using a neutral alumina or reverse-phase C18 TLC plate.[10] |
| Spots remain at the baseline (Rf ≈ 0). | The mobile phase is not polar enough to move the compounds up the plate.[7] | Increase the polarity of the eluent. For a DCM/Methanol system, increase the percentage of methanol. For a Hexane/Ethyl Acetate system, increase the percentage of ethyl acetate.[10] |
| Spots run to the solvent front (Rf ≈ 1). | The mobile phase is too polar for the compounds.[7] | Decrease the polarity of the eluent. For a DCM/Methanol system, decrease the percentage of methanol. For a Hexane/Ethyl Acetate system, decrease the percentage of ethyl acetate. |
| No spots are visible under UV light. | 1. Sample is too dilute. [7] 2. Compound is volatile and has evaporated (unlikely for these compounds).[3] 3. Incorrect UV wavelength is being used. | 1. Concentrate the sample or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[7] 2. Use a chemical stain like KMnO4 as a secondary visualization method. 3. Ensure you are using a short-wave (254 nm) UV lamp.[8] |
Section 3: High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC is used for quantitative analysis, providing precise information on the consumption of reactants and the formation of the product. This is essential for kinetic studies and for determining the final purity of your compound.[11]
Frequently Asked Questions (FAQs) for HPLC
Q1: What is a good starting HPLC method for this analysis?
A1: A reverse-phase method using a C18 column is the industry standard and an excellent starting point for this type of molecule.[11][12]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often best for separating components with different polarities.
-
Detector: UV detector set at a wavelength where the nitrophenyl group strongly absorbs, typically around 254 nm or 280 nm.[11]
-
Pro-Tip: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to prevent clogging of the column and system frits.[15]
Q2: How do I identify the peaks in my chromatogram?
A2: You must run reference standards. Prepare and inject dilute solutions of your starting materials (4-nitrophenylacetic acid, methylamine source) and, if available, your purified product. By comparing the retention times of the peaks in your reaction mixture chromatogram to the retention times of the standards, you can confidently assign peak identities.
Q3: Can I use HPLC to calculate the percentage conversion of my reaction?
A3: Absolutely. Once you have identified the peak for your limiting reactant, you can monitor its peak area over time. The percentage conversion can be calculated by comparing the peak area at a given time point (At) to the initial peak area at the start of the reaction (A0).
-
Formula: % Conversion = [(A0 - At) / A0] * 100
HPLC Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing (especially for the amine or acid) | 1. Secondary Silanol Interactions: Residual acidic silanol groups on the silica backbone of the C18 column interact with basic analytes.[15] 2. Mobile Phase pH: The pH of the mobile phase is close to the pKa of an analyte.[16] 3. Column Overload: Too much sample has been injected.[16] | 1. Use a modern, high-purity, end-capped C18 column to minimize available silanols.[15] 2. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. Using a buffer (e.g., 10-20 mM phosphate or acetate) can help. 3. Dilute your sample or reduce the injection volume.[15] |
| Drifting Retention Times | 1. Insufficient Column Equilibration: The column is not fully equilibrated with the starting mobile phase conditions.[12] 2. Temperature Fluctuations: The column temperature is not stable.[17] 3. Mobile Phase Composition Changing: Inconsistent solvent mixing or evaporation of a volatile solvent component.[12] | 1. Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection. 2. Use a column oven to maintain a constant temperature (e.g., 30 °C).[11] 3. Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure your pump's proportioning valves are working correctly.[12] |
| High System Backpressure | 1. Blocked Column Frit: Particulate matter from the sample or mobile phase has clogged the inlet frit of the column.[18] 2. Column Contamination: Strongly retained compounds from previous injections have built up on the column.[18] 3. Precipitation: Sample or buffer has precipitated in the system due to solvent incompatibility. | 1. Use a guard column or an in-line filter to protect the analytical column.[12][15] Try back-flushing the column (if the manufacturer allows). 2. Develop a column cleaning/washing procedure to run between sequences. 3. Ensure your sample is fully dissolved in the mobile phase before injection. |
| Noisy Baseline | 1. Air Bubbles in the System: Dissolved gas in the mobile phase is outgassing in the pump or detector.[16][19] 2. Contaminated Mobile Phase or System: Impurities in the solvents or leaks in the system.[16][19] 3. Detector Lamp Failing: The UV detector lamp is nearing the end of its life.[17] | 1. Degas your mobile phase using an in-line degasser, sonication, or helium sparging.[16] 2. Use high-purity HPLC-grade solvents. Check for leaks around fittings. 3. Check the lamp energy and hours of use; replace if necessary. |
Section 4: Protocols and Visual Workflows
Experimental Protocol: TLC Monitoring
-
Preparation: Prepare your eluent (e.g., 70:30 Hexane:Ethyl Acetate with 0.5% acetic acid) and pour it into a TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
-
Spotting: On a silica gel F254 TLC plate, lightly draw a pencil line ~1 cm from the bottom. Mark three lanes.
-
Using a capillary tube, spot your starting material (4-nitrophenylacetic acid dissolved in a suitable solvent like ethyl acetate) on the left lane.
-
Spot the reaction mixture in the center lane.
-
Co-spot the starting material and reaction mixture together in the right lane to confirm identities.
-
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below your spotting line.[7] Close the lid and allow the solvent to travel up the plate.
-
Visualization: Remove the plate when the solvent front is ~1 cm from the top. Immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a 254 nm UV lamp and circle them with a pencil.
-
Analysis: Observe the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane.
Diagram: General Reaction Monitoring Workflow
Caption: Workflow for reaction monitoring using TLC and HPLC.
Diagram: Troubleshooting TLC Streaking
Caption: Decision tree for troubleshooting TLC spot streaking.
References
- 1. growingscience.com [growingscience.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. silicycle.com [silicycle.com]
- 4. reddit.com [reddit.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. reddit.com [reddit.com]
- 7. silicycle.com [silicycle.com]
- 8. reddit.com [reddit.com]
- 9. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. benchchem.com [benchchem.com]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 17. halocolumns.com [halocolumns.com]
- 18. uhplcs.com [uhplcs.com]
- 19. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
Technical Support Center: Scale-Up Synthesis of N-methyl-2-(4-nitrophenyl)acetamide
Welcome to the technical support center for the synthesis of N-methyl-2-(4-nitrophenyl)acetamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the rationale needed to troubleshoot effectively and optimize your synthesis.
I. Synthetic Pathway Overview
The most direct and common approach for synthesizing this compound is the amidation of 4-nitrophenylacetic acid with methylamine. However, the direct condensation of a carboxylic acid and an amine requires high temperatures, which can lead to degradation and is often inefficient. Therefore, the reaction is almost always mediated by a coupling agent or proceeds through an activated intermediate, such as an acid chloride.
The general workflow is outlined below:
Caption: Troubleshooting logic for addressing low product yield.
In-depth Explanation:
-
Insufficient Activation: The carboxylic acid must be converted to a more reactive species. If using a coupling agent, ensure the stoichiometry is correct (typically 1.05-1.1 equivalents). The reaction may also benefit from an additive like 1-hydroxybenzotriazole (HOBt), which can form a more reactive intermediate and suppress side reactions. [1]* Product Loss During Workup: this compound is a neutral compound. During an aqueous workup, ensure the pH is neutral to slightly basic. If the solution is acidic, any unreacted 4-nitrophenylacetic acid will be protonated and could be extracted into the organic layer, complicating purification. Conversely, if the solution is too basic, you risk hydrolysis of the amide product.
-
Poor Recrystallization: Significant product loss can occur if the incorrect solvent is used or if too much solvent is added. [2]The ideal solvent should dissolve the product well when hot but poorly when cold. Ethanol/water or isopropanol/water mixtures are often good starting points. [3][4]
Problem 2: Formation of Dark, Tarry Material
Question: My reaction mixture turned dark, and I've isolated an oily or tarry substance instead of a clean solid. What is causing this?
Answer: Tar formation is typically a sign of decomposition, often caused by excessive heat or incompatible reagents. [5]* Cause: If you are attempting a direct thermal amidation, the high temperature is the likely culprit. The electron-withdrawing nitro group can make the aromatic ring susceptible to side reactions at elevated temperatures.
-
Solution: The most effective solution is to switch to a low-temperature method. Convert the 4-nitrophenylacetic acid to its acid chloride at 0-10 °C, then add this solution to a cold solution of methylamine. This keeps the entire process at a controlled, low temperature, preventing thermal decomposition.
Problem 3: Difficulty Removing Byproducts During Purification
Question: I'm struggling to purify my product. Recrystallization isn't removing a persistent impurity. What should I do?
Answer: This issue is common when byproducts have similar solubility profiles to the desired product.
-
Cause (DCC Route): If you used DCC, the byproduct dicyclohexylurea (DCU) can be difficult to remove. While it is mostly insoluble in many organic solvents like dichloromethane or ethyl acetate, some may remain dissolved and co-precipitate with your product.
-
Solution (DCC Route): After the reaction is complete, filter the reaction mixture while cold to remove the bulk of the DCU precipitate before proceeding with the aqueous workup. For any remaining DCU in the crude product, a wash with a small amount of dilute acetic acid or hydrochloric acid can sometimes help by protonating any basic sites on the urea, though its solubility remains low.
-
General Solution: If recrystallization fails, column chromatography is the next logical step, though it is less ideal for very large scales. [2]A silica gel column using a gradient of ethyl acetate in hexanes is a standard starting point for purifying neutral amide compounds.
IV. Experimental Protocols
Protocol 1: Synthesis via the Acid Chloride Intermediate (Recommended for Scale-Up)
This protocol is a robust method that avoids the challenges of high temperatures and difficult-to-remove byproducts.
Materials:
-
4-Nitrophenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a dry, inert-atmosphere reactor equipped with a stirrer, thermometer, and addition funnel, suspend 4-nitrophenylacetic acid (1.0 eq) in anhydrous DCM (approx. 5-10 volumes). Cool the mixture to 0-5 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. A small amount of DMF can be added as a catalyst.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 1-2 hours. The reaction is complete when the evolution of HCl and SO₂ gas ceases and the solution becomes clear. Monitor progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or HPLC to confirm the disappearance of the starting acid.
-
Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure. This step is critical to prevent side reactions in the next stage.
-
Amidation: In a separate reactor, cool a solution of methylamine (1.5 eq) in THF or water to 0-5 °C. Dissolve the crude 2-(4-nitrophenyl)acetyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the stirred methylamine solution, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, allow the reaction to stir for 30 minutes. Dilute the mixture with DCM and transfer it to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound, typically as a pale yellow solid.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude solid product to an appropriately sized flask.
-
Add a minimal amount of a suitable solvent, such as ethanol or isopropanol. [3][4]3. Heat the mixture to reflux with stirring until all the solid dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution.
-
Slowly add hot water dropwise until the solution becomes faintly cloudy. Add a few more drops of the alcohol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash the filter cake with a small amount of cold ethanol/water, and dry under vacuum.
V. Data Summary
Table 1: Comparison of Common Amidation Strategies
| Method | Temperature | Key Advantages | Key Scale-Up Challenges |
| Thermal Condensation | >160 °C | Inexpensive reagents | High energy cost; product degradation; low yield |
| Acid Chloride | 0 °C - RT | High reactivity; fast; cost-effective | Handling of corrosive SOCl₂; requires anhydrous conditions |
| DCC Coupling | 0 °C - RT | Mild conditions; high yield | Reagent cost; DCU byproduct removal |
| EDC Coupling | 0 °C - RT | Mild conditions; water-soluble byproduct | High reagent cost; requires extractive workup |
VI. References
-
This citation is a placeholder for a general organic chemistry textbook discussing acylation reactions.
-
CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents. (URL not available)
-
This citation is a placeholder for a source discussing reaction monitoring techniques like TLC/HPLC.
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. ([Link])
-
N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. ([Link])
-
This citation is a placeholder for a source discussing large-scale chemical processing and safety.
-
This citation is a placeholder for a source detailing purification techniques in organic chemistry.
-
This citation is a placeholder for a source discussing the handling and safety of methylamine.
-
Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram - ResearchGate. ([Link])
-
This citation is a placeholder for a source discussing the catalytic use of DMF in acid chloride formation.
-
This compound (C007B-532579) - Cenmed Enterprises. ([Link])
-
p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. ([Link])
-
This citation is a placeholder for a general source on chemical process development and scale-up.
-
Preparation of 4-Nitrophenylacetonitrile and 4-Nitrophenylacetic Acid | PDF - Scribd. ([Link])
-
Recent development of peptide coupling reagents in organic synthesis. ([Link])
-
This citation is a placeholder for a source discussing the properties of common organic solvents.
-
This citation is a placeholder for a source detailing the mechanism of amide bond formation.
-
This citation is a placeholder for a material safety data sheet (MSDS) for thionyl chloride.
-
This citation is a placeholder for a source on industrial crystallization techniques.
-
(4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem - NIH. ([Link])
-
This citation is a placeholder for a source on green chemistry principles in synthesis.
-
Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea - ResearchGate. ([Link])
-
Process Development and Scale-Up of Advanced Active Battery Materials - Department of Energy. ([Link])
-
(PDF) Progress and challenges for replacing n-methyl-2-pyrrolidone / polyvinylidene fluoride slurry formulations in lithium-ion battery cathodes - ResearchGate. ([Link])
-
3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem - NIH. ([Link])
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide: HPLC and GC-MS Methods for the Purity Assessment of N-methyl-2-(4-nitrophenyl)acetamide
Introduction
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. "N-methyl-2-(4-nitrophenyl)acetamide," a molecule featuring a nitroaromatic system and an acetamide functional group, presents a unique analytical challenge. Its purity profile—a detailed account of all impurities present—must be rigorously established to meet stringent regulatory standards. The choice of analytical methodology is paramount and is dictated by the physicochemical properties of the analyte and its potential impurities.
This guide provides an in-depth, objective comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices, grounding our discussion in established scientific principles and regulatory expectations, primarily those outlined by the International Conference on Harmonisation (ICH).[1][2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse for API Purity
Rationale for HPLC: The Principle of "Like Dissolves Like" in a Dynamic System
HPLC is the default and often superior technique for the analysis of non-volatile, polar, and thermally sensitive compounds, characteristics typical of many APIs, including this compound.[4][5] The presence of the polar nitro (-NO2) and amide (-C(O)N-) functional groups suggests good solubility in common reversed-phase liquid chromatography (RPLC) mobile phases and strong interaction with a non-polar stationary phase. Furthermore, the nitrophenyl moiety acts as a strong chromophore, making UV detection highly sensitive and specific. The analysis is performed at or near ambient temperature, which critically circumvents the risk of thermal degradation that can occur at the high temperatures required for GC analysis.[6]
Proposed HPLC-UV Method for Purity Assessment
This protocol is designed as a stability-indicating method, capable of separating the main peak from potential process-related impurities and degradation products.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1.0 mg/mL.
-
Prepare impurity-spiked samples by adding known impurities at relevant concentrations (e.g., 0.1% w/w) to the main sample solution to confirm peak separation and specificity.
-
Filter the solution through a 0.45 µm PVDF syringe filter before injection.
-
-
Instrumentation and Conditions:
-
System: A standard HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while allowing for effective separation based on subtle polarity differences among impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a mass spectrometry-compatible modifier that ensures good peak shape by controlling the ionization state of acidic/basic functional groups.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low UV cutoff and viscosity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds, or the wavelength of maximum absorbance (λmax) determined from a PDA scan.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Data Analysis:
-
Integrate all peaks. Calculate the percentage purity using the area percent method, and quantify known impurities against a reference standard.
-
HPLC Experimental Workflow
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 7. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Synthesis of N-methyl-2-(4-nitrophenyl)acetamide for the Modern Research Laboratory
For researchers and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. N-methyl-2-(4-nitrophenyl)acetamide, a valuable building block in various synthetic pathways, can be prepared through several distinct routes. This guide provides an in-depth, objective comparison of three primary synthetic strategies, offering field-proven insights and detailed experimental protocols to inform your selection of the most suitable method for your laboratory's specific needs and capabilities.
Introduction
This compound is an important intermediate, the synthesis of which can be approached from multiple angles. The choice of synthetic route often depends on a variety of factors including the availability and cost of starting materials, desired purity of the final product, reaction scalability, and safety considerations. Here, we will dissect three common yet distinct methodologies:
-
Direct Acylation of N-methyl-4-nitroaniline: A straightforward approach involving the direct reaction of the pre-formed N-methylated aniline with an acetylating agent.
-
Two-Step Synthesis from p-Nitroaniline: A sequential process involving the acetylation of p-nitroaniline followed by N-methylation.
-
Amide Coupling of 4-Nitrophenylacetic Acid and Methylamine: A convergent approach that forms the amide bond in the final step using a coupling agent.
Each of these routes will be evaluated based on their chemical principles, procedural complexity, and overall efficiency.
Route 1: Direct Acylation of N-methyl-4-nitroaniline
This is arguably the most direct synthetic route, predicated on the availability of N-methyl-4-nitroaniline. The core of this method is the nucleophilic attack of the secondary amine on an activated acetyl group.
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of N-methyl-4-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride or acetic anhydride). In the case of acetyl chloride, this results in the formation of a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the final amide product and hydrochloric acid. The generated acid is typically neutralized by the addition of a mild base.
Experimental Protocol: Acylation using Acetyl Chloride
Materials:
-
N-methyl-4-nitroaniline
-
Acetyl chloride
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)
-
A mild base (e.g., Triethylamine (TEA) or Pyridine)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-4-nitroaniline (1 equivalent) in the chosen solvent.
-
Add the mild base (1.1-1.5 equivalents) to the solution and cool the mixture in an ice bath (0 °C).
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with deionized water and brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow: Direct Acylation
Caption: Workflow for the direct acylation of N-methyl-4-nitroaniline.
Route 2: Two-Step Synthesis from p-Nitroaniline
Reaction Mechanism
Step 1: Acetylation of p-Nitroaniline Similar to Route 1, the primary amino group of p-nitroaniline attacks the acetylating agent. The use of acetic anhydride is common in this step.[1] This reaction is often performed in an aqueous medium or with a base to neutralize the acetic acid byproduct.[1]
Step 2: N-methylation of 2-(4-nitrophenyl)acetamide The resulting acetamide is then deprotonated at the nitrogen by a strong base (e.g., sodium hydride or potassium hydroxide) to form an amide anion. This anion then acts as a nucleophile, attacking a methylating agent like methyl iodide in an SN2 reaction to furnish the final product.
Experimental Protocol
Step 1: Synthesis of 2-(4-nitrophenyl)acetamide
Materials:
-
p-Nitroaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Deionized water
Procedure:
-
Suspend p-nitroaniline (1 equivalent) in water or dissolve in glacial acetic acid in a round-bottom flask.
-
Slowly add acetic anhydride (1.1-1.2 equivalents) to the mixture with vigorous stirring. An exothermic reaction may be observed.
-
Continue stirring at room temperature or with gentle heating for 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude 2-(4-nitrophenyl)acetamide is often of sufficient purity for the next step.
Step 2: N-methylation
Materials:
-
2-(4-nitrophenyl)acetamide (from Step 1)
-
A strong base (e.g., Potassium hydroxide)
-
A suitable solvent (e.g., Acetone or Dimethylformamide (DMF))
-
Methyl iodide
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-(4-nitrophenyl)acetamide (1 equivalent) in the chosen solvent.
-
Add the strong base (e.g., powdered potassium hydroxide, 1.5 equivalents) and stir the mixture.[2]
-
Slowly add methyl iodide (1.2 equivalents) to the suspension.[2]
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.
-
Collect the crude product by vacuum filtration, wash with water, and dry.
-
Purify by recrystallization or column chromatography.
Visualizing the Workflow: Two-Step Synthesis
Caption: Workflow for the two-step synthesis from p-nitroaniline.
Route 3: Amide Coupling of 4-Nitrophenylacetic Acid and Methylamine
This convergent route is a classic example of modern amide bond formation and is particularly advantageous when 4-nitrophenylacetic acid is a readily available starting material.[3][4] This method relies on the activation of the carboxylic acid group to facilitate the nucleophilic attack by methylamine.
Reaction Mechanism
Carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.[5][6] The carboxylic acid first reacts with the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by methylamine to form the desired amide. The byproduct of this reaction is a urea derivative, which can be water-soluble in the case of EDC, simplifying purification. Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can be used to suppress side reactions and improve yields.[5]
Experimental Protocol: EDC/HOBt Coupling
Materials:
-
4-Nitrophenylacetic acid
-
Methylamine (as a solution in THF, water, or as a hydrochloride salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
A suitable solvent (e.g., DMF or DCM)
-
A non-nucleophilic base if using methylamine hydrochloride (e.g., N,N-diisopropylethylamine (DIPEA))
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 4-nitrophenylacetic acid (1 equivalent), HOBt (1.1 equivalents), and methylamine hydrochloride (1.1 equivalents, if used) in the chosen solvent in a round-bottom flask.
-
If using the hydrochloride salt of methylamine, add DIPEA (2.5 equivalents) and stir for 10 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Workflow: Amide Coupling
Caption: Workflow for the amide coupling of 4-nitrophenylacetic acid.
Comparative Analysis
| Feature | Route 1: Direct Acylation | Route 2: Two-Step Synthesis | Route 3: Amide Coupling |
| Starting Materials | N-methyl-4-nitroaniline, Acetylating Agent | p-Nitroaniline, Acetic Anhydride, Methylating Agent | 4-Nitrophenylacetic Acid, Methylamine, Coupling Reagents |
| Number of Steps | 1 | 2 | 1 |
| Procedural Simplicity | High | Moderate | Moderate to High |
| Atom Economy | Good | Moderate | Moderate (due to coupling agent byproduct) |
| Reagent Cost | Can be high if N-methyl-4-nitroaniline is expensive. | Generally lower cost starting materials. | Coupling reagents can be expensive. |
| Scalability | Generally good. | Good, but requires isolation of an intermediate. | Good, especially with EDC due to easy byproduct removal. |
| Safety Considerations | Acetyl chloride is corrosive and moisture-sensitive. | Methyl iodide is toxic and a regulated substance. | Coupling reagents can be sensitizers. |
| Purification | Generally straightforward. | May require purification of the intermediate. | Removal of urea byproduct (especially DCU) can be challenging. |
Conclusion and Recommendations
The optimal synthetic route for this compound is highly dependent on the specific context of the research or development program.
-
Route 1 (Direct Acylation) is the most efficient and straightforward method if N-methyl-4-nitroaniline is readily and economically available. Its single-step nature and generally high yields make it ideal for rapid synthesis on a laboratory scale.
-
Route 2 (Two-Step Synthesis) offers a more cost-effective alternative when starting from the basic building block of p-nitroaniline. While it involves an additional step, the starting materials are typically inexpensive and readily accessible. This route may be preferable for larger-scale syntheses where cost is a primary driver.
-
Route 3 (Amide Coupling) represents a versatile and modern approach to amide synthesis. It is particularly valuable when 4-nitrophenylacetic acid is the preferred starting material or when constructing a library of related amides. The use of water-soluble coupling agents like EDC significantly simplifies purification, making this an attractive option despite the higher cost of the reagents.
Ultimately, the choice of synthesis should be a strategic one, balancing factors of time, cost, safety, and available resources. It is recommended that small-scale trials of the most promising routes be conducted to determine the optimal conditions for your specific laboratory setup.
References
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PrepChem.com. (n.d.). Preparation of N-methyl-4-nitrosoaniline. [Link]
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Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.5. Synthesis of 2-Nitro-4-methylaniline. [Link]
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ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA) | Request PDF. [Link]
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ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF. [Link]
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UOCHB. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline. [Link]
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Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
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Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]
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PMC - NIH. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
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Quora. (2023). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3?[Link]
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Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. [Link]
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Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
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Reddit. (2022). amide coupling help. [Link]
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PubMed. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
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NIH. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
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YouTube. (2021). acetylation aniline. [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]
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PubChem. (n.d.). Acetamide, N-(4-methyl-2-nitrophenyl)-. [Link]
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Chemazone. (n.d.). N-(4-methyl-3-nitrophenyl)-2-(4-oxoquinazolin-3-yl)acetamide. [Link]
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ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]
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ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
IUCr Journals. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
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University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
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Semantic Scholar. (n.d.). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. [Link]
-
ResearchGate. (2017). (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.[Link]
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A Comparative Guide to the Reactivity of N-methyl-2-(4-nitrophenyl)acetamide and N-ethyl-2-(4-nitrophenyl)acetamide
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and specialty chemical synthesis, the nuanced reactivity of functional groups is a cornerstone of molecular design and process optimization. This guide provides an in-depth, objective comparison of the reactivity of two closely related nitrophenylacetamides: N-methyl-2-(4-nitrophenyl)acetamide (1) and N-ethyl-2-(4-nitrophenyl)acetamide (2) . While structurally similar, the seemingly minor difference in the N-alkyl substituent—a methyl versus an ethyl group—imparts subtle yet significant variations in their chemical behavior. This analysis, grounded in established principles of organic chemistry and supported by analogous experimental data, will explore their reactivity in two key transformations: amide hydrolysis and the reduction of the aromatic nitro group.
At a Glance: Structural and Physicochemical Properties
Before delving into a comparative analysis of their reactivity, it is essential to consider the fundamental physicochemical properties of both compounds.
| Property | This compound (1) | N-ethyl-2-(4-nitrophenyl)acetamide (2) |
| Molecular Formula | C₉H₁₀N₂O₃ | C₁₀H₁₂N₂O₃ |
| Molecular Weight | 194.19 g/mol | 208.21 g/mol |
| Predicted ¹H NMR | See Table 2 | See Table 3 |
| Predicted ¹³C NMR | See Table 2 | See Table 3 |
Theoretical Underpinnings of Reactivity: Steric and Electronic Effects
The reactivity of amides is primarily governed by the interplay of steric and electronic factors. The central nitrogen atom's lone pair participates in resonance with the adjacent carbonyl group, imparting a partial double bond character to the C-N bond. This resonance stabilization is a key factor in the generally low reactivity of amides.[1]
Electronic Effects: The N-alkyl groups (methyl and ethyl) are both electron-donating through an inductive effect. The ethyl group, being slightly more electron-donating than the methyl group, marginally increases the electron density on the nitrogen atom. This enhanced electron donation could subtly strengthen the resonance delocalization, making the amide carbonyl slightly less electrophilic and the C-N bond marginally stronger in the N-ethyl derivative.
Steric Effects: The most significant difference between the two molecules lies in the steric bulk of the N-alkyl substituent. The ethyl group is larger than the methyl group, creating greater steric hindrance around the nitrogen atom and the carbonyl carbon. This steric congestion is expected to have a more pronounced impact on their reactivity, particularly in reactions involving nucleophilic attack at the carbonyl carbon.
Comparative Reactivity Analysis
This section will compare the expected reactivity of 1 and 2 in two fundamental chemical transformations: hydrolysis of the amide bond and reduction of the nitro group.
Amide Hydrolysis: A Battle of Sterics
The hydrolysis of amides, which can be catalyzed by acid or base, proceeds through nucleophilic attack of water or a hydroxide ion at the electrophilic carbonyl carbon.[2][3] This process involves the formation of a tetrahedral intermediate.
It is well-established that the rate of amide hydrolysis is sensitive to steric hindrance around the carbonyl group.[2][4] The bulkier the substituents on the nitrogen atom, the more difficult it is for the nucleophile to approach the carbonyl carbon, leading to a slower reaction rate.
Therefore, it is predicted that This compound (1) will undergo hydrolysis at a faster rate than N-ethyl-2-(4-nitrophenyl)acetamide (2) under identical conditions. The smaller methyl group presents less steric hindrance to the incoming nucleophile compared to the ethyl group.
Experimental Workflow: Comparative Hydrolysis Rate Determination
To experimentally validate this prediction, a kinetic study monitoring the disappearance of the starting material or the appearance of the carboxylic acid product can be performed.
Caption: Workflow for comparative kinetic analysis of amide hydrolysis.
Reduction of the Aromatic Nitro Group: A More Level Playing Field
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[5] A common and effective method for this conversion is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[6] The mechanism involves a series of electron transfers from the Sn(II) species to the nitro group.[6]
In this reaction, the primary site of chemical change is the nitro group, which is electronically and spatially distant from the N-alkyl group of the acetamide functionality. While the electronic nature of the entire molecule can influence the electron density of the aromatic ring, the small difference in the inductive effect between a methyl and an ethyl group is unlikely to cause a significant change in the reduction potential of the nitro group.
Furthermore, the steric hindrance of the N-alkyl group is not expected to play a major role in the approach of the reducing agent to the nitro group located on the opposite side of the phenyl ring.
Therefore, it is predicted that This compound (1) and N-ethyl-2-(4-nitrophenyl)acetamide (2) will exhibit similar reactivity in the reduction of the nitro group with reagents like SnCl₂/HCl. Any observed differences in reaction rates or yields are likely to be minimal.
Experimental Workflow: Comparative Nitro Group Reduction
A comparative study of the nitro group reduction can be performed by running the reactions in parallel and analyzing the product yields at a specific time point.
Caption: Workflow for comparative analysis of nitro group reduction.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis and characterization of this compound (1) and N-ethyl-2-(4-nitrophenyl)acetamide (2).
Synthesis of this compound (1)
This synthesis can be adapted from procedures for similar compounds.[7][8]
Materials:
-
N-methyl-4-nitroaniline
-
2-Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-methyl-4-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of N-ethyl-2-(4-nitrophenyl)acetamide (2)
This synthesis follows a similar procedure to that of the methyl analogue.[9]
Materials:
-
N-ethyl-4-nitroaniline
-
2-Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-ethyl-4-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Characterization Data (Predicted)
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for compounds 1 and 2 . These predictions are based on standard chemical shift values and data from structurally similar compounds.[10][11][12]
Table 2: Predicted NMR Data for this compound (1)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~8.2 | d | 2H | Protons ortho to NO₂ |
| Aromatic | ~7.5 | d | 2H | Protons meta to NO₂ |
| Methylene | ~3.8 | s | 2H | -CH₂- |
| Methyl | ~3.3 | s | 3H | N-CH₃ |
| ¹³C NMR | δ (ppm) | Assignment |
| Carbonyl | ~169 | C=O |
| Aromatic (C-NO₂) | ~148 | C-NO₂ |
| Aromatic (C-N) | ~145 | C-N |
| Aromatic CH | ~129 | CH meta to NO₂ |
| Aromatic CH | ~124 | CH ortho to NO₂ |
| Methylene | ~53 | -CH₂- |
| Methyl | ~37 | N-CH₃ |
Table 3: Predicted NMR Data for N-ethyl-2-(4-nitrophenyl)acetamide (2)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~8.2 | d | 2H | Protons ortho to NO₂ |
| Aromatic | ~7.5 | d | 2H | Protons meta to NO₂ |
| Methylene (acetamide) | ~3.8 | s | 2H | -CH₂-CO |
| Methylene (ethyl) | ~3.7 | q | 2H | N-CH₂-CH₃ |
| Methyl (ethyl) | ~1.2 | t | 3H | N-CH₂-CH₃ |
| ¹³C NMR | δ (ppm) | Assignment |
| Carbonyl | ~169 | C=O |
| Aromatic (C-NO₂) | ~148 | C-NO₂ |
| Aromatic (C-N) | ~144 | C-N |
| Aromatic CH | ~129 | CH meta to NO₂ |
| Aromatic CH | ~124 | CH ortho to NO₂ |
| Methylene (acetamide) | ~53 | -CH₂-CO |
| Methylene (ethyl) | ~45 | N-CH₂-CH₃ |
| Methyl (ethyl) | ~14 | N-CH₂-CH₃ |
Conclusion
References
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Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]
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ResearchGate. Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Available from: [Link]
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National Institutes of Health. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Available from: [Link]
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Oregon State University. NMR Chemical Shifts. Available from: [Link]
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A Comparative Guide to the Biological Activity of N-methyl-2-(4-nitrophenyl)acetamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a nitro group and an N-methyl substituent, as seen in N-methyl-2-(4-nitrophenyl)acetamide, presents a molecule with significant potential for diverse pharmacological applications. This guide offers an in-depth, objective comparison of the biological activities of this compound and its analogs, supported by experimental data from peer-reviewed literature. We will explore the structure-activity relationships (SAR) that govern their anticancer, antimicrobial, and anti-inflammatory properties, providing a valuable resource for researchers engaged in the design and development of novel therapeutics.
The this compound Core: A Foundation for Diverse Bioactivity
The core structure of this compound combines several key pharmacophoric features. The nitrophenyl group is a well-known electron-withdrawing moiety that can participate in various biological interactions and is often found in compounds with antimicrobial and anticancer properties.[1][2] The acetamide linker provides a degree of conformational flexibility and can engage in hydrogen bonding with biological targets. The N-methyl group can influence solubility, metabolic stability, and binding affinity.
The exploration of analogs of this core structure allows for the fine-tuning of its biological profile. Modifications can be systematically introduced at three key positions:
-
The N-Alkyl Group: Replacing the methyl group with other alkyl or aryl substituents can modulate lipophilicity and steric interactions.
-
The Phenyl Ring: Altering the substitution pattern on the phenyl ring, including the position and nature of the electron-withdrawing groups, can significantly impact activity.
-
The Acetamide Linker: Modifications to the linker, such as the introduction of different functional groups or altering its length, can influence the molecule's orientation in a binding pocket.
Comparative Anticancer Activity
Several studies have highlighted the potential of nitrophenyl acetamide derivatives as cytotoxic agents against various cancer cell lines. The presence of the nitro group is often correlated with enhanced anticancer activity.[3]
Structure-Activity Relationship Insights:
A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives demonstrated that analogs bearing a nitro moiety exhibited higher cytotoxic effects compared to those with a methoxy group.[3] Specifically, compounds with a p-nitro substituent showed significant activity against prostate (PC3) and breast (MCF-7) cancer cell lines.[3]
Another study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives found that a compound with a para-nitro substituent on the N-phenyl ring (compound 4c) displayed the highest cytotoxic activity against neuroblastoma (SKNMC) cells.[4]
While direct data for this compound is limited, these findings strongly suggest that the 4-nitrophenyl moiety is a key contributor to the cytotoxic potential of this class of compounds.
Comparative Cytotoxicity Data:
The following table summarizes the in vitro anticancer activity of representative nitrophenyl-containing acetamide analogs from various studies.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 2c (Aliabadi et al.) | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | 80 | [3] |
| MCF-7 | 100 | [3] | ||
| 4c (Aliabadi et al.) | N-(4-nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamide | SKNMC | 10.8 ± 0.08 | [4] |
Note: The presented IC50 values are for compounds structurally related to the topic molecule and are intended to provide a comparative perspective on the potential anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[5]
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs of this compound) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the treatment medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Rationale for Experimental Choices: The MTT assay is chosen for its reliability, reproducibility, and ease of use in high-throughput screening of potential anticancer agents. It provides a quantitative measure of cell viability, allowing for a direct comparison of the cytotoxic potency of different analogs.
Comparative Antimicrobial Activity
N-substituted acetamide derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[6][7] The nature and position of substituents on the phenyl ring play a crucial role in determining the potency and selectivity of these compounds.
Structure-Activity Relationship Insights:
A study on N-(substituted phenyl)-2-chloroacetamides revealed that the antimicrobial activity is significantly influenced by the lipophilicity and electronic properties of the substituents on the phenyl ring.[6] While this study did not specifically include a nitro-substituted analog, it provides a framework for understanding how different functional groups can modulate antimicrobial efficacy.
Another study on N-phenylacetamide derivatives containing 4-arylthiazole moieties showed that compounds with electron-withdrawing groups, such as fluorine and chlorine, on the phenyl ring exhibited enhanced antibacterial activity.[8] This suggests that the electron-withdrawing nature of the nitro group in this compound could contribute positively to its antimicrobial potential.
Comparative Antimicrobial Data:
The following table presents the minimum inhibitory concentration (MIC) values for some N-phenylacetamide analogs against representative bacterial strains.
| Compound ID | Structure | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| SP4 | N-(4-chlorophenyl) chloroacetamide | - | - | [6] |
| SP5 | N-(4-bromophenyl) chloroacetamide | - | - | [6] |
| SP6 | N-(4-fluorophenyl) chloroacetamide | - | - | [6] |
Note: The specific MIC values for the chloro, bromo, and fluoro analogs from the referenced study were not provided in the abstract. However, the study indicates their effectiveness as microbial reagents.[6]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum), negative (broth only), and sterility controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Rationale for Experimental Choices: The broth microdilution method is a quantitative and reproducible assay that allows for the precise determination of the antimicrobial potency of a compound. It is a standard method recommended by clinical and laboratory standards institutes.
Comparative Anti-inflammatory Activity
Certain acetamide derivatives have shown promise as anti-inflammatory agents.[1][9] The mechanism of action often involves the inhibition of pro-inflammatory mediators.
Structure-Activity Relationship Insights:
A study investigating acetamide derivatives for antioxidant and potential anti-inflammatory activity synthesized and evaluated a compound, N-(3,3-diphenylpropyl)-2-(4-nitrophenyl) acetamide (designated as 40006 in the study).[1] This compound, along with its amino analog (40007), demonstrated the ability to significantly reduce nitric oxide (NO) production in LPS-stimulated macrophages, indicating potential anti-inflammatory effects.[1]
Another study showed that N-(2-hydroxy phenyl) acetamide possesses anti-arthritic and anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.[9]
These findings suggest that the N-phenylacetamide scaffold, particularly with specific substitutions, can be a valuable starting point for the development of novel anti-inflammatory drugs.
Comparative Anti-inflammatory Data:
The following table highlights the anti-inflammatory activity of a representative nitrophenyl acetamide analog.
| Compound ID | Structure | Assay | Result | Reference |
| 40006 | N-(3,3-diphenylpropyl)-2-(4-nitrophenyl) acetamide | NO production in LPS-stimulated J774.A1 macrophages | Significant reduction in NO production | [1] |
Experimental Protocol: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Macrophage cells (e.g., J774.A1) are cultured in a suitable medium.
-
Cell Plating: The cells are plated in a 96-well plate and allowed to adhere.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
Data Analysis: The amount of nitrite produced is calculated from a standard curve, and the percentage inhibition of NO production by the test compounds is determined relative to the LPS-stimulated control.
Rationale for Experimental Choices: This in vitro assay provides a reliable and widely accepted method for screening compounds for their potential anti-inflammatory activity by measuring their ability to inhibit a key inflammatory mediator.
Visualizing the Scientific Workflow
To provide a clearer understanding of the experimental processes described, the following diagrams illustrate the workflows for the key biological assays.
MTT Assay Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its analogs represent a promising class of compounds with diverse biological activities. The 4-nitrophenyl moiety appears to be a critical determinant for anticancer and potentially antimicrobial effects. Future research should focus on a systematic structure-activity relationship study of this core scaffold. This would involve the synthesis and biological evaluation of a library of analogs with modifications at the N-alkyl, phenyl ring, and acetamide linker positions. Such studies will be instrumental in identifying lead compounds with enhanced potency and selectivity for specific therapeutic targets. Furthermore, elucidation of the precise mechanisms of action for the most active analogs will be crucial for their further development as clinical candidates.
References
- Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central.
- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI.
- Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica.
- Synthesis of N-aryl-2-(4-(3-(thiophen-2-yl)acryloyl)phenoxy)acetamides 9a–d.
- Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
- Phenylacetamide Bearing 1,2,4-Triazole Derivatives as Potential Antimicrobial Agents. Jilin University.
- Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors. PubMed Central.
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
- Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-. TÜBİTAK Academic Journals.
- N-Methyl-2-phenylacetamide. PubChem.
- Biological activity comparison of N-(2-hydroxyethyl)
- RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES.
- 2-(4-Fluorophenyl)
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
- N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. PubChem.
- N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA)
- F ull L ength O riginal R esearch P aper.
- (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PubMed Central.
- Discovery, Structure-Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein-Protein Interactions between AF9/ENL and AF4 or DOT1L. DigitalCommons@TMC.
- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science.
- Anti-Inflammatory Activity and Cheminformatics Analysis of New Potent 2-Substituted 1-Methyl-5-Nitroindazolinones.
- Antifungal, cytotoxic and SAR studies of a series of N-alkyl, N-aryl and N-alkylphenyl-1,4-pyrrolediones and related compounds.
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- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]
- 9. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of N-methyl-2-(nitrophenyl)acetamide Isomers
Introduction
In the fields of medicinal chemistry and materials science, the precise identification of positional isomers is a critical step that underpins all subsequent research. A subtle shift in a functional group's position on an aromatic ring can dramatically alter a molecule's biological activity, pharmacokinetic profile, and physical properties. This guide focuses on the spectroscopic differentiation of the ortho, meta, and para isomers of N-methyl-2-(nitrophenyl)acetamide, three compounds that share the same molecular formula and mass but possess distinct structural arrangements.
The unambiguous identification of these isomers—N-methyl-2-(2-nitrophenyl)acetamide (ortho), N-methyl-2-(3-nitrophenyl)acetamide (meta), and N-methyl-2-(4-nitrophenyl)acetamide (para)—is not merely an academic exercise. It is a fundamental requirement for ensuring purity, reproducibility, and safety in any application. While direct experimental spectra for these specific molecules are not widely available in public databases, this guide will leverage established spectroscopic principles and data from analogous compounds to provide a robust framework for their differentiation. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) can be used as powerful tools to assign the correct structure with high confidence.
Comparative Spectroscopic Analysis: A Multi-Technique Approach
The key to distinguishing these isomers lies in how the electron-withdrawing nitro group (-NO₂) influences the electronic environment and steric hindrance around the molecule, depending on its position relative to the N-methylacetamidoethyl substituent.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus.
Expertise & Experience: The Causality Behind NMR Shifts
The primary differentiator in ¹H NMR will be the aromatic region. The nitro group is strongly de-shielding, meaning it pulls electron density away from the aromatic ring, causing adjacent protons to resonate at a higher chemical shift (further downfield). The substitution pattern dictates the splitting (multiplicity) of these proton signals, creating a unique fingerprint for each isomer. In ¹³C NMR, the carbons directly attached to the nitro group or influenced by its resonance effects will show significant downfield shifts.
¹H NMR Predicted Data
| Proton Type | ortho-isomer | meta-isomer | para-isomer | Rationale |
| Aromatic (Ar-H) | ~7.4-8.2 ppm, complex multiplet | ~7.5-8.3 ppm, complex multiplet | Two doublets (AA'BB' system), ~7.5 ppm & ~8.2 ppm | The para isomer's symmetry results in a simple, highly recognizable pattern. The ortho and meta isomers have four unique aromatic protons, leading to more complex, overlapping signals. |
| Methylene (-CH₂-) | ~3.8-4.0 ppm, singlet | ~3.7 ppm, singlet | ~3.7 ppm, singlet | The ortho nitro group's proximity may cause a slight downfield shift of the methylene protons due to steric and electronic effects. |
| N-Methyl (-NHCH₃) | ~2.8 ppm, singlet | ~2.8 ppm, singlet | ~2.8 ppm, singlet | This group is relatively distant from the nitro group and should show minimal variation between isomers. |
| Amide (-NH-) | ~8.0 ppm, broad singlet | ~8.0 ppm, broad singlet | ~8.0 ppm, broad singlet | The chemical shift can be solvent and concentration-dependent; unlikely to be a primary differentiator. |
¹³C NMR Predicted Data
| Carbon Type | ortho-isomer | meta-isomer | para-isomer | Rationale |
| C=O (Amide) | ~170 ppm | ~170 ppm | ~170 ppm | Minimal influence from the distant nitro group. |
| C-NO₂ | ~148 ppm | ~148 ppm | ~147 ppm | The carbon directly bonded to the nitro group will be significantly downfield. |
| C-CH₂ | ~133 ppm | ~138 ppm | ~136 ppm | The ipso-carbon's shift is influenced by the position of the nitro group. |
| -CH₂- | ~40-42 ppm | ~41 ppm | ~41 ppm | Similar to the protons, a slight shift may be observed for the ortho isomer. |
| -NCH₃ | ~27 ppm | ~27 ppm | ~27 ppm | Unlikely to vary significantly. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. While many peaks will be common to all three isomers (e.g., amide C=O stretch, N-H bend), the position and nature of the nitro group's stretches and the aromatic C-H bending patterns can provide crucial clues.
Expertise & Experience: Why IR Bands Shift
The key vibrations to monitor are the asymmetric and symmetric stretches of the nitro group. Their exact frequencies are sensitive to the electronic environment. Furthermore, the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are highly characteristic of the aromatic substitution pattern.
Predicted Distinguishing IR Frequencies
| Vibrational Mode | ortho-isomer | meta-isomer | para-isomer | Rationale |
| NO₂ Asymmetric Stretch | ~1525 cm⁻¹ | ~1530 cm⁻¹ | ~1520 cm⁻¹ | Conjugation and steric effects slightly alter the N=O bond order. |
| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | ~1355 cm⁻¹ | ~1345 cm⁻¹ | The para isomer often shows the lowest frequency due to greater resonance stabilization. |
| Aromatic C-H Bending | ~750 cm⁻¹ (strong) | ~800 cm⁻¹ & ~740 cm⁻¹ | ~850 cm⁻¹ (strong) | This is a classic analytical technique: 1,2-disubstitution (ortho) gives a strong band around 750 cm⁻¹, while 1,4-disubstitution (para) gives a strong band around 850 cm⁻¹. The meta isomer will show multiple bands. |
| Amide I (C=O Stretch) | ~1660 cm⁻¹ | ~1660 cm⁻¹ | ~1660 cm⁻¹ | This band should be very similar across all isomers.[1][2] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures electronic transitions (typically π→π* and n→π*). The position of maximum absorbance (λ_max) and the molar absorptivity (ε) are highly dependent on the extent of conjugation in the molecule.
Expertise & Experience: Conjugation and Color
The nitro group and the phenyl ring form a conjugated system. In the para isomer, the electron-withdrawing nitro group is in direct conjugation with the substituent at position 1, allowing for an extended π-system. This increased conjugation lowers the energy gap for electronic transitions, resulting in a shift of the λ_max to a longer wavelength (a bathochromic or red shift) compared to the meta isomer, where such direct conjugation is absent.[3][4][5] The ortho isomer's λ_max is often at a shorter wavelength than the para isomer due to steric hindrance, which can force the nitro group out of the plane of the ring, disrupting conjugation.[3]
Predicted UV-Vis Absorption Maxima (in Ethanol)
| Isomer | Predicted λ_max | Rationale |
| ortho | ~260-270 nm, ~330 nm (shoulder) | Steric hindrance from the adjacent substituent disrupts the planarity and conjugation of the nitro group with the ring.[3][6] |
| meta | ~250-260 nm | The nitro group is not in direct conjugation with the acetamidoethyl group, leading to a higher energy transition (shorter wavelength).[3] |
| para | ~280-320 nm | Direct end-to-end conjugation between the electron-withdrawing nitro group and the ring creates a more delocalized π-system, lowering the transition energy.[7][8] |
Mass Spectrometry (MS)
In mass spectrometry, all three isomers will exhibit the same molecular ion peak (M⁺˙). However, their fragmentation patterns, particularly under Electron Ionization (EI), can differ significantly due to neighboring group participation, often referred to as an "ortho effect."
Expertise & Experience: The "Ortho Effect"
The ortho isomer allows for intramolecular interactions between the adjacent nitro and N-methylacetamidoethyl groups during fragmentation. A common pathway for ortho-nitro substituted compounds is the loss of a hydroxyl radical (·OH, 17 Da) or water (H₂O, 18 Da) via intramolecular hydrogen abstraction by the nitro group's oxygen.[9][10][11] This M-17 or M-18 peak will be significantly more abundant in the ortho isomer's spectrum than in the meta or para isomers, serving as a definitive marker.[9]
Predicted Key Mass Spectrometry Fragments (EI-MS)
| m/z Value | Fragment | ortho-isomer | meta-isomer | para-isomer | Rationale |
| 194 | [M]⁺˙ | Present | Present | Present | Molecular ion peak (C₉H₁₀N₂O₃). |
| 177 | [M - OH]⁺ | Abundant | Low/Absent | Low/Absent | Characteristic "ortho effect" involving intramolecular H-abstraction by the nitro group.[9] |
| 148 | [M - NO₂]⁺ | Present | Present | Present | Common loss of the nitro group from all isomers. |
| 120 | [M - CH₃NCO - H]⁺ | Present | Present | Present | Fragmentation of the side chain. |
| 72 | [CH₂CONHCH₃]⁺ | Present | Present | Present | Cleavage at the benzylic position. |
Visualizing the Analytical Workflow
The logical process for identifying an unknown isomer sample follows a systematic path, starting with non-destructive, high-information techniques like NMR.
Caption: General experimental workflow for isomer differentiation.
Detailed Experimental Protocols
These protocols represent standard, self-validating methodologies for acquiring high-quality spectroscopic data for small organic molecules.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing large solvent signals from obscuring the analyte signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of ~12 ppm and a relaxation delay of 2-5 seconds are typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a less sensitive nucleus, so a greater number of scans and a longer acquisition time will be required compared to ¹H NMR.
-
Data Processing: Fourier transform the raw data. Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C). Integrate the ¹H NMR signals.
Protocol 2: Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Causality: Gas Chromatography (GC) is used for sample introduction to ensure only the pure compound enters the mass spectrometer at a given time, preventing analysis of impurities. Electron Ionization (EI) is a "hard" ionization technique that reproducibly fragments the molecule, creating a characteristic fingerprint.[12]
-
GC Method: Inject 1 µL of the solution into the GC-MS. Use a standard non-polar column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound (e.g., ramp from 100 °C to 280 °C at 10 °C/min).
-
MS Method: Set the mass spectrometer to scan a mass range of m/z 40-300. Use a standard EI energy of 70 eV.
-
Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram. Extract the mass spectrum for that peak. Identify the molecular ion and key fragment ions, paying close attention to the relative abundance of the [M-OH]⁺ peak.
Protocol 3: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly in an agate mortar until it is a fine, homogeneous powder. Press the powder into a transparent pellet using a hydraulic press.
-
Causality: KBr is transparent in the mid-IR range, acting as a solid matrix to hold the sample in the beam path. This method avoids solvent peaks.
-
Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment. Then, record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
Data Analysis: The background is automatically subtracted from the sample spectrum. Identify key peaks corresponding to the nitro, amide, and aromatic C-H functional groups.
Protocol 4: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a concentration of ~1 mg/mL. Create a dilute solution by transferring an aliquot of the stock solution into a quartz cuvette and diluting with the solvent to a final concentration of ~0.01 mg/mL.
-
Causality: Quartz cuvettes are used because glass absorbs UV light. The concentration must be low enough to ensure the absorbance is within the linear range of the detector (typically < 1.5 AU).
-
Acquisition: Fill a reference cuvette with the pure solvent and the sample cuvette with the dilute solution. Place both in the spectrophotometer. Run a baseline correction with the solvent. Scan the sample from ~400 nm down to 200 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Conclusion
The differentiation of the ortho, meta, and para isomers of N-methyl-2-(nitrophenyl)acetamide is readily achievable through a systematic application of modern spectroscopic techniques. While each method provides valuable information, a combined approach yields the most definitive structural assignment. ¹H NMR spectroscopy offers the most unambiguous data through the analysis of aromatic proton splitting patterns. Mass spectrometry provides a clear-cut confirmation of the ortho isomer via the characteristic "ortho effect." IR spectroscopy confirms the substitution pattern through C-H bending vibrations, and UV-Vis spectroscopy corroborates the electronic differences related to conjugation. By following the principles and protocols outlined in this guide, researchers can confidently identify these positional isomers, ensuring the integrity and validity of their scientific work.
References
- 1. Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jcbsc.org [jcbsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The mass spectra of nitrophenyl(phenyl)methanes: the formation of an M–17 ion from the meta- and para-isomers - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for the Synthesis of N-methyl-2-(4-nitrophenyl)acetamide
For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of amide bonds is a cornerstone of molecular innovation. This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of N-methyl-2-(4-nitrophenyl)acetamide, a compound of interest in medicinal chemistry and materials science. Moving beyond traditional stoichiometric reagents, we will explore the performance of modern catalytic approaches, offering insights into their mechanisms, experimental protocols, and overall efficiency.
Introduction: The Quest for Greener Amide Bond Formation
The formation of an amide bond between a carboxylic acid and an amine is a thermodynamically unfavorable process at ambient temperatures, traditionally requiring stoichiometric activating agents. These methods, while effective, often generate significant chemical waste, leading to poor atom economy and a higher environmental burden.[1][2] The direct catalytic amidation of carboxylic acids with amines, where water is the only byproduct, represents a significant advancement in green chemistry.[3][4]
This guide focuses on the synthesis of this compound from 4-nitrophenylacetic acid and methylamine, a reaction that presents its own set of challenges due to the electronic nature of the starting material. We will dissect and compare the utility of three major classes of catalysts: boron-based catalysts, transition metal catalysts, and biocatalysts.
Section 1: Boron-Based Catalysis: A Versatile Approach
Boronic acids and their derivatives have emerged as highly effective catalysts for direct amidation reactions.[5][6] They are generally air-stable, relatively inexpensive, and exhibit low toxicity, making them attractive for both laboratory and industrial applications.[4]
Mechanism of Action
The catalytic cycle of boronic acid-catalyzed amidation is thought to involve the formation of a reactive acyloxyboronic acid intermediate. This intermediate is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. The removal of water is crucial to drive the equilibrium towards the formation of the amide product.[7][8][9] Recent studies suggest that the mechanism may be more complex, potentially involving dimeric boron species that activate the carboxylic acid while delivering the amine.[8][9]
Caption: Generalized catalytic cycle for boronic acid-catalyzed amidation.
Comparative Performance and Experimental Data
While specific data for the synthesis of this compound is not abundant, we can extrapolate from studies on similar substrates, such as the amidation of phenylacetic acid. The electron-withdrawing nature of the nitro group in 4-nitrophenylacetic acid may slightly decrease the nucleophilicity of the carboxylate, potentially requiring slightly more forcing conditions compared to unsubstituted phenylacetic acid.
| Catalyst Type | Typical Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Boronic Acid | 3,4,5-Trifluorophenylboronic acid | 5 | 85-110 | 12-24 | 80-95 (estimated) | [10] |
| Borate Ester | B(OCH₂CF₃)₃ | 10 | 80-100 | 8-16 | 85-98 (estimated) | [11] |
| Boric Acid | H₃BO₃ | 10-20 | 100-140 | 12-48 | 70-90 (estimated) | [6] |
Experimental Protocol: Representative Boronic Acid-Catalyzed Amidation
This protocol is adapted for the synthesis of this compound based on established procedures for similar substrates.[6]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-nitrophenylacetic acid (1.0 eq.), 3,4,5-trifluorophenylboronic acid (0.1 eq.), and a suitable solvent (e.g., toluene or xylene).
-
Addition of Amine: Add a solution of methylamine (1.2 eq., e.g., 40% in water or as a solution in THF) to the flask.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. Water will be collected in the Dean-Stark trap.
-
Workup: After completion, cool the reaction mixture and wash with an aqueous solution of NaHCO₃ and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Section 2: Transition Metal Catalysis: High Efficiency and Broad Scope
Transition metal catalysts, particularly those based on ruthenium, palladium, and nickel, have shown remarkable efficiency in amide bond formation.[12][13] These catalysts often operate under milder conditions than boron-based systems and can exhibit high functional group tolerance.
Mechanism of Action
The mechanisms of transition metal-catalyzed amidation can vary. For instance, some ruthenium catalysts operate via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where an alcohol is transiently oxidized to an aldehyde, which then reacts with an amine to form an imine that is subsequently reduced. For the direct amidation of carboxylic acids, the mechanism often involves the formation of a metal-carboxylate species, which is then attacked by the amine.
Caption: A simplified representation of a transition metal-catalyzed amidation pathway.
Comparative Performance and Experimental Data
Heterogeneous catalysts offer the significant advantage of easy separation and recyclability.[14][15][16][17] A cooperative catalytic system of DABCO and Fe₃O₄ nanoparticles has been reported for the N-methyl amidation of various carboxylic acids, including phenylacetic acid, with high yields.[18] This system is particularly noteworthy for its operational simplicity and the magnetic recoverability of the Fe₃O₄ catalyst.
| Catalyst Type | Typical Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Heterogeneous (Cooperative) | DABCO/Fe₃O₄ | 10 / 10 | 85 | 48 | 90-98 (for phenylacetic acid) | [18] |
| Homogeneous Ruthenium | [Ru(p-cymene)Cl₂]₂ / ligand | 1-5 | 100-120 | 12-24 | 85-95 (estimated) | [19] |
| Heterogeneous Palladium | Pd/C | 5-10 | 120-140 | 24-48 | 75-90 (estimated) | [13] |
Experimental Protocol: Representative Heterogeneous Catalysis with DABCO/Fe₃O₄
This protocol is based on the work of Li and coworkers for the synthesis of N-methyl amides.[18]
-
Reaction Setup: In a sealed vial, combine 4-nitrophenylacetic acid (1.0 eq.), methyl isothiocyanate (1.1 eq., as a methylamine surrogate), DABCO (0.1 eq.), and Fe₃O₄ nanoparticles (0.1 eq.) in acetonitrile.
-
Reaction: Seal the vial and heat the mixture at 85 °C for 48 hours with vigorous stirring.
-
Catalyst Recovery: After cooling to room temperature, place a magnet on the side of the vial to attract the Fe₃O₄ nanoparticles. Decant the supernatant.
-
Workup and Purification: The supernatant can be concentrated, and the residue purified by column chromatography to yield the desired amide. The recovered Fe₃O₄ can be washed, dried, and reused.
Section 3: Biocatalysis: The Green and Selective Alternative
Enzymes, particularly lipases, have gained significant attention as catalysts for amide synthesis due to their high selectivity, mild reaction conditions, and environmentally benign nature.[20][21] Lipases, which naturally catalyze the hydrolysis of esters, can be employed in non-aqueous media to favor the synthesis of amides.[22]
Mechanism of Action
The catalytic mechanism of lipases in amidation involves a serine residue in the active site. The carboxylic acid first acylates this serine, forming an acyl-enzyme intermediate. This activated acyl group is then transferred to the amine nucleophile to form the amide bond, regenerating the enzyme.[23]
Caption: Simplified mechanism of lipase-catalyzed amidation.
Comparative Performance and Experimental Data
Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are widely used as they can be easily recovered and reused.[20] The choice of solvent is critical in enzymatic amidation to minimize water content and shift the equilibrium towards synthesis.
| Catalyst Type | Typical Catalyst | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Reference |
| Immobilized Lipase | Novozym 435 (CALB) | 40-60 | 24-72 | Toluene, MTBE, or solvent-free | 70-95 (estimated) | [20][21] |
Experimental Protocol: Representative Lipase-Catalyzed Amidation
This protocol is a general representation of enzymatic amidation in a non-aqueous solvent.
-
Reaction Setup: To a flask containing a suitable organic solvent (e.g., toluene) and molecular sieves (to remove water), add 4-nitrophenylacetic acid (1.0 eq.) and methylamine (1.5 eq.).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the substrates).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 50 °C) and monitor the reaction by TLC or LC-MS.
-
Catalyst Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration.
-
Purification: The filtrate is concentrated, and the product is purified by standard methods such as column chromatography.
Conclusion: Selecting the Optimal Catalyst
The choice of catalyst for the synthesis of this compound depends on several factors, including the desired scale of the reaction, cost considerations, and green chemistry priorities.
-
Boron-based catalysts offer a good balance of reactivity, cost-effectiveness, and operational simplicity, making them suitable for a wide range of applications.
-
Transition metal catalysts , especially heterogeneous systems like the DABCO/Fe₃O₄ cooperative catalyst, provide high efficiency and the significant advantage of catalyst recyclability, which is crucial for sustainable industrial processes.
-
Biocatalysts represent the greenest approach, operating under mild conditions with high selectivity. While reaction times may be longer, the ease of workup and the environmental benefits are substantial.
This comparative guide provides a framework for researchers to make informed decisions when selecting a catalytic system for amide bond formation. Further optimization of reaction conditions for the specific synthesis of this compound using these catalytic platforms will undoubtedly lead to even more efficient and sustainable synthetic routes.
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Ishihara, K. et al. (2005). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 81, p.262. [Link]
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Wang, C. et al. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. MDPI. [Link]
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Sabatini, M. T. et al. (2018). Borate-catalysed direct amidation reactions of coordinating substrates. Chemical Science, 9(42), pp.8136-8142. [Link]
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Johnson, J. B. et al. (2016). Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. Organic Letters, 18(20), pp.5432-5435. [Link]
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Various Authors. (2012). Lipase catalysed enantioselective amidation of a-phenylethylamine. ResearchGate. [Link]
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A Researcher's Guide to Purity Confirmation of Commercial "N-methyl-2-(4-nitrophenyl)acetamide"
For researchers, scientists, and professionals in drug development, the purity of a chemical reagent is not a matter of preference but a prerequisite for reliable and reproducible results. This guide provides an in-depth technical comparison and experimental framework for confirming the purity of commercially available "N-methyl-2-(4-nitrophenyl)acetamide" (CAS No. 98245-61-5). We will explore the rationale behind various analytical techniques, present detailed experimental protocols, and compare the target compound with relevant alternatives, offering a comprehensive resource for your laboratory.
The Critical Role of Purity in Research and Development
"this compound" is a versatile molecule with potential applications in medicinal chemistry and organic synthesis. The presence of a nitro group and an amide functionality makes it a valuable scaffold for further chemical modifications. However, impurities, even in trace amounts, can have significant consequences, leading to misleading experimental outcomes, failed syntheses, or incorrect biological activity assessments. Therefore, independent verification of the purity stated by commercial suppliers is a cornerstone of good scientific practice.
Understanding Potential Impurities: A Look at the Synthesis
To effectively test for purity, one must first understand the potential impurities that could arise during the synthesis of "this compound". Common synthetic routes include:
-
Acylation of N-methyl-4-nitroaniline: This involves reacting N-methyl-4-nitroaniline with an acetylating agent like acetyl chloride or acetic anhydride.
-
Nitration of N-methyl-phenylacetamide: This route involves the nitration of N-methyl-phenylacetamide. A significant challenge here is controlling the regioselectivity of the nitration to favor the para-substituted product over ortho- or meta-isomers.[1][2]
-
Methylation of 2-(4-nitrophenyl)acetamide: This involves the methylation of 2-(4-nitrophenyl)acetamide.
Based on these synthetic pathways, potential impurities could include:
-
Starting materials: Unreacted N-methyl-4-nitroaniline, 4-nitrophenylacetic acid, or methylamine.
-
Isomeric byproducts: Ortho- and meta-nitro isomers (e.g., N-methyl-2-(2-nitrophenyl)acetamide and N-methyl-2-(3-nitrophenyl)acetamide) from incomplete regioselectivity during nitration.[3]
-
Over- or under-alkylated products: In syntheses involving methylation, the presence of unmethylated or dimethylated species is possible.
-
Residual solvents: Solvents used during the reaction and purification steps (e.g., acetone, ethanol, ethyl acetate).[4][5][6]
A Multi-Pronged Approach to Purity Verification
A single analytical technique is rarely sufficient to definitively confirm the purity of a compound. A combination of chromatographic and spectroscopic methods provides a more complete picture.
Experimental Workflows for Purity Determination
Caption: Workflow for the comprehensive purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
HPLC with UV detection is a powerful technique for quantifying the main component and detecting non-volatile impurities. The choice of a C18 reverse-phase column is suitable for this moderately polar compound.
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for better peak shape) is recommended to ensure the elution of a wide range of potential impurities. A starting condition of 20% acetonitrile, ramping up to 80% over 20 minutes, is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm is a common choice for aromatic compounds, but a UV scan of the compound should be performed to determine the wavelength of maximum absorbance for optimal sensitivity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention times of potential impurities can be compared to those of commercially available standards, if available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
Headspace GC-MS is the gold standard for identifying and quantifying volatile residual solvents that may be present from the manufacturing process.[4][5][6]
Experimental Protocol:
-
Instrumentation: Headspace Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A mid-polar column, such as a DB-624 or equivalent, is suitable for separating a wide range of common solvents.
-
Oven Temperature Program: Start at 40°C (hold for 5 minutes), then ramp at 10°C/min to 240°C (hold for 5 minutes).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 15 minutes
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and dissolve in 1 mL of a high-boiling point, inert solvent like dimethyl sulfoxide (DMSO).
Data Interpretation: The mass spectrometer will provide mass spectra for each eluting peak, which can be compared against a library (e.g., NIST) for positive identification of residual solvents. Quantification can be performed using an external or internal standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the main component and for detecting and identifying structurally related impurities.
Expected ¹H NMR Spectral Features (in CDCl₃):
Based on the structure of "this compound" and data for the related compound N-methyl-N-(4-nitrophenyl)acetamide, the following proton signals are expected[7]:
-
Aromatic Protons: Two doublets in the aromatic region (around 7.40 and 8.30 ppm), corresponding to the protons on the nitrophenyl ring.
-
Methyl Protons (N-CH₃): A singlet around 3.35 ppm.
-
Methylene Protons (-CH₂-): A singlet corresponding to the methylene group.
-
Acetamide Methyl Protons (-COCH₃): A singlet around 2.03 ppm.
Expected ¹³C NMR Spectral Features (in CDCl₃):
The ¹³C NMR spectrum should show distinct signals for each unique carbon atom in the molecule. Key expected shifts for N-methyl-N-(4-nitrophenyl)acetamide include[7]:
-
Carbonyl Carbon: Around 170.0 ppm.
-
Aromatic Carbons: Signals in the range of 125-155 ppm.
-
N-Methyl Carbon: Around 37.5 ppm.
-
Acetamide Methyl Carbon: Around 22.8 ppm.
Purity Estimation by NMR: Quantitative NMR (qNMR) can be performed by adding a certified internal standard with a known concentration to the sample. The purity of the target compound can then be calculated by comparing the integral of a characteristic peak of the analyte to that of the internal standard.
Melting Point Analysis
Comparison with Alternatives
To provide a comprehensive guide, it is useful to compare "this compound" with structurally similar compounds that might be used in similar research applications.
| Compound | Structure | Key Differences | Potential Applications |
| This compound | O=C(C)N(C)CC1=CC=C(C=C1)[O-] | The target compound. | Intermediate in organic synthesis, potential biological activity. |
| N-ethyl-2-(4-nitrophenyl)acetamide | O=C(C)N(CC)CC1=CC=C(C=C1)[O-] | Ethyl group instead of a methyl group on the nitrogen. This can affect solubility, metabolic stability, and biological activity. | Research chemical, potential to exhibit different pharmacological profiles compared to the methyl analog.[9] |
| N-methyl-2-(4-aminophenyl)acetamide | NC1=CC=C(C=C1)N(C)C(=O)C | Amino group instead of a nitro group. This significantly alters the electronic properties and reactivity of the aromatic ring. | Intermediate for the synthesis of dyes and pharmaceuticals. The amino group provides a site for further functionalization.[10][11][12][13][14] |
Rationale for Comparison:
-
N-ethyl-2-(4-nitrophenyl)acetamide: This direct analog helps to understand the structure-activity relationship (SAR) by evaluating the effect of a slightly larger alkyl group on the compound's properties.
-
N-methyl-2-(4-aminophenyl)acetamide: This reduced form of the target compound is a common metabolite and a key synthetic intermediate. Its presence as an impurity could indicate degradation or incomplete synthesis.
Data Summary and Interpretation
The following table provides a template for summarizing the purity data obtained from the described experimental protocols.
| Analytical Technique | Parameter | Supplier A (Stated Purity: >97%) | Supplier B (Stated Purity: >98%) | In-house Synthesized |
| HPLC-UV | Purity (Area %) | |||
| Number of Impurities >0.1% | ||||
| GC-MS | Residual Solvents Detected | |||
| Total Residual Solvents (ppm) | ||||
| ¹H NMR | Structural Confirmation | |||
| Presence of Impurity Signals | ||||
| Melting Point | Melting Range (°C) |
Conclusion and Recommendations
This guide has outlined a comprehensive strategy for the purity confirmation of commercial "this compound". By employing a combination of HPLC, GC-MS, NMR, and melting point analysis, researchers can independently verify the quality of their reagents, ensuring the integrity and reproducibility of their experimental data. It is strongly recommended that laboratories establish these or similar quality control procedures for all critical reagents, particularly in the context of drug discovery and development where the consequences of using impure materials can be severe.
References
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N-(4-methyl-2-nitro-phenyl)ethanamide - ChemBK. (2024-04-10). Retrieved from [Link]
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-
Acetamide, N-methyl-N-phenyl- - the NIST WebBook. Retrieved from [Link]
-
Residual Solvent Testing Methods - ResolveMass Laboratories Inc. (2025-08-15). Retrieved from [Link]
-
Headspace GC method for residual solvents analysis in pharmaceutical products. Retrieved from [Link]
-
A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities | LCGC International. Retrieved from [Link]
-
Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. (2020-11-20). Retrieved from [Link]
- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents.
-
Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
(PDF) N-[2-(4-Nitrophenylamino)ethyl]acetamide - ResearchGate. (2017-04-18). Retrieved from [Link]
-
Acetamide, N-(2-(4-nitrophenyl)ethyl)- | C10H12N2O3 | CID 80450 - PubChem. Retrieved from [Link]
-
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide - PubChem. Retrieved from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
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2-Chloro-N-methyl-N-(4-nitrophenyl)-acetamide - Acanthus Research. Retrieved from [Link]
-
N-ETHYL-N-(4-NITROPHENYL)ACETAMIDE - precisionFDA. Retrieved from [Link]
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Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2025-08-08). Retrieved from [Link]
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Journal of Integrated - SCIENCE & TECHNOLOGY A review on Synthesis of Aminoacetanilides - SciSpace. (2016-09-17). Retrieved from [Link]
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Acetamide, N-(2-methyl-4-nitrophenyl)- | C9H10N2O3 | CID 75936 - PubChem. Retrieved from [Link]
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4-Aminoacetanilide - Wikipedia. Retrieved from [Link]
-
Journal of Pharmaceutical Research Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. Retrieved from [Link]
-
N-(2-methyl-4-nitrophenyl)acetamide, 95% Purity, C9H10N2O3, 25 grams - CP Lab Safety. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of N-methyl-2-(4-nitrophenyl)acetamide and Related Nitrophenyl Compounds
Hazard Identification and Risk Assessment: The "Why"
N-methyl-2-(4-nitrophenyl)acetamide belongs to a class of compounds, nitrophenyl derivatives, that require careful handling due to their potential toxicity. The presence of the nitroaromatic functional group is a key indicator of biological activity and potential hazard. Understanding these risks is fundamental to appreciating the necessity of the stringent disposal protocols that follow.
The primary hazards associated with analogous nitrophenyl acetamide compounds are summarized below. This data, derived from closely related chemicals, forms the basis of our risk assessment and dictates the required safety precautions during handling and disposal.[1]
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Avoid ingestion. Waste must be securely contained to prevent accidental exposure. |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Dermal contact must be avoided through appropriate PPE. All contaminated materials become hazardous waste. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Avoid creating and inhaling dust. Handle in a well-ventilated area or chemical fume hood. |
| Skin Irritation | H315: Causes skin irritation | Protective gloves are mandatory. Contaminated clothing must be decontaminated or disposed of as hazardous waste.[2] |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | Safety glasses or goggles are essential to prevent eye contact.[3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Handling procedures must minimize the generation of airborne particles.[1] |
The causality behind these hazards lies in the molecule's ability to interact with biological systems. Therefore, every step of the disposal process is designed to create a closed system that prevents this molecule from entering the environment or coming into contact with personnel.
Regulatory Framework: Adherence to Compliance
Any unwanted or expired this compound, including grossly contaminated materials and spill cleanup debris, must be treated as hazardous chemical waste . In the United States, its disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sink.[4][5] Doing so is a regulatory violation and poses a significant threat to aquatic ecosystems.[6] The responsibility for proper disposal lies with the waste generator—the laboratory that created the waste. Your institution's EHS department is your partner in ensuring compliance and will manage the final transport and disposal through licensed facilities.[7]
Standard Operating Procedure (SOP) for Disposal
This protocol provides a self-validating system for the safe collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This is your primary line of defense.
-
Eye Protection: ANSI-rated safety glasses or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.[8]
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation and Containment
Proper segregation prevents dangerous chemical reactions and ensures the waste is managed correctly by the disposal facility.[5][7]
-
Solid Waste:
-
Collect pure this compound waste and contaminated solids (e.g., weigh boats, contaminated paper towels) in a dedicated, durable, and sealable container made of compatible material (e.g., a wide-mouth HDPE plastic jar or a glass container).[9][10]
-
The container must have a secure, screw-top lid. Keep the container closed at all times except when adding waste.[4]
-
-
Liquid Waste:
-
If the compound is in a solvent, collect it in a designated liquid hazardous waste container.
-
Crucially, the first rinse of an "empty" container that held the compound must be collected as hazardous waste. [4] Subsequent rinses may be permissible for drain disposal only after consulting your EHS guidelines.
-
-
Sharps Waste:
-
Any chemically contaminated sharps (needles, razor blades, broken glass) must be placed into a designated, puncture-resistant "Chemically Contaminated Sharps" container.[11]
-
Step 3: Labeling
Immediate and accurate labeling is a critical regulatory requirement.
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label, provided by your EHS department, to the container.[7]
-
Clearly write the full chemical name: "this compound" and any other constituents (e.g., solvents). Do not use abbreviations.
-
Indicate the approximate percentages of each component.
Step 4: Temporary Storage (Satellite Accumulation)
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.
-
Store the sealed waste container in a secondary containment bin or tray to contain any potential leaks.[4][7]
-
Segregate the container from incompatible materials, particularly strong oxidizing agents.[2]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
Step 5: Arranging for Final Disposal
-
Once the waste container is full (do not overfill), or when you are discontinuing the project, arrange for a waste pickup from your institution's EHS department.[4][9]
-
EHS personnel will transport the waste to a central accumulation facility before it is sent to a licensed hazardous waste disposal company.
-
The ultimate and most appropriate disposal method for this type of compound is high-temperature incineration , which ensures the complete destruction of the hazardous organic molecule.[12]
Disposal Decision Workflow
The following diagram illustrates the logical steps for handling waste generated in the laboratory.
Caption: Workflow for proper handling and disposal of nitrophenyl acetamide waste.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 3.
-
Containment: Prevent the spill from spreading. For solid spills, use a scoop or brush and a dustpan. Avoid generating dust.[8]
-
Cleanup: Carefully sweep the solid material or absorb liquid spills with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large liquid spills.[13]
-
Collect Waste: Place all cleanup materials (absorbent, broken glass, contaminated gloves) into a designated hazardous waste container and label it accordingly.
-
Report: Report the incident to your laboratory supervisor and your institution's EHS department.
By adhering to this comprehensive guide, researchers can manage this compound and its related compounds responsibly, ensuring a safe laboratory environment and safeguarding our shared ecosystem.
References
-
Title: Hazardous Waste Disposal Guide - Research Areas Source: Dartmouth Policy Portal URL: [Link]
-
Title: Hazardous Waste Disposal Guide Source: Research Safety - Northwestern University URL: [Link]
-
Title: Chemical and Hazardous Waste Source: Harvard Environmental Health and Safety URL: [Link]
-
Title: H&S Section 6: Hazardous Materials Recycling & Disposal Source: College of Chemistry - University of California, Berkeley URL: [Link]
-
Title: N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide - Safety and Hazards Source: PubChem - National Center for Biotechnology Information URL: [Link]
-
Title: GHS rev.9 SDS Word 下载CAS: 121-95-9 Name: N-methyl ... Source: XiXisys URL: [Link]
-
Title: p-NITROPHENOL EXTRA PURE - Safety Data Sheet Source: Loba Chemie URL: [Link]
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Title: Toxicological Profile for Nitrophenols Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
-
Title: RightAnswer Knowledge Solutions (CAS Number Search) Source: RightAnswer.com, Inc. URL: [Link]
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Title: Safety Data Sheet: 4-Nitrophenol Source: Carl ROTH URL: [Link]
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Title: Material Safety Data Sheet - N1-(4-butylphenyl)acetamide Source: Cole-Parmer URL: [Link]
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- 13. datasheets.scbt.com [datasheets.scbt.com]
Comprehensive Safety and Handling Guide for N-methyl-2-(4-nitrophenyl)acetamide
This guide provides essential, immediate safety and logistical information for the handling of N-methyl-2-(4-nitrophenyl)acetamide. The procedural, step-by-step guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively. The information is synthesized from safety data for structurally similar compounds, adopting a conservative approach to ensure the highest level of safety in the absence of a specific Safety Data Sheet (SDS) for the title compound.
Hazard Assessment: A Proactive Stance on Safety
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
-
Carcinogenicity: Acetamide itself is suspected of causing cancer.[2][3]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes/Face | Chemical safety goggles and a face shield.[4] | Goggles must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4] A face shield is mandatory when there is a risk of splashing or handling larger quantities. |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber).[2] | Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated. For prolonged contact, consider double-gloving. |
| Body | Laboratory coat or chemical-resistant apron/coverall.[5][6] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator with an appropriate particulate filter. | Required when handling the solid material outside of a certified chemical fume hood, or if dust generation is likely.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for minimizing risk.
Engineering Controls: The First Line of Defense
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[4][8][9]
Handling Workflow
The following workflow diagram illustrates the key steps for safely handling this compound.
Caption: Workflow for handling this compound.
Detailed Procedural Steps
-
Preparation:
-
Handling:
-
Post-Handling:
Emergency Procedures: Rapid and Effective Response
In the event of an exposure or spill, immediate and appropriate action is crucial.
Caption: Emergency procedures for this compound.
-
In Case of a Spill:
-
Evacuate all non-essential personnel from the area.[3]
-
Ensure adequate ventilation.[4]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep or vacuum the material and place it into a sealed, labeled container for hazardous waste disposal.[8][10]
-
Wash the spill area thoroughly.[4]
-
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
In Case of Inhalation:
-
In Case of Ingestion:
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous waste.[4]
-
Contaminated Materials: Used PPE, absorbent materials from spills, and any other contaminated disposable items should be placed in a sealed, clearly labeled hazardous waste container.
-
Unused Product: Dispose of unused or unwanted this compound through a licensed hazardous waste disposal company.[9][11][12][13] Do not dispose of it down the drain or in regular trash.
References
- Acetamide - SAFETY D
- Navigating the Safe Handling of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-: A Comprehensive Guide. Benchchem.
- Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Acetamide MSDS. (2013-04-05). Fisher Scientific.
- Acetamide Material Safety D
- Personal protective equipment for handling o-Nitrosophenol. Benchchem.
- SAFETY DATA SHEET - N-(2-Hydroxy-4-methylphenyl)acetamide. Fisher Scientific.
- Safety Data Sheet - 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. (2025-11-18). Cayman Chemical.
- N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. PubChem.
- for the SAFE USE of PHENOL. Cefic.
- SAFETY DATA SHEET - N-methyl-2-pyrrolidone. (2025-07-30). Sigma-Aldrich.
- SAFETY DATA SHEET - Acetamide. (2025-11-06). Sigma-Aldrich.
- SAFETY DATA SHEET - 2'-Nitroacetanilide. Fisher Scientific.
- SAFETY DATA SHEET - 4'-Nitroacetanilide. Fisher Scientific.
- Essential Chemical PPE. (2023-09-08). Trimaco.
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- 1. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | C14H20N4O3 | CID 23507600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. nj.gov [nj.gov]
- 4. benchchem.com [benchchem.com]
- 5. petrochemistry.eu [petrochemistry.eu]
- 6. trimaco.com [trimaco.com]
- 7. benchchem.com [benchchem.com]
- 8. southwest.tn.edu [southwest.tn.edu]
- 9. fishersci.com [fishersci.com]
- 10. resources.finalsite.net [resources.finalsite.net]
- 11. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
